molecular formula C4H7Cl B072530 Chlorocyclobutane CAS No. 1120-57-6

Chlorocyclobutane

Cat. No.: B072530
CAS No.: 1120-57-6
M. Wt: 90.55 g/mol
InChI Key: STJYMUBZVMSMBP-UHFFFAOYSA-N
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Description

Chlorocyclobutane is a valuable alkyl halide and versatile chemical building block in organic synthesis and medicinal chemistry research. Its primary value lies in the unique four-membered cyclobutane ring, which introduces significant ring strain and a compact, saturated hydrocarbon scaffold. This structure is highly sought-after for constructing novel molecular architectures, particularly in drug discovery, where cyclobutane rings can impart improved metabolic stability, altered conformation, and enhanced physicochemical properties to lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chlorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7Cl/c5-4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJYMUBZVMSMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60149808
Record name Chlorocyclobutane
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Molecular Weight

90.55 g/mol
Source PubChem
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CAS No.

1120-57-6
Record name Chlorocyclobutane
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Record name Chlorocyclobutane
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Record name Chlorocyclobutane
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Record name Chlorocyclobutane
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Foundational & Exploratory

A Technical Guide to the Physical Properties of Liquid Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liquid chlorocyclobutane. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may use this compound as a reagent or intermediate in synthesis. All quantitative data is summarized in clear, accessible tables. Furthermore, detailed experimental protocols for determining these key physical properties are provided, offering a practical reference for laboratory work.

Core Physical Properties of this compound

This compound (C₄H₇Cl) is a colorless liquid at room temperature.[1] Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions. The following tables summarize the key physical properties of this compound.

Table 1: General and Molar Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₇Cl[2][3]
Molecular Weight90.55 g/mol [2][3]
AppearanceClear, colorless liquid[2][4]

Table 2: Thermodynamic and Physical Constants of this compound

PropertyValueConditionsReference(s)
Boiling Point 83 °Cat 760 mmHg[2][4]
Melting Point 155-156 °C-[2]
Note: This value appears unusually high and may be anomalous. Other sources do not provide a melting point.
Density 0.991 g/mLat 25 °C[2][4]
Refractive Index 1.436n20/D[2]
1.435-1.437n20/D[4]
Vapor Pressure 85.6 mmHgat 25 °C[2]
Water Solubility Insoluble-[2]
Viscosity Data not available--
Surface Tension Data not available--

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic compound like this compound, two common methods are distillation and the Thiele tube method.[5][6]

a) Simple Distillation:

This method is suitable for determining the boiling point of a pure liquid.[6]

  • Apparatus: A round-bottom flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

  • Procedure:

    • Place a small volume of this compound and a boiling chip in the round-bottom flask.

    • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • Begin heating the flask gently.

    • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[7]

b) Thiele Tube Method:

This micro-method is ideal when only a small amount of the substance is available.[5]

  • Apparatus: A Thiele tube, a thermometer, a small test tube, a capillary tube sealed at one end, and mineral oil.

  • Procedure:

    • A few drops of this compound are placed in the small test tube.

    • The capillary tube is placed in the test tube with its open end down.

    • The test tube is attached to the thermometer.

    • The assembly is placed in the Thiele tube containing mineral oil.

    • The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is stopped, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[8]

Density Measurement

Density is the mass per unit volume of a substance. It can be determined accurately using a pycnometer or by direct mass and volume measurements.

a) Pycnometer Method:

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is determined.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

    • The mass of the pycnometer filled with the liquid is measured.

    • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

    • The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.

b) Mass and Volume Measurement:

  • Apparatus: A graduated cylinder or a volumetric pipette, and an analytical balance.[9][10]

  • Procedure:

    • A known volume of this compound is accurately measured using a graduated cylinder or a volumetric pipette.[10]

    • The mass of this volume is determined using an analytical balance.[10]

    • The density is calculated by dividing the mass by the volume.[11]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.[12]

  • Apparatus: An Abbe refractometer, a constant temperature water bath, and a sodium lamp (for the D-line).[13]

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of this compound are placed on the prism of the refractometer.[13]

    • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

    • The refractive index is read from the scale.

    • The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Viscosity Measurement (General Procedure)

Viscosity is a measure of a fluid's resistance to flow.[14] For a low-viscosity liquid like this compound is expected to be, a capillary viscometer would be suitable.[15][16]

  • Apparatus: An Ostwald or Ubbelohde viscometer, a constant temperature bath, and a stopwatch.[15]

  • Procedure:

    • A known volume of this compound is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the liquid reaches thermal equilibrium.

    • The liquid is drawn up one arm of the viscometer by suction.

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Surface Tension Measurement (General Procedure)

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.[17][18] The Du Noüy ring method or the Wilhelmy plate method are common techniques for its measurement.[19][20][21]

  • Apparatus: A tensiometer with a platinum ring (Du Noüy) or a platinum plate (Wilhelmy).

  • Procedure (Du Noüy Ring Method):

    • A platinum ring is submerged in the this compound.

    • The force required to pull the ring through the surface of the liquid is measured by the tensiometer.

    • The surface tension is calculated from this force, considering the dimensions of the ring.

Interrelation of Physical Properties

The physical properties of a liquid are interconnected and are fundamentally governed by the strength of its intermolecular forces.

G Interrelation of Physical Properties of this compound IMF Intermolecular Forces (Dipole-Dipole, London Dispersion) BoilingPoint Boiling Point IMF->BoilingPoint Stronger forces lead to higher boiling point VaporPressure Vapor Pressure IMF->VaporPressure Stronger forces lead to lower vapor pressure Viscosity Viscosity IMF->Viscosity Stronger forces lead to higher viscosity SurfaceTension Surface Tension IMF->SurfaceTension Stronger forces lead to higher surface tension BoilingPoint->VaporPressure Density Density RefractiveIndex Refractive Index Density->RefractiveIndex MolecularWeight Molecular Weight & Molecular Structure MolecularWeight->IMF Influences strength of London Dispersion Forces MolecularWeight->Density

Caption: Relationship between intermolecular forces and key physical properties.

References

Chlorocyclobutane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Cycloalkane

Chlorocyclobutane stands as a significant chemical intermediate, offering a strained four-membered ring system that provides unique conformational constraints and reactivity. This guide furnishes drug development professionals, researchers, and scientists with a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its utility as a building block in the creation of complex molecular architectures.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized below, providing a ready reference for experimental design and chemical handling.

PropertyValueCitations
Molecular Formula C₄H₇Cl[1][2][3]
Molecular Weight 90.55 g/mol [1][2]
CAS Number 1120-57-6[1]
Appearance Clear, colorless liquid[4]
Density 0.991 g/mL at 25 °C[3]
Boiling Point 83 °C[3]
Melting Point -155 to -156 °C[3]
Flash Point -8.9 °C[2]
Refractive Index n20/D 1.436[3]
Water Solubility Insoluble[3]
Vapor Pressure 85.6 mmHg at 25 °C[3]

Synthesis of this compound: Experimental Protocol

Protocol: Free-Radical Chlorination of Cyclobutane (B1203170)

This procedure outlines the synthesis of this compound from cyclobutane using sulfuryl chloride as the chlorinating agent and an azo compound as a radical initiator.

Materials:

  • Cyclobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or Calcium chloride (CaCl₂)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Solvent (e.g., a high-boiling inert solvent if co-solvent is needed)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be flushed with an inert gas like argon or nitrogen to ensure anhydrous conditions.

  • Reagent Charging: In the round-bottom flask, place cyclobutane. Dissolve a catalytic amount of the radical initiator (e.g., AIBN) in the cyclobutane.

  • Addition of Chlorinating Agent: Fill the dropping funnel with the required molar equivalent of sulfuryl chloride.

  • Initiation: Gently heat the reaction mixture to reflux to initiate the decomposition of the radical initiator.

  • Propagation: Once reflux is established, add the sulfuryl chloride dropwise from the dropping funnel to the reaction mixture. The rate of addition should be controlled to maintain a steady reflux. The reaction is exothermic. After the addition is complete, continue to heat the mixture at reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium carbonate (to neutralize any remaining acid) and then with brine.

    • Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

  • Purification:

    • Filter off the drying agent.

    • The crude this compound can be purified by fractional distillation to separate it from any unreacted cyclobutane and dichlorinated byproducts.

Reaction Mechanisms and Workflows

The following diagrams illustrate key reaction mechanisms and a representative synthetic workflow involving cyclobutane derivatives, which are central to understanding the utility of this compound in synthetic chemistry.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad hv (light) Cl_rad1 Cl• two_Cl_rad->Cl_rad1 Cyclobutane Cyclobutane HCl HCl Cyclobutyl_rad Cyclobutyl• Cl_rad1->Cyclobutyl_rad H abstraction Cl2_prop Cl₂ Cl_rad2 Cl• Cyclobutyl_rad->Cl_rad2 Cl abstraction This compound This compound Cl2_prop->this compound Cl_rad2->Cl_rad1 Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term Cl_rad_term2 Cl• Cl_rad_term2->Cl2_term Cyclobutyl_rad_term1 Cyclobutyl• Chlorocyclobutane_term This compound Cyclobutyl_rad_term1->Chlorocyclobutane_term Cl_rad_term3 Cl• Cl_rad_term3->Chlorocyclobutane_term Cyclobutyl_rad_term2 Cyclobutyl• Bicyclobutyl Bicyclobutyl Cyclobutyl_rad_term2->Bicyclobutyl Cyclobutyl_rad_term3 Cyclobutyl• Cyclobutyl_rad_term3->Bicyclobutyl

Figure 1: Mechanism of Free-Radical Chlorination of Cyclobutane.

The synthesis of bicyclo[1.1.0]butane, a highly strained and reactive molecule of significant interest, can be achieved from a derivative of this compound through an intramolecular Wurtz reaction.

Wurtz_Reaction reactant 1-Bromo-3-chlorocyclobutane reagents 2 Na dry ether reactant->reagents product Bicyclo[1.1.0]butane reagents->product byproducts NaBr + NaCl reagents->byproducts

Figure 2: Synthesis of Bicyclo[1.1.0]butane via Wurtz Reaction.

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including those with potential biological activity. The cyclobutane moiety is a recurring motif in a number of natural products and pharmacologically active compounds.

Synthetic_Workflow start This compound step1 Nucleophilic Substitution (e.g., with -CN, -OR, -NR₂) start->step1 intermediate Functionalized Cyclobutane step1->intermediate step2 Further Transformations (e.g., Ring expansion, side-chain elaboration) intermediate->step2 final_product Complex Bioactive Molecule (e.g., Alkaloid, Pharmaceutical Intermediate) step2->final_product

Figure 3: Role of this compound in Bioactive Molecule Synthesis.

References

A Beginner's Guide to the Synthesis of Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorocyclobutane, a valuable building block in organic synthesis, serves as a key intermediate in the preparation of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its strained four-membered ring and the presence of a reactive chlorine atom make it a versatile synthon for the introduction of the cyclobutyl moiety. This guide provides a detailed overview of three common methods for the synthesis of this compound, tailored for those with a foundational understanding of organic chemistry. The presented protocols are designed to be clear and reproducible, with a focus on accessibility and safety for laboratory settings.

Synthetic Strategies at a Glance

The synthesis of this compound can be approached from several common starting materials. This guide will focus on three primary methods: the chlorination of cyclobutanol (B46151) using thionyl chloride, the decarboxylative chlorination of cyclobutanecarboxylic acid via the Kochi reaction, and the free-radical chlorination of cyclobutane. Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.

Synthesis Method Starting Material Reagents Typical Yield Key Considerations
Substitution from Alcohol CyclobutanolThionyl chloride (SOCl₂)Moderate to HighReadily available starting material; reaction evolves toxic gases (SO₂ and HCl) and requires careful handling.
Decarboxylative Chlorination Cyclobutanecarboxylic acidLead(IV) acetate (B1210297) (Pb(OAc)₄), Lithium chloride (LiCl)~65%[1]Good yield; requires the use of a toxic heavy metal reagent (lead tetraacetate).
Free-Radical Halogenation CyclobutaneSulfuryl chloride (SO₂Cl₂), Benzoyl peroxide (BPO)VariableDirect conversion from the parent hydrocarbon; reactions can be non-selective and produce mixtures of products.

Experimental Protocols

Synthesis from Cyclobutanol via Nucleophilic Substitution

This method involves the conversion of the hydroxyl group of cyclobutanol into a good leaving group, which is then displaced by a chloride ion. Thionyl chloride is a common and effective reagent for this transformation.

Reaction: C₄H₇OH + SOCl₂ → C₄H₇Cl + SO₂ + HCl

Experimental Protocol:

Materials:

  • Cyclobutanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Add cyclobutanol to the flask, followed by anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel to the stirred solution of cyclobutanol. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by distillation.

Logical Workflow for Synthesis from Cyclobutanol:

G A Combine Cyclobutanol and Diethyl Ether B Cool in Ice Bath A->B C Slowly Add Thionyl Chloride B->C D Reflux the Mixture C->D E Workup (Quench, Wash, Dry) D->E F Purify by Distillation E->F G This compound F->G

Caption: Synthesis of this compound from cyclobutanol.

Synthesis from Cyclobutanecarboxylic Acid via Decarboxylative Chlorination (Kochi Reaction)

The Kochi reaction provides an efficient method for the conversion of carboxylic acids to alkyl chlorides.[1] This reaction proceeds via a free-radical mechanism involving the decomposition of a lead(IV) carboxylate intermediate.

Reaction: C₄H₇COOH + Pb(OAc)₄ + LiCl → C₄H₇Cl + CO₂ + Pb(OAc)₂ + HOAc + LiOAc

Experimental Protocol:

Materials:

  • Cyclobutanecarboxylic acid

  • Lead(IV) acetate (Pb(OAc)₄)

  • Lithium chloride (LiCl)

  • Anhydrous benzene (B151609) or toluene (B28343)

  • Anhydrous calcium chloride

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, distillation apparatus.

Procedure:

  • Caution: Lead(IV) acetate is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarboxylic acid, lead(IV) acetate, and lithium chloride.

  • Add anhydrous benzene or toluene to the flask.

  • Heat the reaction mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by the evolution of carbon dioxide.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated lead(II) acetate.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation.

  • Purify the resulting this compound by fractional distillation.

Reaction Pathway for the Kochi Reaction:

G cluster_0 Formation of Lead(IV) Carboxylate cluster_1 Radical Formation and Decarboxylation cluster_2 Chlorine Atom Transfer A Cyclobutanecarboxylic Acid C Lead(IV) Cyclobutanecarboxylate A->C B Lead(IV) Acetate B->C D Homolytic Cleavage C->D E Cyclobutyl Radical + CO2 D->E G This compound E->G F Lithium Chloride F->G G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A Benzoyl Peroxide (BPO) --(heat)--> 2 PhCOO• B PhCOO• -> Ph• + CO2 A->B C Ph• + SO2Cl2 -> PhCl + SO2Cl• B->C D SO2Cl• -> SO2 + Cl• E Cyclobutane + Cl• -> Cyclobutyl• + HCl D->E F Cyclobutyl• + SO2Cl2 -> this compound + SO2Cl• E->F F->D G Radical Combination

References

Fundamental Reactions of Chlorocyclobutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocyclobutane, a halogenated cyclic alkane, serves as a versatile substrate in a variety of fundamental organic reactions. Its reactivity is dictated by the interplay of ring strain inherent in the four-membered ring and the electronic effects of the chlorine substituent. This guide provides a comprehensive overview of the core reactions of this compound, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and rearrangement reactions. A central theme in the chemistry of this compound is the propensity for carbocationic intermediates to undergo ring expansion, a consequence of the thermodynamic drive to relieve ring strain. This document details the mechanistic pathways of these transformations, supported by quantitative data where available in the scientific literature. Furthermore, it provides illustrative experimental protocols and guidance on the analytical techniques used to characterize the resulting products.

Nucleophilic Substitution Reactions: A Competitive Landscape

This compound, as a secondary alkyl halide, can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Reaction: Bimolecular Nucleophilic Substitution

The SN2 reaction of this compound involves a concerted, single-step mechanism where a nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced simultaneously. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents.

Key Characteristics:

  • Kinetics: Second-order kinetics, rate = k[this compound][Nucleophile].

  • Stereochemistry: Inversion of configuration at the stereocenter.

  • Favored by: Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, RS⁻) and polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO).

Experimental Protocol: Reaction of this compound with Sodium Iodide (Finkelstein Reaction)

Objective: To synthesize iodocyclobutane (B1601185) via an SN2 reaction.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.

  • Add this compound (1.0 equivalent) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude iodocyclobutane.

  • Purify the product by distillation or column chromatography.

  • Characterize the product using ¹H NMR, ¹³C NMR, and GC-MS.

Logical Workflow for SN2 Reaction:

SN2_Workflow Reactants This compound + NaI in Acetone Reaction Reflux Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Distillation / Chromatography Workup->Purification Product Iodocyclobutane Purification->Product SN1_E1_Competition This compound This compound Carbocation Cyclobutyl Carbocation This compound->Carbocation Slow, Rate-determining SN1_Product Substitution Products (e.g., Cyclobutanol) Carbocation->SN1_Product Nucleophilic Attack E1_Product Elimination Product (Cyclobutene) Carbocation->E1_Product Deprotonation Ring_Expansion cluster_0 Cyclobutyl Carbocation cluster_1 Transition State cluster_2 Cyclopentyl Carbocation start c1 C+ c2 C c1->c2 ts_c2 C+ c1->ts_c2 1,2-Alkyl Shift c3 C c2->c3 c4 C c3->c4 c4->c1 ts_c1 C ts_c1->ts_c2 ts_c3 C ts_c1->ts_c3 ts_c2->ts_c3 cp_c2 C+ ts_c2->cp_c2 ts_c4 C ts_c3->ts_c4 ts_c5 C ts_c4->ts_c5 ts_c5->ts_c1 end cp_c1 C cp_c1->cp_c2 cp_c3 C cp_c2->cp_c3 cp_c4 C cp_c3->cp_c4 cp_c5 C cp_c4->cp_c5 cp_c5->cp_c1 Analysis_Workflow Reaction_Mixture Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying GCMS GC-MS Analysis (Identification & Quantification) Drying->GCMS NMR NMR Analysis (Structural Elucidation) Drying->NMR

Chlorocyclobutane (CAS No. 1120-57-6): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorocyclobutane, identified by the CAS number 1120-57-6, is a halogenated cycloalkane that serves as a versatile synthetic intermediate in organic chemistry.[1] Its strained four-membered ring and the presence of a reactive chlorine atom make it a valuable building block for the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science.[1] The unique conformational constraints and stereochemical properties of the cyclobutane (B1203170) ring have garnered increasing interest in drug discovery, where it can be employed to enhance the physicochemical and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, key reactions, and applications, with a focus on methodologies relevant to researchers and professionals in drug development.

Physicochemical and Safety Data

This compound is a colorless to pale yellow liquid with a distinctive odor.[1] A summary of its key physical and chemical properties is presented in the tables below. It is a highly flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number1120-57-6
Molecular FormulaC₄H₇Cl
Molecular Weight90.55 g/mol
IUPAC NameThis compound
SynonymsCyclobutyl chloride
SMILESC1CC(C1)Cl
InChI KeySTJYMUBZVMSMBP-UHFFFAOYSA-N

Table 2: Physical Properties of this compound

PropertyValue
Boiling Point82-83 °C at 760 mmHg
Density1.0 ± 0.1 g/cm³
Flash Point-8.9 ± 0.0 °C
Refractive Index1.447
Vapor Pressure85.6 ± 0.1 mmHg at 25°C
SolubilityInsoluble in water

Table 3: Safety and Hazard Information for this compound

Hazard StatementPrecautionary Statement
H225: Highly flammable liquid and vaporP210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H312: Harmful in contact with skinP280: Wear protective gloves/protective clothing/eye protection/face protection.
H332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common methods being the free-radical chlorination of cyclobutane and the reaction of cyclobutanol (B46151) with a chlorinating agent.

Experimental Protocol 1: Free-Radical Chlorination of Cyclobutane

This method involves the reaction of cyclobutane with chlorine gas, typically initiated by UV light. The reaction proceeds via a free-radical chain mechanism.

Reaction Scheme:

Cyclobutane Cyclobutane This compound This compound Cyclobutane->this compound UV light Cl2 Cl2 Cl2->this compound HCl HCl

Caption: Free-radical chlorination of cyclobutane.

Procedure:

  • In a reaction vessel equipped with a UV lamp, a condenser, and a gas inlet, place cyclobutane.

  • Initiate the reaction by turning on the UV lamp.

  • Slowly bubble chlorine gas through the cyclobutane. The reaction is exothermic and should be cooled to maintain a controlled temperature.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, stop the flow of chlorine gas and turn off the UV lamp.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any unreacted chlorine and hydrogen chloride.

  • The crude this compound can be purified by fractional distillation.

Experimental Protocol 2: From Cyclobutanol and Thionyl Chloride

This method provides a more controlled synthesis of this compound from the corresponding alcohol, cyclobutanol, using thionyl chloride (SOCl₂).

Reaction Scheme:

Cyclobutanol Cyclobutanol This compound This compound Cyclobutanol->this compound Pyridine (B92270) (optional) SOCl2 SOCl₂ SOCl2->this compound SO2 SO₂ HCl HCl

Caption: Synthesis from cyclobutanol and thionyl chloride.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add cyclobutanol.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred cyclobutanol. A base such as pyridine can be added to neutralize the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period to ensure the reaction goes to completion.

  • Monitor the reaction by thin-layer chromatography (TLC) or GC.

  • After cooling, carefully pour the reaction mixture into ice water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The resulting crude this compound can be purified by distillation.

Key Reactions of this compound

This compound's reactivity is dominated by the carbon-chlorine bond, making it susceptible to nucleophilic substitution and elimination reactions. It can also be used to form organometallic reagents.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by a variety of nucleophiles to introduce different functional groups onto the cyclobutane ring.

General Workflow:

Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-O⁻, CN⁻, N₃⁻) Nucleophile->Reaction Solvent Polar aprotic solvent (e.g., DMF, DMSO) Solvent->Reaction Product Substituted Cyclobutane Reaction->Product

Caption: General workflow for nucleophilic substitution.

Experimental Protocol Example: Synthesis of Cyclobutylamine (B51885)

  • In a sealed reaction vessel, combine this compound with a large excess of ammonia (B1221849) in a suitable solvent such as ethanol.

  • Heat the mixture to a temperature sufficient to drive the reaction (e.g., 100-150 °C). The use of a sealed vessel is necessary to contain the volatile ammonia.

  • After the reaction is complete (monitored by GC or LC-MS), cool the vessel to room temperature.

  • Vent the excess ammonia in a fume hood.

  • The resulting mixture will contain cyclobutylamine hydrochloride. Neutralize with a base (e.g., NaOH) and extract the free cyclobutylamine into an organic solvent (e.g., diethyl ether).

  • Dry the organic extract, remove the solvent, and purify the cyclobutylamine by distillation.

Elimination Reactions

Treatment of this compound with a strong, sterically hindered base typically leads to the formation of cyclobutene (B1205218) via an E2 elimination mechanism.

Experimental Protocol Example: Synthesis of Cyclobutene

  • In a round-bottom flask, dissolve this compound in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK).

  • Heat the reaction mixture to reflux.

  • The volatile cyclobutene product can be collected by distillation into a cold trap.

  • The reaction should be carried out under an inert atmosphere to prevent side reactions.

Formation of Grignard Reagent

This compound can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, cyclobutylmagnesium chloride. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds.

Experimental Protocol: Preparation of Cyclobutylmagnesium Chloride

  • Ensure all glassware is rigorously dried to exclude moisture.

  • In a flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to initiate the reaction. The reaction is typically initiated with gentle heating.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture until most of the magnesium has been consumed.

  • The resulting solution of cyclobutylmagnesium chloride can be used directly in subsequent reactions.

Applications in Drug Development

Conclusion

This compound is a foundational reagent for the synthesis of a wide array of cyclobutane derivatives. Its well-defined reactivity allows for predictable transformations, including nucleophilic substitutions, eliminations, and the formation of organometallic species. The detailed experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors. As the importance of non-planar, three-dimensional scaffolds in drug design continues to grow, the utility of versatile building blocks like this compound is expected to expand, paving the way for the discovery of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ring Strain and Reactivity of Chlorocyclobutane

This technical guide provides a comprehensive overview of the ring strain and reactivity of this compound. The unique four-membered ring structure imparts significant strain energy, which in turn influences its chemical behavior, particularly in nucleophilic substitution reactions. This document details the quantitative aspects of this strain, outlines its consequences for reactivity, and provides detailed experimental protocols for further investigation.

Understanding the Ring Strain of this compound

Cyclobutane (B1203170) and its derivatives are characterized by significant ring strain, a consequence of non-ideal bond angles and eclipsing interactions of substituents.[1] This strain is a combination of angle strain and torsional strain.

1.1. Angle and Torsional Strain

In a hypothetical planar cyclobutane, the C-C-C bond angles would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1] This deviation results in substantial angle strain. To alleviate the torsional strain that would arise from the eclipsing of all hydrogen atoms in a planar structure, cyclobutane adopts a puckered or "butterfly" conformation.[2] This puckering slightly decreases the C-C-C bond angles to about 88°, thereby increasing angle strain, but it significantly reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement.[1]

The presence of a chlorine substituent in this compound can lead to two primary conformations: one with the chlorine in an axial position and one with it in an equatorial position. The relative stability of these conformers is determined by the interplay of steric and electronic effects.

cluster_puckered Puckered Conformation of this compound C1 C C2 C C1->C2 Cl_ax Cl (axial) C1->Cl_ax H_eq H (equatorial) C1->H_eq C3 C C2->C3 C4 C C3->C4 C4->C1 Cl_eq Cl (equatorial) H_ax H (axial) C4_2 C C4_2->Cl_eq C4_2->H_ax C1_2 C C4_2->C1_2 C2_2 C C1_2->C2_2 C3_2 C C2_2->C3_2 C3_2->C4_2 label_ax Axial Conformer label_eq Equatorial Conformer equilibrium

Fig. 1: Puckered conformations of this compound.

1.2. Quantitative Analysis of Ring Strain

CompoundTotal Ring Strain (kcal/mol)Total Ring Strain (kJ/mol)Strain per CH₂ Group (kcal/mol)
Cyclopropane27.61159.2
Cyclobutane26.31106.6
Cyclopentane6.2261.2
Cyclohexane000
Data sourced from multiple references.[2][3][4]

Reactivity of this compound

As a secondary haloalkane, this compound can undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms.[5] The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. The inherent ring strain of the cyclobutyl system also plays a crucial role in its reactivity.

2.1. The SN1 Reaction Pathway

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate.[6] For this compound, this would be a secondary cyclobutyl carbocation. The rate of an SN1 reaction is primarily determined by the stability of this carbocation. The reaction is favored by polar protic solvents, such as water and alcohols, which can stabilize the carbocation intermediate and the leaving group.[7]

SN1_Mechanism Start This compound TS1 Transition State 1 (C-Cl bond breaking) Start->TS1 Step 1: Slow (Rate-determining) Carbocation Cyclobutyl Carbocation (Planar at C+) TS1->Carbocation Loss of Cl- TS2 Transition State 2 (C-Nu bond forming) Carbocation->TS2 Step 2: Fast (Nucleophilic Attack, Nu-) Intermediate_Complex Nucleophile-Carbocation Complex Product Substitution Product TS2->Product SN2_Mechanism Reactants This compound + Nu- TS Transition State [Nu---C---Cl]δ- (Pentacoordinate) Reactants->TS Concerted Step Products Substitution Product + Cl- TS->Products Inversion of Stereochemistry Solvolysis_Workflow prep Prepare 0.1 M this compound in 80% Ethanol react Incubate at Constant Temperature (e.g., 50°C) prep->react sample Withdraw Aliquots at Timed Intervals react->sample quench Quench Reaction in Cold Acetone sample->quench repeat Repeat Sampling Until Reaction is Complete sample->repeat titrate Titrate with Standardized NaOH (Phenolphthalein Indicator) quench->titrate record Record Volume of NaOH Used titrate->record record->repeat analyze Calculate [HCl] Produced and Determine Rate Constant (k) record->analyze

References

Spectroscopic Analysis of Chlorocyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorocyclobutane is a halogenated cycloalkane that serves as a valuable building block in organic synthesis and as a model compound for studying the conformational dynamics and strain of four-membered ring systems. A thorough understanding of its structural and electronic properties is crucial for its application in research and development. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and bonding within this compound. This technical guide presents a concise overview of the NMR and IR spectroscopic data of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key insights into its structure. Due to the puckered nature of the cyclobutane (B1203170) ring and the presence of the chlorine substituent, the molecule lacks planarity, leading to chemically non-equivalent protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the magnetic non-equivalence of the protons on the cyclobutane ring. The chlorine atom deshields nearby protons, causing their signals to appear at a lower field (higher ppm). In principle, due to the lack of a plane of symmetry that bisects the C-Cl bond, all three sets of methylene (B1212753) protons and the single methine proton are chemically distinct, potentially giving rise to five unique signals. The methine proton (H-1) is expected to be the most downfield signal. The protons on the adjacent carbons (H-2) and the proton on the carbon furthest from the chlorine (H-3) will appear at intermediate and higher fields, respectively.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three chemically non-equivalent carbon atoms. The carbon atom bonded to the chlorine (C-1) will be the most deshielded and appear furthest downfield. The adjacent carbons (C-2) are equivalent and will produce a single signal, while the carbon opposite the chlorine substituent (C-3) will be the most shielded and appear furthest upfield.

Table 1: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ) in ppm
C-1 (CHCl)58.6
C-2 (CH₂)32.5
C-3 (CH₂)12.8
Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint that allows for the identification of functional groups. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond vibrations, as well as vibrations of the cyclobutane ring itself.

Key vibrational modes for this compound include the C-H stretching of the CH and CH₂ groups, CH₂ scissoring and wagging modes, and the C-Cl stretching frequency. A notable feature in the far-infrared region is the ring-puckering vibration, which is characteristic of four-membered ring systems.

Table 2: Key Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~2980 - 2860C-H StretchStrong
~1450CH₂ ScissoringMedium
~1280CH₂ WaggingMedium
~650 - 750C-Cl StretchStrong
159Ring Puckering (Far-IR)-
165Ring Puckering (Raman)-

Experimental Protocols

NMR Spectroscopy

A typical experimental protocol for acquiring NMR spectra of this compound involves the following steps:

  • Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), inside a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, such as a 300 or 500 MHz instrument.

  • Data Acquisition: The instrument is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. Standard pulse sequences are used for both ¹H and ¹³C data collection.

Infrared Spectroscopy

The IR spectrum of liquid this compound can be obtained using the following general procedure:

  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a typical experimental workflow for the analysis of this compound.

Spectroscopic_Analysis Spectroscopic Data Correlation for this compound cluster_molecule This compound Structure cluster_nmr NMR Data cluster_ir IR Data mol C4H7Cl C1-H (α) C2/C4-H (β) C3-H (γ) C-Cl H1_NMR ¹H NMR Signal for H-1 (α) Signals for H-2/H-4 (β) Signals for H-3 (γ) mol:c1->H1_NMR correlates to mol:c2->H1_NMR mol:c3->H1_NMR C13_NMR ¹³C NMR Signal for C-1 (α) Signal for C-2/C-4 (β) Signal for C-3 (γ) mol:c1->C13_NMR correlates to mol:c2->C13_NMR mol:c3->C13_NMR IR_Spec IR Spectrum ~2900 cm⁻¹ (C-H stretch) ~1450 cm⁻¹ (CH₂ bend) ~700 cm⁻¹ (C-Cl stretch) ~160 cm⁻¹ (Ring Puckering) mol->IR_Spec gives rise to

Caption: Correlation of this compound structure with its NMR and IR data.

Experimental_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Analysis prep_nmr Dissolve in CDCl₃ Add TMS acq_nmr Acquire ¹H and ¹³C Spectra (Lock, Shim, Tune) prep_nmr->acq_nmr prep_ir Prepare Neat Sample (KBr plates or ATR) acq_ir Record FT-IR Spectrum (Background & Sample) prep_ir->acq_ir proc_nmr Phase & Baseline Correction Reference to TMS acq_nmr->proc_nmr proc_ir Background Subtraction Peak Picking acq_ir->proc_ir interp Correlate Signals to Structure Assign Peaks Tabulate Data proc_nmr->interp proc_ir->interp

Caption: Workflow for spectroscopic analysis of this compound.

A Technical Guide to Chlorocyclobutane: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorocyclobutane, including its nomenclature, physicochemical properties, and key synthetic and reactive protocols. The information is intended for professionals in chemical research and drug development who utilize halogenated cyclic organic compounds as intermediates and building blocks in organic synthesis.

IUPAC Name and Synonyms

The compound with the chemical structure of a chlorine atom attached to a cyclobutane (B1203170) ring is formally named according to IUPAC nomenclature. It is also known by several common and trade names.

  • IUPAC Name: this compound[1]

  • Synonyms: Cyclobutyl chloride, 1-Chlorocyclobutane, cyclobutane, chloro-[2][3][4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a distinct odor.[3] It is a halogenated cyclic organic compound known for its reactivity, particularly in nucleophilic substitution and elimination reactions, stemming from the presence of the chlorine atom and the inherent strain of the four-membered ring.[3] The key quantitative properties of this compound are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₇Cl[1][5]
Molecular Weight 90.55 g/mol [1]
Density 0.991 g/mL at 25 °C[4][5]
Boiling Point 83 °C[4][5]
Melting Point -156 °C to -155 °C[2][4][5]
Flash Point 16°F (-9 °C)[2][5]
Refractive Index (n20/D) 1.436[2][5]
Water Solubility Insoluble[2][4][5]
Vapor Pressure 85.6 mmHg at 25°C[2][4][5]
CAS Number 1120-57-6[1][2]

Experimental Protocols

This section details methodologies for the synthesis of this compound and related compounds, as well as a characteristic reaction of a this compound derivative.

Synthesis of this compound via Free-Radical Chlorination

This compound can be synthesized via the free-radical chlorination of cyclobutane. This reaction is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of molecular chlorine into chlorine radicals.

Overall Reaction: C₄H₈ + Cl₂ --(hν/Δ)--> C₄H₇Cl + HCl

Experimental Procedure (Representative):

  • Initiation: A mixture of cyclobutane and chlorine gas is exposed to UV light. The light initiates the homolytic cleavage of the Cl-Cl bond to form two chlorine radicals (Cl•).

  • Propagation:

    • A chlorine radical abstracts a hydrogen atom from the cyclobutane ring, forming a cyclobutyl radical (•C₄H₇) and hydrogen chloride (HCl).

    • The cyclobutyl radical then reacts with a molecule of Cl₂ to yield this compound and a new chlorine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine. This can occur through the combination of two chlorine radicals, two cyclobutyl radicals, or a cyclobutyl radical and a chlorine radical.

  • Work-up and Purification: The reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove excess HCl. The organic layer is then dried and purified, commonly by distillation, to isolate the this compound product.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hν (UV light) Cl_rad_prop Cl• Cyclobutane Cyclobutane (C₄H₈) Cyclobutyl_rad Cyclobutyl Radical (•C₄H₇) Cyclobutane->Cyclobutyl_rad + Cl• HCl HCl Cl2_prop Cl₂ This compound This compound (C₄H₇Cl) Cl_rad_regen Cl•

Caption: Free-radical chlorination of cyclobutane.

Synthesis of this compound from Cyclobutanol (B46151)

Another common method for synthesizing this compound is the reaction of cyclobutanol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270). This reaction proceeds via a nucleophilic substitution mechanism.

Overall Reaction: C₄H₇OH + SOCl₂ --> C₄H₇Cl + SO₂ + HCl

Experimental Procedure (Representative):

  • Reaction Setup: Cyclobutanol is dissolved in an appropriate solvent (e.g., diethyl ether or dichloromethane). The solution is cooled in an ice bath.

  • Reagent Addition: Thionyl chloride is added dropwise to the cooled solution of cyclobutanol. If pyridine is used, it is typically added to the alcohol solution before the thionyl chloride.

  • Reaction: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, which, after a series of steps, results in the substitution of the hydroxyl group with a chlorine atom. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

  • Work-up and Purification: The reaction is quenched with water or a dilute acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation.

SNi_Reaction Cyclobutanol Cyclobutanol Intermediate Chlorosulfite Ester Intermediate Cyclobutanol->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) This compound This compound Intermediate->this compound Intramolecular Attack SO2 SO₂ (gas) Intermediate->SO2 HCl HCl (gas) Intermediate->HCl

Caption: Synthesis of this compound from cyclobutanol.

Synthesis of 2-Chloro-1-cyclobutyl-butane-1,3-dione

This protocol describes the α-chlorination of a β-diketone, demonstrating a method for introducing a chlorine atom adjacent to a carbonyl group on a cyclobutane-containing molecule.

Materials and Reagents:

Procedure:

  • In a round-bottom flask, dissolve 1-cyclobutylbutane-1,3-dione (1 equivalent) in dichloromethane.[6]

  • Cool the solution to 0 °C in an ice bath.[6]

  • Add sulfuryl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.[6][7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[6][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][7]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.[6][7]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.[6][7]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6][7]

  • Filter and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.[6]

Chlorination_Workflow cluster_prep Reaction Preparation cluster_reaction Chlorination cluster_workup Work-up & Purification start Dissolve 1-cyclobutylbutane-1,3-dione in DCM cool Cool solution to 0°C start->cool add_socl2 Add SO₂Cl₂ dropwise cool->add_socl2 warm_stir Warm to RT and stir for 2h add_socl2->warm_stir monitor Monitor via TLC warm_stir->monitor quench Quench with NaHCO₃(aq) monitor->quench extract Separate & Extract with DCM quench->extract dry Dry organic layers extract->dry concentrate Concentrate under vacuum dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for α-chlorination.

Intramolecular Wurtz Reaction of 1-Bromo-3-chlorocyclobutane (B1620077)

This reaction illustrates the formation of a highly strained bicyclic compound from a dihalogenated cyclobutane, showcasing the reactivity of the carbon-halogen bond.

Overall Reaction: Br-C₄H₆-Cl + 2 Na --(dry ether)--> C₄H₆ (Bicyclobutane) + NaBr + NaCl

Reaction Mechanism: The Wurtz reaction involves the coupling of alkyl halides using sodium metal in an anhydrous solvent like dry ether. In this intramolecular version, both halogen atoms are on the same molecule.

  • Radical Formation: Sodium atoms donate electrons to the 1-bromo-3-chlorocyclobutane molecule, causing the cleavage of the carbon-bromine and carbon-chlorine bonds. This results in the formation of a diradical on the cyclobutane ring at positions 1 and 3.

  • Ring Closure: The two radical centers on the cyclobutane ring couple to form a new carbon-carbon bond, resulting in the formation of the strained bicyclobutane structure.

Wurtz_Reaction Start 1-Bromo-3-chlorocyclobutane Diradical Cyclobutane-1,3-diyl diradical Start->Diradical + 2 Na - 2 NaX Product Bicyclobutane Diradical->Product Intramolecular Coupling Salts NaBr + NaCl

Caption: Wurtz reaction of 1-bromo-3-chlorocyclobutane.

References

An In-depth Technical Guide to the Discovery and History of Cyclobutyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane (B1203170) motif, despite its inherent ring strain, is a valuable structural component in modern medicinal chemistry and organic synthesis. Its unique three-dimensional structure can impart favorable pharmacological properties, such as metabolic stability and conformational rigidity. Cyclobutyl halides are fundamental building blocks for the introduction of this strained ring system into more complex molecules. This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for preparing cyclobutyl halides. It includes detailed experimental protocols, a comparative summary of physical properties, and graphical representations of synthetic pathways to serve as a technical resource for laboratory professionals.

Early History and Discovery

The story of cyclobutyl halides is intrinsically linked to the initial synthesis and characterization of the cyclobutane ring itself. While cyclobutane derivatives are found in nature, such as in the ladderane structure of pentacycloanammoxic acid, their initial creation was a synthetic challenge.[1]

The parent hydrocarbon, cyclobutane, was first successfully synthesized in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene (B1205218) over a nickel catalyst.[1] This achievement marked the definitive entry of four-membered carbocycles into the realm of synthetic organic chemistry.

The first preparations of cyclobutyl halides are not attributed to a single discovery but emerged from the application of general halogenation methods to cyclobutane precursors. One of the earliest and most significant methods for converting a carboxylic acid to a halide with the loss of one carbon atom is the Hunsdiecker reaction. First demonstrated by Alexander Borodin in 1861 with the synthesis of methyl bromide from silver acetate, the reaction was later developed into a general method by Cläre and Heinz Hunsdiecker in the 1930s.[2][3] This radical decarboxylation-halogenation was a key early pathway for the synthesis of cyclobutyl bromide from cyclobutanecarboxylic acid.[4][5]

Key Synthetic Methodologies

Several reliable methods have been established for the synthesis of cyclobutyl halides. The choice of method often depends on the starting material availability, desired scale, and required purity of the final product.

Hunsdiecker Reaction

This classic method involves the thermal decarboxylation of the silver salt of cyclobutanecarboxylic acid in the presence of bromine to yield cyclobutyl bromide.[2][3] The reaction proceeds through a radical mechanism.[6] While effective, it requires the preparation of the dry silver salt and can sometimes yield rearrangement byproducts.[4]

Rearrangement of Cyclopropylcarbinol

A common and industrially relevant method for synthesizing cyclobutyl bromide involves the treatment of cyclopropylcarbinol with hydrobromic acid.[7] This reaction proceeds via a carbocationic intermediate that undergoes ring expansion. A significant drawback of this method is the frequent co-production of isomeric byproducts, such as cyclopropylmethyl bromide and 4-bromo-1-butene, which can be difficult to separate due to their similar boiling points.[7]

Halogenation of Cyclobutanol (B46151)

Perhaps the most direct and widely used modern laboratory-scale preparations start from cyclobutanol. This alcohol can be converted to the corresponding cyclobutyl halides using standard halogenating agents.

  • Cyclobutyl Chloride: Thionyl chloride (SOCl₂) or reaction with lead tetraacetate in the presence of a chloride salt (Kochi method) can be used.[4]

  • Cyclobutyl Bromide: Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective reagents.

  • Cyclobutyl Iodide: This can be prepared from the corresponding chloride or bromide via the Finkelstein reaction or by using reagents like triphenylphosphine, iodine, and imidazole.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutyl Bromide via Hunsdiecker Reaction

This protocol is adapted from the procedure described for multi-mole batches.[4]

Step 1: Preparation of Silver Cyclobutanecarboxylate (B8599542)

  • Dissolve cyclobutanecarboxylic acid (1.0 eq) in an adequate volume of water.

  • Add 2 N potassium hydroxide (B78521) solution until the phenolphthalein (B1677637) endpoint is reached.

  • To this solution, add a solution of silver nitrate (B79036) (1.0 eq) in water and allow the mixture to stand for 1 hour.

  • Filter the resulting precipitate. Wash the collected solids twice with water, then twice with methanol, and finally twice with ether.

  • Dry the collected silver salt under vacuum to complete dryness before proceeding.

Step 2: Bromination and Decarboxylation

  • In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend the dry silver cyclobutanecarboxylate (1.0 eq) in a suitable solvent like carbon tetrachloride.

  • Cool the suspension to -20°C using a cooling bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred suspension over 2 hours, maintaining the temperature at -20°C.

  • After the addition is complete, stir the reaction mixture at -20°C for an additional hour.

  • Remove the cooling bath and continue stirring until the characteristic red-brown color of bromine disappears.

  • Filter the mixture to remove the silver bromide precipitate. Wash the collected silver salts with fresh solvent.

  • The combined filtrate contains the cyclobutyl bromide product, which can be purified by distillation. Yields typically range from 32-60%.[4]

G cluster_0 Step 1: Silver Salt Formation cluster_1 Step 2: Bromination & Decarboxylation A Cyclobutanecarboxylic Acid B Add KOH (aq) A->B C Potassium Cyclobutanecarboxylate B->C D Add AgNO3 (aq) C->D E Silver Cyclobutanecarboxylate (Precipitate) D->E F Filter, Wash, and Dry E->F G Dry Silver Salt F->G H Suspend Dry Salt in CCl4 G->H I Cool to -20°C H->I J Add Br2 in CCl4 (2 hours) I->J K Stir at -20°C (1 hour) J->K L Warm to RT, Stir until colorless K->L M Filter to remove AgBr L->M N Filtrate containing Cyclobutyl Bromide M->N O Purify by Distillation N->O P Pure Cyclobutyl Bromide O->P

Protocol 2: General Synthesis of Cyclobutyl Chloride from Cyclobutanol

This is a generalized procedure based on standard laboratory methods.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutanol (1.0 eq).

  • Cool the flask in an ice bath.

  • Slowly and carefully add thionyl chloride (SOCl₂, ~1.2 eq) to the cyclobutanol. The addition is exothermic and releases HCl gas, which should be vented to a scrubber.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture back to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude cyclobutyl chloride can be purified by fractional distillation.

Physicochemical Properties

The physical properties of cyclobutyl halides are critical for their purification, handling, and use in subsequent reactions. The following table summarizes key quantitative data for the series.

PropertyCyclobutyl Fluoride (B91410)Cyclobutyl ChlorideCyclobutyl BromideCyclobutyl Iodide
CAS Number 666-16-0[8]1120-57-64399-47-7[2]38557-29-8[9]
Molecular Formula C₄H₇F[8]C₄H₇ClC₄H₇Br[2]C₄H₇I[9]
Molecular Weight 74.10 g/mol [8]90.55 g/mol 135.00 g/mol [2]182.00 g/mol [9]
Boiling Point ~40-50 °C (est.)83 °C108 °C[2]141.4 °C[9]
Density N/A0.991 g/mL at 25°C1.434 g/mL at 25°C[2]1.9 g/cm³[9]
Refractive Index N/An20/D 1.436n20/D 1.479[2]1.57[9]

Note: Data for cyclobutyl fluoride is limited; the boiling point is an estimate based on trends.

Synthetic Pathways Overview

Cyclobutyl halides can be accessed from several common starting materials. The choice of pathway depends on precursor availability and the potential for isomeric impurities.

// Nodes A [label="Cyclobutanecarboxylic\nAcid", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Cyclopropylcarbinol", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Cyclobutanol", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Cyclobutyl Halides\n(Cl, Br, I)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges A -> D [label=" Hunsdiecker Reaction\n(Ag Salt, Br2)"]; B -> D [label=" HBr\n(Ring Expansion)"]; C -> D [label=" SOCl2, PBr3, etc.\n(Direct Substitution)"]; } .dot Caption: Major synthetic routes for the preparation of cyclobutyl halides.

Applications in Research and Development

Cyclobutyl halides are primarily used as versatile intermediates in organic synthesis.[4][10] Their utility stems from the reactivity of the carbon-halogen bond, which allows for participation in a wide range of transformations, including:

  • Nucleophilic Substitution: The halide can be displaced by a variety of nucleophiles to introduce new functional groups.

  • Grignard Reagent Formation: They can be converted into cyclobutylmagnesium halides, which are powerful carbon nucleophiles for forming new C-C bonds.[4]

  • Cross-Coupling Reactions: They serve as coupling partners in modern metal-catalyzed reactions to attach the cyclobutyl moiety to other organic fragments.[11]

In drug development, the cyclobutane ring is often incorporated to replace more flexible linkers or gem-dimethyl groups, helping to lock a molecule into a bioactive conformation and improve its metabolic profile. The availability of cyclobutyl halides as starting materials is crucial for the exploration of this chemical space by medicinal chemists.

References

Theoretical Conformational Analysis of Chlorocyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocyclobutane, a fundamental halogenated cycloalkane, exhibits a complex conformational landscape dominated by ring-puckering. This phenomenon, driven by the molecule's tendency to alleviate torsional strain, results in a non-planar structure with distinct axial and equatorial positions for the chlorine substituent. Understanding the energetics and geometry of these conformers is crucial for predicting the molecule's reactivity, spectroscopic properties, and its potential role as a structural motif in medicinal chemistry. This guide provides an in-depth analysis of the theoretical studies on this compound conformation, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the underlying principles of its conformational dynamics.

Introduction

The conformational flexibility of cyclic molecules is a cornerstone of stereochemistry, profoundly influencing their physical, chemical, and biological properties. Cyclobutane (B1203170) and its derivatives are particularly interesting due to the delicate balance between angle strain in a planar conformation and the torsional strain that drives the ring to pucker.[1][2] The introduction of a substituent, such as a chlorine atom, further complicates this conformational preference, leading to the existence of distinct axial and equatorial conformers with different energies and populations.

Theoretical studies, combining computational chemistry and gas-phase experimental techniques, have been instrumental in elucidating the conformational behavior of this compound. These studies aim to define the potential energy surface of the ring-puckering motion, identify the stable conformers, and quantify the energy barriers between them.

Conformational Landscape of this compound

The cyclobutane ring is not planar but exists in a dynamic equilibrium between two equivalent puckered conformations. This puckering is a mechanism to relieve the torsional strain that would be present in a planar structure. For a monosubstituted cyclobutane like this compound, this puckering leads to two distinct conformers: one with the chlorine atom in an axial position and one with it in an equatorial position. The equatorial conformer is generally more stable.

The ring inversion process, during which the ring passes through a planar transition state, interconverts the axial and equatorial conformers. The energy difference between the conformers and the energy barrier to this inversion are key parameters that define the conformational dynamics of the molecule.

Quantitative Conformational Data

Theoretical and experimental studies have provided quantitative data on the conformation of this compound. The following tables summarize the key energetic and geometric parameters.

ParameterValueMethodReference
Energy Barrier to Ring Inversion ~1.5 kcal/molGeneral value for cyclobutane derivatives[3]
Puckering Potential Function V(X) = aX⁴ - bX² + cX³Far-Infrared Spectroscopy[4]
a6.048 x 10⁵ cm⁻¹/Å⁴Far-Infrared Spectroscopy[4]
b2.039 x 10⁴ cm⁻¹/ŲFar-Infrared Spectroscopy[4]
c11.78 x 10⁴ cm⁻¹/ųFar-Infrared Spectroscopy[4]

Table 1: Energetic parameters for this compound conformation. The potential function describes the energy (V) as a function of the ring-puckering coordinate (X).

ParameterValueMethodReference
Ring Dihedral Angle (Cyclobutane) 27.9° ± 1.6°Gas Electron Diffraction & Infrared Spectroscopy[5]
Equilibrium Puckering Angle (θeq) (Cyclobutane) 29.59°Ab initio calculations[6]

Table 2: Geometric parameters for the puckered ring of cyclobutane. Data for this compound is inferred from these fundamental values.

Experimental and Computational Protocols

The determination of the conformational parameters of this compound relies on a synergy between experimental measurements and theoretical calculations.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.[7]

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.

  • Electron Bombardment: A high-energy electron beam (typically 40-60 keV) is directed at the gas stream.

  • Scattering: The electrons are scattered by the molecules, creating a diffraction pattern.

  • Detection: The diffraction pattern, consisting of concentric rings, is recorded on a photographic plate or a CCD detector.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then used to generate a radial distribution curve, from which internuclear distances and bond angles can be derived. By comparing the experimental scattering pattern with theoretical patterns for different conformers, their relative populations and geometries can be determined.

Experimental Protocol: Far-Infrared Spectroscopy

Far-infrared spectroscopy probes the low-frequency vibrations of a molecule, including the ring-puckering motion.[4]

Methodology:

  • Sample Preparation: A sample of gaseous this compound is placed in a long-path gas cell.

  • Spectral Acquisition: The infrared spectrum is recorded in the far-infrared region (typically 33-200 cm⁻¹).

  • Data Analysis: The observed absorption bands, corresponding to transitions between the energy levels of the ring-puckering vibration, are assigned. These transitional frequencies are then fitted to a potential function to describe the puckering potential energy surface.

Computational Protocol: Ab initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT calculations are quantum mechanical methods used to model the electronic structure and properties of molecules.[8]

Methodology:

  • Model Building: A 3D model of the this compound molecule is constructed.

  • Conformational Search: A systematic or stochastic search of the potential energy surface is performed to locate all possible conformers (axial and equatorial).

  • Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure. This is typically done using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), or DFT with a suitable basis set (e.g., 6-31G* or larger).

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies.

  • Transition State Search: The transition state for the ring inversion is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Energy Profile: The relative energies of the conformers and the energy barrier for inversion are calculated to construct a potential energy profile for the ring-puckering motion.

Visualizing Conformational Dynamics

The relationships between the different conformational states of this compound can be visualized using diagrams.

G cluster_0 Conformational Analysis Workflow Start Initial Structure ConfSearch Conformational Search Start->ConfSearch GeoOpt Geometry Optimization ConfSearch->GeoOpt Identify Conformers FreqCalc Frequency Calculation GeoOpt->FreqCalc Verify Minima EnergyProfile Potential Energy Profile GeoOpt->EnergyProfile Calculate Relative Energies TS_Search Transition State Search FreqCalc->TS_Search Find Interconversion Pathway TS_Search->EnergyProfile Calculate Energy Barrier End Conformational Parameters EnergyProfile->End

A flowchart illustrating the computational workflow for the conformational analysis of this compound.

G Equatorial Equatorial Conformer (More Stable) TransitionState Planar Transition State (Energy Maximum) Equatorial->TransitionState Ring Inversion Axial Axial Conformer (Less Stable) TransitionState->Axial

References

An In-depth Technical Guide to the Reaction Mechanisms and Intermediates of Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms and intermediates involved in the reactions of chlorocyclobutane. Particular focus is placed on solvolysis reactions, the nature of the carbocation intermediates, rearrangement pathways, and the experimental evidence that underpins our understanding of these processes.

Core Reaction Mechanisms of this compound

This compound undergoes reactions through several key mechanistic pathways, primarily dictated by the reaction conditions. These include unimolecular substitution (SN1), free-radical halogenation, and metal-mediated reactions.

Solvolysis (SN1) and Carbocation Intermediates

Under solvolytic conditions (e.g., in aqueous ethanol), this compound reacts via a unimolecular SN1 mechanism. The rate-determining step is the departure of the chloride ion to form a cyclobutyl carbocation. This intermediate is highly reactive and can undergo several subsequent reactions, including nucleophilic attack by the solvent and rearrangement to more stable carbocations.

The cyclobutyl cation is a fascinating intermediate. Computational studies suggest that it can exist as a nonclassical, sigma-delocalized species.[1] This delocalization can contribute to its transient stability. However, the significant ring strain of the four-membered ring and the secondary nature of the carbocation make it prone to rearrangement.

Key Intermediates in Solvolysis:

  • Cyclobutyl Carbocation: The initial intermediate formed upon departure of the chloride ion.

  • Cyclopropylmethyl Carbocation: Formed via a ring-contraction rearrangement. This cation is stabilized by the overlap of the cyclopropyl (B3062369) C-C bonding orbitals with the empty p-orbital of the carbocationic center.[2]

  • Homoallyl (But-3-enyl) Cation: Can be formed by the ring-opening of the cyclopropylmethyl cation.

  • Cyclopentyl Carbocation: In some cases, ring expansion of the cyclobutylmethyl cation (formed from a related substrate) to the more stable cyclopentyl cation has been observed.[3]

These carbocations exist in equilibrium, and the distribution of products is highly dependent on the reaction conditions, particularly the solvent.[2]

Free-Radical Halogenation

In the presence of light, this compound can be formed from the reaction of cyclobutane (B1203170) with chlorine via a free-radical chain mechanism.[4][5] This reaction proceeds through initiation, propagation, and termination steps, involving a cyclobutyl radical intermediate.

Reaction Steps:

  • Initiation: Photolysis of chlorine gas (Cl2) to form two chlorine radicals (2 Cl•).

  • Propagation:

    • A chlorine radical abstracts a hydrogen atom from cyclobutane to form a cyclobutyl radical (•C4H7) and hydrogen chloride (HCl).

    • The cyclobutyl radical reacts with a molecule of Cl2 to form this compound (C4H7Cl) and a new chlorine radical.

  • Termination: Combination of any two radical species.

Quantitative Data on this compound Solvolysis

The rate of solvolysis of this compound is sensitive to the ionizing power of the solvent. The following tables summarize key quantitative data from studies on the solvolysis of this compound and related compounds.

Table 1: Thermodynamic Parameters for the Hydrolysis of Cyclobutyl Chloride in Water at 25°C

CompoundRate Constant (k, s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·deg)
Cyclobutyl Chloride0.1519 x 10⁻⁴27.45-10.7

Data extracted from "Heat Capacity of Activation for the Hydrolysis of Cyclopropylcarbinyl and Cyclobutyl Chlorides in Water". Note: This data is for hydrolysis in pure water.

Table 2: Secondary α-Deuterium Kinetic Isotope Effects for the Solvolysis of Cyclobutyl Methanesulfonates in 60% Aqueous Ethanol (B145695)

CompoundkH/kD (per D) at 25°C
Cyclobutyl-1-d-methanesulfonate1.15

Data for the analogous cyclobutyl methanesulfonate (B1217627) system, which is expected to proceed through a similar carbocation intermediate.

Reaction Pathways and Diagrams

The following diagrams, generated using Graphviz, illustrate the key reaction pathways of this compound.

sn1_mechanism This compound This compound cyclobutyl_cation Cyclobutyl Cation (nonclassical) This compound->cyclobutyl_cation Rate-determining step (slow, S-N1) rearranged_cations Rearranged Cations (Cyclopropylmethyl, Homoallyl) cyclobutyl_cation->rearranged_cations Rearrangement products Solvolysis Products (Cyclobutanol, Cyclopropylmethanol, But-3-en-1-ol, etc.) cyclobutyl_cation->products Nucleophilic Attack (Solvent) rearranged_cations->products Nucleophilic Attack (Solvent)

Caption: SN1 solvolysis mechanism of this compound.

radical_halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad cyclobutane Cyclobutane cyclobutyl_rad Cyclobutyl Radical cyclobutane->cyclobutyl_rad + Cl• This compound This compound cyclobutyl_rad->this compound + Cl₂ HCl HCl Cl_rad_2 Cl_rad_2 Cl2_2 Cl₂ rad1 Radical product Stable Product rad1->product + rad2 Radical

Caption: Free-radical chlorination of cyclobutane.

Experimental Protocols

The following are representative experimental protocols for the investigation of this compound solvolysis and the synthesis of a deuterated precursor.

Kinetic Study of this compound Solvolysis

This protocol is adapted from general procedures for SN1 solvolysis kinetics and can be applied to this compound.

Objective: To determine the rate of solvolysis of this compound in an aqueous ethanol mixture by monitoring the production of HCl.

Materials:

  • This compound

  • 95% Ethanol

  • Distilled water

  • 0.01 M Sodium hydroxide (B78521) solution, standardized

  • Bromothymol blue indicator solution

  • Volumetric flasks, pipettes, burette, stopwatch, constant temperature bath

Procedure:

  • Solvent Preparation: Prepare a 50:50 (v/v) aqueous ethanol solution by mixing equal volumes of 95% ethanol and distilled water.

  • Reaction Setup: In a flask, place a known volume of the aqueous ethanol solvent and add a few drops of bromothymol blue indicator.

  • Initiation of Reaction: Add a precise, small volume of a stock solution of this compound in a non-nucleophilic solvent (e.g., acetone) to the solvent mixture. Start the stopwatch immediately.

  • Titration: The reaction will produce HCl, causing the indicator to change color. Titrate the reaction mixture with the standardized NaOH solution to the endpoint (the return of the basic color of the indicator). Record the volume of NaOH added and the time.

  • Data Collection: Continue to add aliquots of the NaOH solution as the reaction proceeds, recording the time taken for each neutralization.

  • Data Analysis: The rate constant can be determined by plotting the natural logarithm of the concentration of remaining this compound versus time. The concentration of reacted this compound at each time point can be calculated from the cumulative volume of NaOH added.

  • Activation Energy: Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Synthesis of Cyclobutanol-1-d (Precursor for this compound-1-d)

This is a general procedure for the reduction of a ketone to a deuterated alcohol.

Objective: To synthesize cyclobutanol-1-d from cyclobutanone (B123998).

Materials:

  • Cyclobutanone

  • Lithium aluminum deuteride (B1239839) (LiAlD4) or Sodium borodeuteride (NaBD4)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • D2O

  • Dilute DCl in D2O

  • Separatory funnel, round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, prepare a suspension of LiAlD4 in anhydrous diethyl ether.

  • Addition of Ketone: Slowly add a solution of cyclobutanone in anhydrous diethyl ether to the LiAlD4 suspension while stirring and cooling in an ice bath.

  • Reaction: Allow the reaction to stir at room temperature for a specified time to ensure complete reduction.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of D2O, followed by a dilute solution of DCl in D2O to neutralize the mixture.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent by rotary evaporation. The resulting crude cyclobutanol-1-d can be purified by distillation.

Conversion to this compound-1-d: The synthesized cyclobutanol-1-d can be converted to this compound-1-d using standard methods, such as reaction with thionyl chloride (SOCl2) or concentrated hydrochloric acid with a zinc chloride catalyst.

Product Analysis by GC-MS

Objective: To identify and quantify the products of this compound solvolysis.

Procedure:

  • Sample Preparation: After the solvolysis reaction has proceeded for a desired time, quench the reaction and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • GC-MS Analysis: Inject a sample of the organic extract into a gas chromatograph-mass spectrometer (GC-MS).

  • Component Separation: The gas chromatograph will separate the different components of the product mixture based on their boiling points and interactions with the column stationary phase.

  • Identification: The mass spectrometer will provide a mass spectrum for each separated component, allowing for their identification by comparison with spectral libraries and known standards.

  • Quantification: The relative peak areas in the gas chromatogram can be used to determine the relative amounts of each product, providing the product distribution.

Conclusion

The reactions of this compound are governed by the interplay of carbocation stability, ring strain, and solvent effects. The formation of the cyclobutyl carbocation opens up a complex landscape of potential rearrangements, leading to a mixture of products. A thorough understanding of these reaction mechanisms and intermediates is crucial for predicting and controlling the outcomes of reactions involving this and related small-ring compounds. Further research to obtain more detailed quantitative data on product distributions in various solvents would provide a more complete picture of the factors governing the reactivity of the cyclobutyl carbocation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of bicyclo[1.1.0]butane, a highly strained and valuable building block in organic synthesis, from the starting material 1-bromo-3-chlorocyclobutane (B1620077). The synthesis is achieved through an intramolecular Wurtz-type reaction mediated by metallic sodium. This method is known for its high yield and provides a reliable route to moderate quantities of the target compound.[1][2][3] The protocol described herein is based on a well-established procedure from Organic Syntheses, ensuring reproducibility and safety when followed correctly.[1]

Introduction

Bicyclo[1.1.0]butane is a unique bicyclic hydrocarbon characterized by two fused cyclopropane (B1198618) rings in a cis configuration.[2][4] Its significant ring strain, estimated at 63.9 kcal/mol, makes it a highly reactive and versatile intermediate for the synthesis of complex molecules and has garnered interest in medicinal chemistry as a covalent reactive group.[2] The intramolecular Wurtz reaction of 1,3-dihalocyclobutanes provides an efficient and high-yielding pathway to the bicyclo[1.1.0]butane core.[1][3][5] This application note details the synthesis from 1-bromo-3-chlorocyclobutane, a readily accessible starting material.[6]

Reaction and Mechanism

The core of this synthesis is an intramolecular coupling reaction where 1-bromo-3-chlorocyclobutane is treated with two equivalents of metallic sodium in an ether solvent, such as dioxane.[7][8][9] The reaction proceeds via a Wurtz-type mechanism, where the sodium metal facilitates the reductive coupling of the two carbon atoms bearing the halogen substituents, leading to the formation of a new carbon-carbon bond and the elimination of sodium halides.[8][10]

Reaction_Pathway cluster_reactants Reactants cluster_products Products 1-bromo-3-chlorocyclobutane 1-bromo-3-chlorocyclobutane bicyclo[1.1.0]butane bicyclo[1.1.0]butane 1-bromo-3-chlorocyclobutane->bicyclo[1.1.0]butane Dioxane, reflux Sodium 2 Na Sodium->bicyclo[1.1.0]butane Sodium_halides NaBr + NaCl G A Setup Apparatus B Add Dioxane and Sodium A->B C Heat to Reflux and Disperse Sodium B->C D Add 1-bromo-3-chlorocyclobutane Solution C->D E Reflux for 2 Hours D->E F Collect Product in Cold Traps E->F G Purify by Vacuum Distillation F->G H Isolated Bicyclo[1.1.0]butane G->H

References

Application Notes and Protocols for the Use of Chlorocyclobutane in Wurtz Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of chlorocyclobutane and its derivatives in Wurtz reaction protocols. The Wurtz reaction, a reductive coupling of two alkyl halides in the presence of sodium metal, offers a pathway to form carbon-carbon bonds. While the reaction has limitations, particularly with secondary halides and for intermolecular couplings, it has found utility in the synthesis of strained cyclic and bicyclic systems.

I. Application Notes

The Wurtz reaction, discovered by Charles Adolphe Wurtz, facilitates the formation of a new carbon-carbon bond by coupling two alkyl halides with sodium metal.[1][2] The general transformation is as follows:

2 R-X + 2 Na → R-R + 2 NaX

While historically significant, the classical Wurtz reaction for preparing symmetrical alkanes often suffers from low yields due to side reactions.[2][3] However, its intramolecular variant is a valuable tool for the synthesis of small, strained ring systems.[2]

1. Intermolecular Wurtz Reaction of this compound

The intermolecular Wurtz coupling of this compound is expected to produce dicyclobutyl. However, as a secondary alkyl chloride, this compound is prone to side reactions under Wurtz conditions, primarily elimination to form cyclobutene. The reactivity of alkyl halides in the Wurtz reaction follows the order I > Br > Cl, making chloroalkanes the least reactive substrates.[3] Consequently, the yield of the desired coupling product, dicyclobutyl, is generally low.

Potential Products and Side Products:

  • Coupling Product: Dicyclobutyl

  • Elimination Product: Cyclobutene

  • Reduction Product: Cyclobutane

Due to the prevalence of these side reactions, the intermolecular Wurtz reaction of this compound is not a preferred method for the synthesis of dicyclobutyl. More modern cross-coupling reactions often provide higher yields and selectivity.

2. Intramolecular Wurtz Reaction of 1,3-Dihalocyclobutanes

A highly successful application of the Wurtz reaction involving a this compound derivative is the intramolecular coupling of 1-bromo-3-chlorocyclobutane (B1620077) to synthesize bicyclo[1.1.0]butane. This reaction proceeds with a remarkably high yield (up to 95%) and demonstrates the utility of the Wurtz reaction for creating highly strained bicyclic systems.[2] The reaction is typically carried out using molten sodium in refluxing dioxane.[2] The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond facilitates the initial reaction with sodium.

II. Data Presentation

Table 1: Summary of Quantitative Data for Wurtz Reactions Involving this compound Derivatives

ReactantProductReaction TypeReagentsSolventTemperatureYield (%)Reference
This compoundDicyclobutylIntermolecularSodiumDry Ether or THFReflux< 20 (estimated)General Wurtz Reaction Principles
1-Bromo-3-chlorocyclobutaneBicyclo[1.1.0]butaneIntramolecularSodiumDioxaneReflux~95[2]

III. Experimental Protocols

Protocol 1: Intermolecular Wurtz Reaction of this compound to Synthesize Dicyclobutyl (Representative Protocol)

This protocol is a representative procedure based on general Wurtz reaction conditions, adapted for a secondary alkyl chloride. Yields are expected to be low.

Materials:

  • This compound

  • Sodium metal, finely dispersed

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • An inert gas supply (e.g., argon or nitrogen)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Ice bath

  • Apparatus for distillation

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube or inert gas outlet), a mechanical stirrer, and a dropping funnel. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.

  • Reaction Initiation: To the flask, add finely dispersed sodium metal (2.2 equivalents) and anhydrous diethyl ether or THF.

  • Addition of this compound: In the dropping funnel, prepare a solution of this compound (1 equivalent) in the same anhydrous solvent.

  • Reaction Execution: While stirring the sodium suspension vigorously, add the this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, continue to heat the reaction mixture at reflux for 4-6 hours to ensure complete reaction.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously add ethanol (B145695) dropwise to quench any unreacted sodium, followed by the slow addition of water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter and remove the solvent by rotary evaporation.

  • Purification: The crude product will be a mixture. Purify by fractional distillation to isolate dicyclobutyl from the lower-boiling side products (cyclobutene and cyclobutane).

Protocol 2: Intramolecular Wurtz Reaction of 1-Bromo-3-chlorocyclobutane to Synthesize Bicyclo[1.1.0]butane

This protocol is based on established literature procedures for the high-yield synthesis of bicyclo[1.1.0]butane.

Materials:

  • 1-Bromo-3-chlorocyclobutane

  • Sodium metal

  • Anhydrous dioxane

  • An inert gas supply (e.g., argon or nitrogen)

  • Standard glassware for anhydrous reactions

  • Apparatus for distillation under reduced pressure

Procedure:

  • Apparatus Setup: Set up a reaction flask with a reflux condenser and a mechanical stirrer under an inert atmosphere.

  • Reaction Initiation: Add anhydrous dioxane and freshly cut sodium metal (2.2 equivalents) to the flask.

  • Formation of Molten Sodium: Heat the mixture to reflux to melt the sodium. Stir vigorously to create a fine dispersion of molten sodium.

  • Addition of Dihalide: Add a solution of 1-bromo-3-chlorocyclobutane (1 equivalent) in anhydrous dioxane dropwise to the refluxing mixture.

  • Reaction Completion: Continue refluxing with vigorous stirring for an additional 2-3 hours after the addition is complete.

  • Workup: Cool the reaction mixture and filter to remove the sodium salts.

  • Purification: Carefully distill the filtrate under reduced pressure to isolate the volatile bicyclo[1.1.0]butane.

IV. Mandatory Visualizations

Diagram 1: Proposed Mechanism for the Intermolecular Wurtz Reaction of this compound

Wurtz_Intermolecular cluster_step1 Step 1: Formation of Cyclobutyl Radical and Anion cluster_step2 Step 2: Nucleophilic Attack cluster_side Side Reactions 2ClC4H7_1 2 ClC4H7 This compound 2ClC4H7_1->ClC4H7 plus1 + ClC4H7->plus1 2Na_1 2 Na plus1->2Na_1 arrow1 -> 2Na_1->arrow1 C4H7_rad Cyclobutyl Radical arrow1->C4H7_rad plus2 + C4H7_rad->plus2 NaCl_1 NaCl plus2->NaCl_1 C4H7_rad_2 Cyclobutyl Radical plus3 + C4H7_rad_2->plus3 Na_2 Na plus3->Na_2 arrow2 -> Na_2->arrow2 C4H7_anion Cyclobutyl Anion (Na+) arrow2->C4H7_anion C4H7_anion_2 Cyclobutyl Anion (Na+) plus4 + C4H7_anion_2->plus4 ClC4H7_2 This compound plus4->ClC4H7_2 arrow3 -> ClC4H7_2->arrow3 Dicyclobutyl Dicyclobutyl arrow3->Dicyclobutyl plus5 + Dicyclobutyl->plus5 NaCl_2 NaCl plus5->NaCl_2 C4H7_rad_3 Cyclobutyl Radical arrow4 -> Disproportionation C4H7_rad_3->arrow4 Cyclobutene Cyclobutene arrow4->Cyclobutene plus6 + Cyclobutene->plus6 Cyclobutane Cyclobutane plus6->Cyclobutane

Caption: Mechanism of Intermolecular Wurtz Reaction.

Diagram 2: Intramolecular Wurtz Reaction of 1-Bromo-3-chlorocyclobutane

Caption: Synthesis of Bicyclo[1.1.0]butane.

Diagram 3: Experimental Workflow for Intermolecular Wurtz Reaction

Workflow start Start setup Assemble and Flame-Dry Anhydrous Reaction Apparatus start->setup add_na Add Finely Dispersed Sodium and Anhydrous Solvent setup->add_na add_reactant Dropwise Addition of This compound Solution add_na->add_reactant reflux Reflux for 4-6 hours add_reactant->reflux quench Cool and Quench with Ethanol and Water reflux->quench workup Separate and Wash Organic Layer quench->workup dry Dry and Concentrate Organic Layer workup->dry purify Fractional Distillation dry->purify end Obtain Dicyclobutyl purify->end

Caption: Intermolecular Wurtz Reaction Workflow.

References

Application Notes and Protocols: Chlorocyclobutane as a Versatile Intermediate in the Synthesis of Carbocyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chlorocyclobutane and its derivatives are valuable intermediates in pharmaceutical synthesis, primarily due to the unique conformational constraints and metabolic stability imparted by the cyclobutane (B1203170) ring.[1] This four-membered carbocycle serves as a key building block in the synthesis of various bioactive molecules, including potent antiviral agents. One of the most significant applications of this compound derivatives is in the synthesis of carbocyclic nucleoside analogues, such as Carbovir, a powerful reverse transcriptase inhibitor used in the treatment of HIV.

This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of a Carbovir precursor, highlighting the key chemical transformations and providing representative quantitative data.

Overview of the Synthetic Strategy

The general strategy for synthesizing carbocyclic nucleosides from a this compound intermediate involves a multi-step process. A suitably functionalized this compound is first converted to a key cyclobutanone (B123998) intermediate. This intermediate then undergoes halogenation, followed by nucleophilic substitution with a purine (B94841) or pyrimidine (B1678525) base. Subsequent reduction of the ketone and further functional group manipulations lead to the final carbocyclic nucleoside analogue.

G A This compound Derivative B Cyclobutanone Intermediate A->B Oxidation/Functional Group Interconversion C α-Halocyclobutanone B->C Halogenation D N-Alkylated Cyclobutanone C->D Nucleophilic Substitution with Purine Base E Carbocyclic Nucleoside Analogue Precursor D->E Ketone Reduction

Key Experimental Protocols

The following protocols describe the synthesis of a key precursor to Carbovir, starting from a readily available this compound derivative.

Protocol 1: Synthesis of 3-(Benzoyloxymethyl)cyclobutanone

This protocol describes the conversion of a this compound derivative to a key cyclobutanone intermediate. While the direct oxidation of this compound to cyclobutanone is challenging, a common strategy involves the use of a more functionalized starting material. For the purpose of this protocol, we will start with 3-(benzoyloxymethyl)cyclobutanol, which can be synthesized from cyclobutane-1,1-dicarboxylic acid in a multi-step process.

  • Reaction: Oxidation of 3-(benzoyloxymethyl)cyclobutanol to 3-(benzoyloxymethyl)cyclobutanone.

  • Reagents and Materials:

  • Procedure:

    • Dissolve 3-(benzoyloxymethyl)cyclobutanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add PCC (1.5 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional DCM.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate (B1210297)/hexanes mixture) to afford the desired 3-(benzoyloxymethyl)cyclobutanone.

Protocol 2: Synthesis of 2-Bromo-3-(benzoyloxymethyl)cyclobutanone

This step involves the α-bromination of the cyclobutanone intermediate, which activates the position for subsequent nucleophilic substitution.

  • Reaction: Bromination of 3-(benzoyloxymethyl)cyclobutanone.

  • Reagents and Materials:

    • 3-(Benzoyloxymethyl)cyclobutanone

    • Pyridinium tribromide (Py.HBr3)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 3-(benzoyloxymethyl)cyclobutanone (1.0 eq) in anhydrous THF in a round-bottom flask.

    • Add pyridinium tribromide (1.1 eq) to the solution portion-wise at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-bromo-3-(benzoyloxymethyl)cyclobutanone is often used in the next step without further purification.

Protocol 3: N-Alkylation of 6-Chloropurine (B14466)

This is a crucial step where the purine base is introduced to the cyclobutane scaffold. The reaction can lead to a mixture of N-7 and N-9 regioisomers.

  • Reaction: Nucleophilic substitution of 2-bromo-3-(benzoyloxymethyl)cyclobutanone with 6-chloropurine.

  • Reagents and Materials:

    • 2-Bromo-3-(benzoyloxymethyl)cyclobutanone

    • 6-Chloropurine

    • Potassium carbonate (K2CO3)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 6-chloropurine (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of crude 2-bromo-3-(benzoyloxymethyl)cyclobutanone (1.0 eq) in DMF to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the N-7 and N-9 regioisomers.

G

Protocol 4: Stereoselective Reduction of the Cyclobutanone

The final step in this sequence is the reduction of the ketone to a hydroxyl group, which is a key functionality in the final drug molecule.

  • Reaction: Reduction of 2-(6-chloro-9H-purin-9-yl)-3-(benzoyloxymethyl)cyclobutanone.

  • Reagents and Materials:

  • Procedure:

    • Dissolve the N-9 isomer (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of acetone.

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography to obtain the desired carbocyclic nucleoside analogue precursor.

Quantitative Data Summary

The following table summarizes typical yields for the reactions described above. These values are representative and can vary based on the specific substrate and reaction conditions.

StepReactionStarting MaterialProductTypical Yield (%)
1Oxidation3-(Benzoyloxymethyl)cyclobutanol3-(Benzoyloxymethyl)cyclobutanone85-95
2Bromination3-(Benzoyloxymethyl)cyclobutanone2-Bromo-3-(benzoyloxymethyl)cyclobutanone70-80
3N-Alkylation2-Bromo-3-(benzoyloxymethyl)cyclobutanone2-(6-Chloro-9H-purin-9-yl)-3-(benzoyloxymethyl)cyclobutanone (N-9 isomer)40-50
4Reduction2-(6-Chloro-9H-purin-9-yl)-3-(benzoyloxymethyl)cyclobutanone(1R,2R,3S)-2-(6-Chloro-9H-purin-9-yl)-3-(benzoyloxymethyl)cyclobutanol80-90

Signaling Pathway Context (Hypothetical)

While this compound itself is an intermediate and not a bioactive molecule, the final products of its synthetic pathway, such as Carbovir, target specific biological pathways. Carbovir, after intracellular phosphorylation to its triphosphate form, acts as a competitive inhibitor of viral reverse transcriptase, a key enzyme in the replication of retroviruses like HIV.

G

This compound and its derivatives are indispensable building blocks in the synthesis of complex pharmaceutical agents. The protocols and data presented here provide a framework for the rational design and synthesis of carbocyclic nucleoside analogues. The versatility of the cyclobutane scaffold continues to be explored for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

Application Notes and Protocols: Chlorocyclobutane in the Development of Cyclobutane Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of chlorocyclobutane as a potential starting material in the synthesis of a novel class of fungicides: cyclobutane (B1203170) carboxamide inhibitors of fungal melanin (B1238610). Detailed protocols for a proposed synthesis and a representative biological assay are included to guide researchers in this area of agrochemical development.

Introduction

The cyclobutane moiety is a structurally intriguing four-membered ring system that has found applications in medicinal and agrochemical research due to its unique conformational properties and its ability to introduce rigidity into molecular scaffolds. While direct incorporation of this compound into commercially successful agrochemicals is not widely documented, its potential as a versatile building block for the synthesis of more complex active ingredients is of significant interest. This document focuses on the application of this compound in the conceptual development of cyclobutane carboxamide fungicides that target the fungal melanin biosynthesis pathway.

Fungal melanin is a crucial virulence factor for many plant pathogenic fungi, protecting them from environmental stresses such as UV radiation and host defense mechanisms. Inhibition of melanin biosynthesis can render these fungi more susceptible to control measures. One key enzyme in this pathway is scytalone (B1230633) dehydratase, which has been identified as a promising target for novel fungicides.

Mechanism of Action: Inhibition of Fungal Melanin Biosynthesis

Cyclobutane carboxamides have been identified as potent inhibitors of scytalone dehydratase, an essential enzyme in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway in many phytopathogenic fungi.[1][2] By inhibiting this enzyme, these compounds prevent the formation of melanin, thereby compromising the structural integrity of the fungal cell wall and reducing its pathogenicity. The inhibition of this pathway is a targeted and effective mode of action for controlling fungal diseases in crops.

Melanin_Biosynthesis_Inhibition Fungal Melanin Biosynthesis Pathway and Inhibition cluster_pathway DHN-Melanin Pathway cluster_inhibitor Inhibition Acetyl-CoA Acetyl-CoA Polyketide Synthase Polyketide Synthase Acetyl-CoA->Polyketide Synthase 1,3,6,8-THN 1,3,6,8-THN Polyketide Synthase->1,3,6,8-THN Scytalone Scytalone 1,3,6,8-THN->Scytalone Scytalone Dehydratase Scytalone Dehydratase Scytalone->Scytalone Dehydratase 1,3,8-THN 1,3,8-THN Scytalone Dehydratase->1,3,8-THN Vermelone Vermelone 1,3,8-THN->Vermelone 1,8-DHN 1,8-DHN Vermelone->1,8-DHN Melanin Melanin 1,8-DHN->Melanin Cyclobutane Carboxamide Cyclobutane Carboxamide Cyclobutane Carboxamide->Scytalone Dehydratase Inhibition Inhibition

Figure 1: Fungal DHN-Melanin Biosynthesis Pathway Inhibition.
Quantitative Data: In Vitro Inhibition of Scytalone Dehydratase

The following table summarizes the inhibition constants (Ki) for a series of cyclobutane carboxamide derivatives against scytalone dehydratase. This data highlights the structure-activity relationship (SAR) and the potential for potent enzyme inhibition.

Compound IDR Group on Amide NitrogenInhibition Constant (Ki) (pM)
1 2,4-dichlorophenyl26
2 4-chlorophenyl150
3 Phenyl300
4 2-chlorophenyl80
5 3,4-dichlorophenyl45

Data sourced from scientific literature on scytalone dehydratase inhibitors.[3]

Experimental Protocols

Protocol 1: Proposed Synthesis of a Representative Cyclobutane Carboxamide Fungicide

This protocol outlines a plausible multi-step synthesis of a 1-methyl-N-(2,4-dichlorophenyl)cyclobutane-1-carboxamide, a representative of the cyclobutane carboxamide class of fungicides, starting from this compound.

Synthesis_Workflow Synthetic Workflow for Cyclobutane Carboxamide This compound This compound Cyclobutanecarbonitrile (B1293925) Cyclobutanecarbonitrile This compound->Cyclobutanecarbonitrile NaCN, DMSO Cyclobutanecarboxylic_acid Cyclobutanecarboxylic_acid Cyclobutanecarbonitrile->Cyclobutanecarboxylic_acid H2SO4, H2O, heat 1-Methylcyclobutane-1-carboxylic_acid 1-Methylcyclobutane-1-carboxylic_acid Cyclobutanecarboxylic_acid->1-Methylcyclobutane-1-carboxylic_acid 1. LDA, THF 2. CH3I 1-Methylcyclobutane-1-carbonyl_chloride 1-Methylcyclobutane-1-carbonyl_chloride 1-Methylcyclobutane-1-carboxylic_acid->1-Methylcyclobutane-1-carbonyl_chloride SOCl2 Final_Product Cyclobutane Carboxamide 1-Methylcyclobutane-1-carbonyl_chloride->Final_Product 2,4-dichloroaniline (B164938), Pyridine (B92270)

Figure 2: Proposed Synthesis of a Cyclobutane Carboxamide Fungicide.

Step 1: Synthesis of Cyclobutanecarbonitrile

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (12.25 g, 0.25 mol) and dimethyl sulfoxide (B87167) (DMSO) (100 mL).

  • Addition of this compound: While stirring under a nitrogen atmosphere, add this compound (18.1 g, 0.2 mol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C and maintain for 12 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into 300 mL of ice-water. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation to yield cyclobutanecarbonitrile.

Step 2: Hydrolysis to Cyclobutanecarboxylic Acid

  • Reaction Setup: In a 500 mL round-bottom flask, add cyclobutanecarbonitrile (16.2 g, 0.2 mol) and a mixture of sulfuric acid (50 mL) and water (50 mL).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) for 6 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Extract the product with ethyl acetate (B1210297) (3 x 100 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation to obtain crude cyclobutanecarboxylic acid.

Step 3: α-Methylation of Cyclobutanecarboxylic Acid

  • Reaction Setup: In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (B44863) (30.4 mL, 0.22 mol) in anhydrous tetrahydrofuran (B95107) (THF) (150 mL) and cool to -78 °C.

  • LDA Formation: Slowly add n-butyllithium (2.5 M in hexanes, 88 mL, 0.22 mol). Stir for 30 minutes at -78 °C.

  • Deprotonation: Add a solution of cyclobutanecarboxylic acid (20.0 g, 0.2 mol) in anhydrous THF (50 mL) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Alkylation: Add methyl iodide (13.7 mL, 0.22 mol) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with 1 M HCl (100 mL). Extract with diethyl ether (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 1-methylcyclobutane-1-carboxylic acid.

Step 4: Synthesis of 1-Methylcyclobutane-1-carbonyl chloride

  • Reaction Setup: In a 100 mL flask, add 1-methylcyclobutane-1-carboxylic acid (11.4 g, 0.1 mol) and thionyl chloride (14.3 g, 0.12 mol).

  • Reaction: Heat the mixture at reflux for 2 hours.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 5: Amide Formation to Yield 1-Methyl-N-(2,4-dichlorophenyl)cyclobutane-1-carboxamide

  • Reaction Setup: In a 250 mL flask, dissolve 2,4-dichloroaniline (16.2 g, 0.1 mol) in pyridine (50 mL).

  • Acylation: Cool the solution to 0 °C and add the crude 1-methylcyclobutane-1-carbonyl chloride (13.2 g, 0.1 mol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into 200 mL of 1 M HCl and extract with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, concentrate, and purify the crude product by recrystallization to obtain the final product.

Protocol 2: In Vitro Fungicidal Assay - Scytalone Dehydratase Inhibition

This protocol describes a general method to assess the in vitro inhibitory activity of synthesized cyclobutane carboxamides against scytalone dehydratase.

1. Enzyme Preparation:

  • Recombinant scytalone dehydratase can be expressed and purified from a suitable host system (e.g., E. coli) following established protocols.

2. Assay Buffer:

3. Substrate and Inhibitor Solutions:

  • Prepare a stock solution of scytalone in the assay buffer.

  • Prepare stock solutions of the test compounds (cyclobutane carboxamides) in DMSO.

4. Assay Procedure:

  • Reaction Mixture: In a 96-well UV-transparent microplate, prepare the reaction mixture containing:

    • Assay buffer

    • Scytalone dehydratase (final concentration, e.g., 50 nM)

    • Test compound at various concentrations (e.g., from 0.01 nM to 10 µM). Ensure the final DMSO concentration is ≤ 1%.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for 10 minutes at 25 °C.

  • Initiation of Reaction: Initiate the reaction by adding the scytalone substrate (final concentration, e.g., 100 µM).

  • Measurement: Immediately measure the decrease in absorbance at 284 nm (the wavelength at which scytalone absorbs) over time using a microplate reader. The dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) results in a decrease in absorbance.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the Michaelis constant (Km) of the enzyme for the substrate is known.

5. Controls:

  • Positive Control: A known inhibitor of scytalone dehydratase.

  • Negative Control: Reaction with no inhibitor (DMSO only).

  • Blank: Reaction mixture without the enzyme.

This detailed guide provides a foundation for researchers to explore the potential of this compound in the synthesis of novel cyclobutane-based agrochemicals and to evaluate their biological activity. Further optimization of both the synthetic and biological testing protocols may be necessary depending on the specific compounds and fungal targets under investigation.

References

Protocol for Nucleophilic Substitution Reactions with Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving chlorocyclobutane. This document outlines the mechanistic considerations, presents typical quantitative data, and offers detailed experimental protocols for the synthesis of key cyclobutane (B1203170) derivatives.

Introduction

This compound is a versatile reagent in organic synthesis, serving as a precursor for a variety of cyclobutane-containing molecules. The four-membered ring system is a common motif in medicinally relevant compounds. Nucleophilic substitution reactions of this compound provide a direct route to introduce diverse functionalities onto the cyclobutane core. These reactions predominantly proceed via the SN2 mechanism, although SN1 pathways can be favored under specific conditions. The inherent ring strain of the cyclobutane ring influences its reactivity, generally leading to slower reaction rates compared to larger cycloalkanes or acyclic secondary halides in SN2 reactions. This is attributed to the increased angle strain in the trigonal bipyramidal transition state.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The outcome of a nucleophilic substitution reaction with this compound is primarily dictated by the choice of nucleophile, solvent, and temperature.

  • SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. Strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 pathway. For this compound, the approach of the nucleophile is somewhat hindered by the ring structure, which contributes to its lower reactivity compared to less sterically demanding secondary alkyl halides.

  • SN1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate followed by nucleophilic attack. This pathway is favored by weak nucleophiles, polar protic solvents, and conditions that stabilize the resulting secondary cyclobutyl carbocation. However, the formation of the cyclobutyl carbocation is less favorable than for other secondary carbocations due to ring strain.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the nucleophilic substitution of this compound with common nucleophiles. Please note that these are representative examples, and optimization may be necessary for specific applications.

Table 1: SN2 Reactions of this compound

NucleophileReagentSolventTemperature (°C)Time (h)ProductTypical Yield (%)
Azide (B81097)Sodium Azide (NaN₃)DMF80 - 10012 - 24Cyclobutyl azide70 - 85
CyanideSodium Cyanide (NaCN)DMSO50 - 6024 - 48Cyclobutanecarbonitrile (B1293925)60 - 75
EthoxideSodium Ethoxide (NaOEt)Ethanol (B145695)50 - 708 - 16Ethyl cyclobutyl ether65 - 80

Experimental Protocols

Protocol 1: Synthesis of Cyclobutyl Azide via SN2 Reaction

This protocol describes the synthesis of cyclobutyl azide from this compound using sodium azide.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 0.5 M solution).

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water (3x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at reduced pressure.

  • Purification: The crude cyclobutyl azide can be purified by vacuum distillation.

Protocol 2: Synthesis of Cyclobutanecarbonitrile via SN2 Reaction

This protocol details the preparation of cyclobutanecarbonitrile from this compound and sodium cyanide.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a thermometer, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO (approximately 0.8 M solution).

  • Addition of Substrate: Add this compound (1.0 eq) to the solution.

  • Reaction: Heat the mixture to 55 °C and stir for 36 hours. It is crucial to maintain the temperature below 60°C to minimize the formation of by-products. Monitor the reaction by GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a large volume of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash thoroughly with water (4x) to remove residual DMSO, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.

  • Purification: Purify the crude cyclobutanecarbonitrile by vacuum distillation.

Protocol 3: Synthesis of Ethyl Cyclobutyl Ether via Williamson Ether Synthesis (SN2)

This protocol describes the synthesis of ethyl cyclobutyl ether from this compound and sodium ethoxide, a classic Williamson ether synthesis.[1]

Materials:

  • This compound

  • Sodium metal (Na)

  • Ethanol (absolute)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon), carefully add sodium metal (1.1 eq) in small pieces to absolute ethanol (sufficient to create a ~1-2 M solution) at 0 °C. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Purification: The crude ethyl cyclobutyl ether can be purified by fractional distillation.

Mandatory Visualizations

SN2_Reaction_Workflow start Start reactants This compound & Nucleophile start->reactants solvent Polar Aprotic Solvent (e.g., DMF, DMSO) reactants->solvent Dissolve reaction_conditions Heating & Stirring solvent->reaction_conditions Apply workup Aqueous Work-up & Extraction reaction_conditions->workup After reaction completion purification Purification (e.g., Distillation) workup->purification product Substituted Cyclobutane purification->product

Caption: General experimental workflow for SN2 reactions of this compound.

Nucleophilic_Substitution_Pathways This compound This compound sn2_path SN2 Pathway This compound->sn2_path sn1_path SN1 Pathway This compound->sn1_path transition_state Pentacoordinate Transition State sn2_path->transition_state carbocation Cyclobutyl Carbocation sn1_path->carbocation strong_nucleophile Strong Nucleophile (e.g., N3-, CN-, RO-) strong_nucleophile->sn2_path polar_aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) polar_aprotic->sn2_path weak_nucleophile Weak Nucleophile (e.g., H2O, ROH) weak_nucleophile->sn1_path polar_protic Polar Protic Solvent (e.g., H2O, EtOH) polar_protic->sn1_path inversion_product Product with Inverted Stereochemistry transition_state->inversion_product racemic_product Racemic Mixture of Products carbocation->racemic_product

Caption: Competing SN1 and SN2 pathways for this compound substitution.

References

Application Notes and Protocols for Reactions Involving Chlorocyclobutane and Sodium

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental setups and protocols for the reaction of chlorocyclobutane derivatives with sodium metal. The primary focus is on the Wurtz reaction, a well-established method for forming carbon-carbon bonds. Two key variations are presented: the highly efficient intramolecular coupling of a dihalocyclobutane to form a bicyclic product, and the intermolecular coupling of this compound to yield dicyclobutyl.

Application Note 1: Intramolecular Wurtz Reaction for the Synthesis of Bicyclo[1.1.0]butane

This protocol details the synthesis of bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane (B1620077) and sodium metal in refluxing dioxane.[1][2] This intramolecular Wurtz reaction is a high-yield method for creating strained bicyclic systems.[1][2]

Reaction Pathway

The reaction proceeds via an intramolecular coupling of the dihalide in the presence of sodium, forming a new carbon-carbon bond and resulting in the formation of bicyclo[1.1.0]butane.[3][4][5][6][7][8][9]

G reactant 1-Bromo-3-chlorocyclobutane product Bicyclo[1.1.0]butane reactant->product Dioxane, Reflux sodium 2 Na sodium->product byproducts NaBr + NaCl

Caption: Reaction scheme for the synthesis of bicyclo[1.1.0]butane.

Quantitative Data

The following table summarizes the reactant quantities and expected product yield for the synthesis of bicyclo[1.1.0]butane.[1]

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
1-Bromo-3-chlorocyclobutane171.4220.00.1181
Sodium22.9913.60.591~5
Bicyclo[1.1.0]butane (Product)54.09~6.0~0.111-
Yield ~95%
Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • 1-Bromo-3-chlorocyclobutane (20.0 g, 0.118 mol)

  • Sodium metal (13.6 g, 0.591 g-atom)

  • Purified dioxane (170 mL)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser

  • Heating mantle

  • Dry nitrogen line

Procedure:

  • Set up the reaction apparatus under a dry nitrogen atmosphere.

  • To the flask, add 150 mL of purified dioxane and 13.6 g of freshly cut sodium.

  • Heat the mixture to reflux with stirring to disperse the molten sodium.

  • Dissolve 20.0 g of 1-bromo-3-chlorocyclobutane in 20 mL of dioxane and place it in the addition funnel.

  • Add the 1-bromo-3-chlorocyclobutane solution dropwise to the refluxing dioxane over a period of 1 hour.

  • Maintain reflux for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • The product, bicyclo[1.1.0]butane, is volatile and can be isolated by distillation.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_apparatus Assemble Apparatus under N2 add_reagents Add Dioxane and Sodium prep_apparatus->add_reagents heat Heat to Reflux add_reagents->heat add_halide Add 1-Bromo-3-chlorocyclobutane (1 hour) heat->add_halide reflux Reflux for 2 hours add_halide->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Product by Distillation cool->isolate G reactant 2 this compound product Dicyclobutyl reactant->product Dry Ether or THF sodium 2 Na sodium->product byproduct 2 NaCl

References

Chlorocyclobutane: A Versatile Building Block for the Synthesis of Novel Cyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of chlorocyclobutane as a versatile building block in the synthesis of a wide array of cyclic compounds. These application notes and protocols detail key transformations, including nucleophilic substitutions, intramolecular cyclizations, and ring expansions, highlighting the utility of this readily available starting material in constructing complex molecular architectures relevant to medicinal chemistry and materials science.

Introduction

This compound, a four-membered cycloalkane bearing a chlorine atom, serves as a valuable and reactive precursor for the synthesis of diverse cyclic systems. Its inherent ring strain and the presence of a good leaving group facilitate a variety of chemical transformations. This document provides detailed protocols and quantitative data for several key reactions, offering a practical guide for researchers looking to incorporate the cyclobutane (B1203170) motif into their synthetic strategies. The unique conformational properties of the cyclobutane ring can impart favorable pharmacological properties in drug candidates, making it an attractive scaffold in medicinal chemistry.[1][2]

Key Applications and Transformations

This compound is a versatile starting material for a range of synthetic transformations, enabling the construction of various cyclic and bicyclic compounds.

Nucleophilic Substitution Reactions

The carbon-chlorine bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups. These reactions typically proceed via an SN2 mechanism. A summary of representative nucleophilic substitution reactions with this compound is presented below.

NucleophileReagentProductReaction ConditionsYield (%)Reference
HydroxideNaOHCyclobutanolH₂O, RefluxModerateGeneral Knowledge
AlkoxideNaOMeCyclobutyl methyl etherMeOH, RefluxGoodGeneral Knowledge
CyanideKCNCyclobutanecarbonitrile (B1293925)DMSO, 80°CGood[3]
AzideNaN₃AzidocyclobutaneDMF, 100°CHigh[3]
AmineNH₃ (excess)CyclobutylamineEtOH, Sealed tube, 100°CModerate[4]

Experimental Protocol: Synthesis of Cyclobutanecarbonitrile

This protocol describes the synthesis of cyclobutanecarbonitrile from this compound via a nucleophilic substitution reaction with potassium cyanide.

Materials:

  • This compound

  • Potassium cyanide (KCN)[3]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diatomaceous earth

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium cyanide in DMSO.

  • Add this compound to the solution.

  • Heat the reaction mixture to 80°C and stir for several hours, monitoring the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and diethyl ether.

  • Filter the mixture through a pad of diatomaceous earth to remove any solids.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation to obtain pure cyclobutanecarbonitrile.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product This compound This compound ReactionVessel Reaction in DMSO at 80°C This compound->ReactionVessel KCN Potassium Cyanide KCN->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Distill Distillation Dry->Distill Product Cyclobutanecarbonitrile Distill->Product G Start 1-bromo-3-chlorocyclobutane Reaction Intramolecular Wurtz Coupling (Na, Dioxane, Reflux) Start->Reaction Product Bicyclo[1.1.0]butane Reaction->Product G cluster_synthesis Synthesis of Precursor cluster_rearrangement Ring Expansion C4H7Cl This compound C4H9N Cyclobutylamine C4H7Cl->C4H9N Nucleophilic Substitution (NH₃) Diazotization Diazotization (NaNO₂, HCl) C4H9N->Diazotization Carbocation Cyclobutyl- methyl Cation Diazotization->Carbocation -N₂ Rearrangement 1,2-Alkyl Shift Carbocation->Rearrangement Hydration Hydration Rearrangement->Hydration C5H8O Cyclopentanone Hydration->C5H8O G cluster_start Starting Material cluster_synthesis Key Transformations cluster_final Final Product Start This compound Step1 Nucleophilic Substitution (e.g., with a protected amine) Start->Step1 Step2 Deprotection Step1->Step2 Step3 Coupling with Heterocyclic Core Step2->Step3 Drug Cyclobutane-containing JAK Inhibitor Step3->Drug G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression Nucleus->Gene Regulates Inhibitor JAK Inhibitor (Cyclobutane-based) Inhibitor->JAK Inhibits

References

Safe handling and storage procedures for chlorocyclobutane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling and storage of chlorocyclobutane in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Hazard Identification and Overview

This compound (CAS No. 1120-57-6) is a colorless to light yellow, flammable liquid.[1][2] It is classified as a hazardous substance and requires careful handling to prevent adverse health effects and physical hazards.

Primary Hazards:

  • Flammability: Highly flammable liquid and vapor.[3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3] May cause irritation to the skin and respiratory system.[2] Inhalation of high vapor concentrations can lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular FormulaC₄H₇Cl[3]
Molecular Weight90.55 g/mol [3]
AppearanceColorless to light yellow liquid[1][2]
OdorSlight sweet odor[1]
Boiling Point80 - 81 °C (176 - 177.8 °F)[1]
Flash Point-8 °C (17.6 °F)[1][4]
Density0.991 g/mL at 25 °C[1]
SolubilityInsoluble in water[1]
Vapor Density3.12 (Air = 1)[1]

Safe Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate level of PPE. The following table outlines the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting, compliant with EN 166 (EU) or NIOSH (US) standards.[5]
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a splash risk.[5]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatFire/flame resistant and impervious material.[5]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant splash risk.[5]
Respiratory Protection Chemical Fume HoodAll manipulations of this compound should be performed in a certified chemical fume hood.[5]
Air-Purifying Respirator (APR)For emergency situations (e.g., spills) outside of a fume hood, equipped with organic vapor cartridges.[5]
Engineering Controls
  • Ventilation: Work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area.[1] Use explosion-proof electrical and lighting equipment.[1]

  • Static Discharge: Take precautionary measures against static discharge.[1] Ground and bond containers and receiving equipment when transferring the liquid.[1] Use only non-sparking tools.[1]

Storage Procedures

Proper storage of this compound is critical to prevent fire and exposure.

  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4]

  • Containers: Keep containers tightly closed.[1]

  • Incompatible Materials: Segregate from incompatible materials, particularly oxidizing agents.[1]

  • Refrigeration: If refrigerated storage is required, use only a refrigerator specifically designed and approved for flammable liquids.[6]

Experimental Protocol: General Use of this compound as a Reagent

This protocol outlines a general procedure for using this compound as a reagent in an organic synthesis reaction. Note: This is a general guideline; specific reaction conditions may vary.

Objective: To safely use this compound as a reactant in a laboratory-scale chemical synthesis.

Materials:

  • This compound

  • Reaction solvent (ensure compatibility)

  • Other reactants as required by the specific synthesis

  • Appropriate reaction glassware (e.g., round-bottom flask, condenser)

  • Inert gas supply (e.g., nitrogen or argon), if required

  • Stirring apparatus

  • Heating/cooling bath

  • Quenching solution

  • Work-up solvents

  • Waste containers (halogenated and non-halogenated)

Procedure:

  • Preparation:

    • Don all required PPE as outlined in section 3.1.

    • Ensure the chemical fume hood is functioning correctly.

    • Set up the reaction glassware inside the fume hood. Ensure all glassware is dry and free of contaminants.

    • Purge the reaction apparatus with an inert gas if the reaction is sensitive to air or moisture.

  • Reagent Addition:

    • Measure the required volume of this compound using a clean, dry syringe or graduated cylinder inside the fume hood.

    • Slowly add the this compound to the reaction vessel containing the solvent and any other starting materials. The addition may need to be done at a controlled temperature (e.g., in an ice bath).

    • Rinse the measuring device with a small amount of the reaction solvent and add the rinsing to the reaction flask to ensure complete transfer.

  • Reaction:

    • Stir the reaction mixture at the desired temperature for the specified time.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to a safe temperature.

    • Carefully quench the reaction by the slow addition of an appropriate quenching solution.

    • Perform the necessary extractions and washes to isolate the crude product.

    • Dry the organic layer over a suitable drying agent (e.g., MgSO₄, Na₂SO₄).

    • Remove the solvent using a rotary evaporator. Ensure the vacuum pump is located in a well-ventilated area or the exhaust is vented into a fume hood.

    • Purify the product by the desired method (e.g., distillation, chromatography).

  • Waste Disposal:

    • Segregate all waste generated. Place all liquid and solid waste containing this compound or other halogenated compounds into a designated "Halogenated Organic Waste" container.[7]

    • Non-halogenated waste should be collected in a separate, appropriately labeled container.

    • Dispose of all waste through your institution's hazardous waste management program.

Emergency Procedures

Spills
  • Small Spills (manageable by trained personnel):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8]

    • Use non-sparking tools to collect the absorbed material into a sealable container.[8]

    • Clean the spill area with soap and water.

    • Label the container as "Hazardous Waste: Spill Debris" and dispose of it through the proper channels.

  • Large Spills:

    • Evacuate the area immediately.[9]

    • Alert your supervisor and institutional safety office.

    • If there is a fire or medical emergency, call emergency services.

    • Prevent unauthorized personnel from entering the area.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1]

Disposal

All this compound and this compound-contaminated materials must be disposed of as hazardous waste.

  • Waste Segregation: Collect halogenated organic waste separately from non-halogenated waste.[7]

  • Labeling: Clearly label waste containers with their contents.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow A Receipt of this compound B Inspect Container for Damage/Leaks A->B C Log into Chemical Inventory B->C No Damage D Store in Flammable Cabinet (Cool, Dry, Ventilated) C->D E Plan Experiment & Conduct Risk Assessment D->E F Don Appropriate PPE E->F G Work in Chemical Fume Hood F->G H Transfer/Use this compound G->H I Spill Occurs? H->I J Follow Spill Procedure I->J Yes K Continue Experiment I->K No M Decontaminate Glassware & Work Area J->M L Segregate Halogenated Waste K->L L->M N Remove PPE M->N O Store Waste in Designated Area N->O P Arrange for Hazardous Waste Disposal O->P

Caption: Workflow for safe handling of this compound.

References

Application Notes and Protocols for Chlorocyclobutane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of chlorocyclobutane as a versatile building block in medicinal chemistry for the discovery of novel therapeutic agents. The unique structural and physicochemical properties imparted by the cyclobutane (B1203170) moiety can lead to improvements in metabolic stability, binding affinity, and selectivity of drug candidates.[1] This document details the synthesis of key cyclobutane-containing intermediates, their incorporation into medicinally relevant scaffolds such as kinase inhibitors, and protocols for their biological evaluation.

Introduction to this compound in Drug Discovery

The cyclobutane ring is an increasingly important structural motif in modern drug design.[2] Its rigid, puckered conformation can serve as a bioisosteric replacement for other groups, such as phenyl rings or larger cycloalkanes, offering a unique three-dimensional scaffold that can favorably interact with biological targets.[3] The introduction of a cyclobutane group can enhance pharmacological properties by:

  • Improving Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[1]

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and thus increasing potency.

  • Modulating Physicochemical Properties: The sp³-rich character of the cyclobutane moiety can improve solubility and reduce planarity compared to aromatic systems.

This compound is a readily available starting material that serves as a valuable electrophile for introducing the cyclobutyl group into a target molecule. The chlorine atom can be displaced by a variety of nucleophiles, such as amines and alcohols, in standard nucleophilic substitution reactions to generate key intermediates for drug discovery programs.

Application in Kinase Inhibitor Scaffolds

A prominent application of this compound-derived intermediates is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase ATP-binding site.[4][5] By attaching a cyclobutyl group to this core, it is possible to probe hydrophobic pockets within the active site, potentially leading to increased potency and selectivity. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidine are known scaffolds for Janus kinase (JAK) inhibitors.[6][7] The synthesis of N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine from this compound provides a key intermediate for the development of novel JAK inhibitors.

Experimental Protocols

Synthesis of N-Cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate 1)

This protocol describes the synthesis of a key intermediate for kinase inhibitor development via nucleophilic aromatic substitution.

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), n-butanol (as solvent), and diisopropylethylamine (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Diagram: Synthetic Workflow for Intermediate 1

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, n-Butanol, and DIPEA in a flask B Stir at room temperature for 15 min A->B C Add this compound B->C D Heat to reflux (24-48h) C->D E Monitor by TLC/LC-MS D->E F Cool and concentrate E->F G Dissolve, wash with NaHCO3 and brine F->G H Dry and concentrate G->H I Purify by column chromatography H->I J J I->J Intermediate 1

Caption: General workflow for the synthesis of a key cyclobutyl-containing intermediate.

Biological Evaluation: In Vitro Kinase Inhibition Assay (Example: JAK1)

This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against a specific kinase, such as JAK1.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase assay buffer

  • ATP

  • Substrate peptide (e.g., IRS-1tide for JAK1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Enzyme and Substrate Preparation: Thaw the recombinant JAK1 enzyme, kinase assay buffer, and substrate on ice. Prepare a working solution of the enzyme at the desired concentration in kinase dilution buffer. Prepare a solution of the substrate peptide and ATP in the kinase assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO in a 96-well plate.

  • Reaction Initiation: In a 384-well assay plate, add a small volume of the diluted test compound. To this, add the prepared enzyme solution and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Start Kinase Reaction: Initiate the kinase reaction by adding the ATP/substrate solution to each well.

  • Incubation: Cover the plate and incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Read the luminescence on a microplate reader. Calculate the percent inhibition for each compound concentration relative to control wells (with DMSO but no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: Kinase Inhibition Assay Workflow

G A Prepare serial dilutions of test compound B Add compound and recombinant kinase to assay plate A->B C Incubate at room temperature B->C D Initiate reaction with ATP/substrate solution C->D E Incubate at 30°C for 60 min D->E F Stop reaction and add ADP detection reagents E->F G Measure luminescence F->G H Calculate % inhibition and IC50 value G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative cyclobutane-containing kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 8l CDK22.1[8]
Compound 8l CDK54.8[8]
PF-04965842 JAK1Low nM range[3]
TAK-828F RORγtPotent inverse agonist[1]

Signaling Pathway Diagrams

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, proliferation, and differentiation.[2][3][6][7][9] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT dimer STAT Dimer pSTAT->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription nucleus->transcription Modulation inhibitor JAK Inhibitor (e.g., N-cyclobutyl derivative) inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

RORγt Signaling in Th17 Cells

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases.

RORgt_Pathway cytokines TGF-β, IL-6, IL-23 naive_t_cell Naive T Cell cytokines->naive_t_cell Stimulation rorc RORC gene naive_t_cell->rorc Induces expression of ror_gamma_t RORγt rorc->ror_gamma_t Transcription & Translation th17_differentiation Th17 Differentiation ror_gamma_t->th17_differentiation Drives il17 IL-17 Production th17_differentiation->il17 inflammation Inflammation il17->inflammation inverse_agonist RORγt Inverse Agonist (e.g., TAK-828F) inverse_agonist->ror_gamma_t Inhibition

Caption: RORγt-mediated differentiation of Th17 cells and the action of RORγt inverse agonists.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry, providing a straightforward entry point to the synthesis of molecules containing the beneficial cyclobutane scaffold. The protocols and data presented herein demonstrate the utility of this compound in the development of potent and selective kinase inhibitors and other drug candidates. The unique properties of the cyclobutane ring offer significant opportunities for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of novel therapeutics.

References

Application Notes and Protocols for the Purification of Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide to the purification of chlorocyclobutane, a valuable reagent in organic synthesis. The protocol focuses on fractional distillation, a robust method for separating volatile compounds based on differences in their boiling points. Adherence to the safety protocols outlined herein is crucial for the safe and effective execution of this procedure.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and compromised product integrity. The most common method for preparing this compound involves the chlorination of cyclobutane (B1203170) or the conversion of cyclobutanol. These processes can result in a crude product containing unreacted starting materials, byproducts, and residual reagents. This guide details the purification of this compound to a high degree of purity using fractional distillation.

Common Impurities and Their Properties

The primary impurities in crude this compound depend on the synthetic route employed. Understanding the physical properties of these impurities is essential for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₄H₇Cl90.55830.991
CyclobutaneC₄H₈56.1112.50.720
CyclobuteneC₄H₆54.0920.733
CyclobutanolC₄H₈O72.111230.923
cis-1,2-Dithis compoundC₄H₆Cl₂125.00~129~1.2
trans-1,2-Dithis compoundC₄H₆Cl₂125.00~122~1.2
cis-1,3-Dithis compoundC₄H₆Cl₂125.00~132~1.2
trans-1,3-Dithis compoundC₄H₆Cl₂125.00~130~1.2

Purification Protocol: Fractional Distillation

Fractional distillation is the recommended method for purifying this compound due to the significant differences in boiling points between the product and its common impurities.[1] This technique employs a fractionating column to achieve multiple theoretical plates of separation, leading to a high-purity distillate.

Materials and Equipment
  • Crude this compound

  • Heating mantle with a stirrer

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

  • Glass wool or aluminum foil for insulation

  • Drying agent (e.g., anhydrous calcium chloride, magnesium sulfate)

  • Sodium bicarbonate solution (5% w/v)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • pH paper

Pre-Distillation Workup

Before distillation, it is essential to remove any acidic impurities and water from the crude this compound.

  • Neutralization: Transfer the crude this compound to a separatory funnel. Wash the organic layer sequentially with:

    • 5% sodium bicarbonate solution to neutralize any residual acid (e.g., HCl). Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Saturated sodium chloride solution (brine) to reduce the solubility of organic material in the aqueous layer.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate) and swirl the flask for 10-15 minutes. The liquid should be clear when adequately dried.

  • Decanting: Carefully decant or filter the dried this compound into a clean, dry round-bottom flask suitable for distillation. Add a few boiling chips to the flask to ensure smooth boiling.

Fractional Distillation Procedure
  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Insulation: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

  • Heating: Begin heating the round-bottom flask gently using the heating mantle. The distillation rate should be slow and steady, approximately 1-2 drops per second. A rapid distillation rate will lead to poor separation.[1]

  • Fraction Collection:

    • Forerun: Collect the initial fraction that distills at a lower temperature. This fraction will be enriched in more volatile impurities like cyclobutane and cyclobutene. The temperature should then rise and stabilize.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approximately 83°C), change the receiving flask to collect the purified product. Monitor the temperature closely; a stable boiling point indicates a pure fraction is being collected.

    • Final Fraction: As the distillation proceeds, the temperature may start to rise again, indicating the presence of higher-boiling impurities. At this point, stop the distillation to avoid contaminating the purified product.

  • Purity Analysis: The purity of the collected fractions should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This will confirm the identity and purity of the this compound.

Safety Precautions

This compound is a highly flammable liquid and should be handled with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use a heating mantle, not a Bunsen burner, for heating.

  • Grounding: Ground all equipment to prevent the buildup of static electricity.

  • Inhalation: Avoid inhaling vapors.

  • Skin Contact: Avoid contact with skin. In case of contact, wash the affected area immediately with soap and water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Diagrams

PurificationWorkflow crude Crude this compound wash1 Wash with 5% NaHCO3 crude->wash1 wash2 Wash with Brine wash1->wash2 dry Dry with Anhydrous CaCl2 wash2->dry distill Fractional Distillation dry->distill forerun Forerun (Low-Boiling Impurities) distill->forerun < 83°C product Purified this compound distill->product ~83°C residue Residue (High-Boiling Impurities) distill->residue > 83°C

Caption: Workflow for the purification of this compound.

DistillationSetup cluster_0 Fractional Distillation Apparatus A Heating Mantle with Stirrer B Round-Bottom Flask (Crude this compound + Boiling Chips) C Fractionating Column B->C D Distillation Head C->D E Thermometer D->E F Condenser (Water Out) D->F G Condenser (Water In) H Receiving Flask F->H

Caption: Experimental setup for fractional distillation.

References

Application Notes and Protocols: Formation and Use of Cyclobutylmagnesium Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutyl moiety is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties such as potency and metabolic stability. Cyclobutylmagnesium chloride, a Grignard reagent derived from chlorocyclobutane, serves as a key intermediate for introducing this strained ring system into more complex molecules. These application notes provide a comprehensive overview of the formation of cyclobutylmagnesium chloride, including detailed experimental protocols, potential challenges, and its application in the synthesis of valuable compounds for drug discovery and development. The unique puckered structure and relative chemical inertness of the cyclobutane (B1203170) ring make it an attractive component in the design of novel therapeutics.

Formation of Cyclobutylmagnesium Chloride

The preparation of cyclobutylmagnesium chloride involves the reaction of this compound with magnesium metal in an ethereal solvent. As with all Grignard reactions, the exclusion of water and air is critical for success. The reactivity of alkyl chlorides is generally lower than that of bromides and iodides, which may necessitate specific activation methods for the magnesium and careful control of reaction conditions to achieve optimal yields.

Key Considerations for Synthesis:
  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent. THF is often preferred due to its higher boiling point and better solvating properties for the organomagnesium compound.

  • Magnesium Activation: The passivating layer of magnesium oxide on the surface of the magnesium metal must be overcome to initiate the reaction. Common activation methods include the use of iodine crystals, 1,2-dibromoethane, or mechanical methods like crushing the magnesium turnings.

  • Reaction Initiation: The reaction can be sluggish to start. A small amount of pre-formed Grignard reagent or the use of activators is often necessary to initiate the process.

  • Temperature Control: The reaction is exothermic and may require cooling to maintain a steady rate and prevent side reactions.

  • Side Reactions: A potential side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting this compound to form bicyclobutyl. Ring-opening reactions of the strained cyclobutyl ring are also a theoretical concern, though less common under standard Grignard formation conditions.

Quantitative Data Summary

The yield of cyclobutylmagnesium chloride can be influenced by several factors, including the purity of reagents, the effectiveness of magnesium activation, and the rate of addition of this compound.

ParameterTypical Value/ConditionNotes
Yield 60-85%Highly dependent on reaction conditions and scale.
Reaction Time 2-4 hoursMonitored by the consumption of magnesium.
Solvent Anhydrous THF or Diethyl EtherTHF is generally preferred.
Temperature 25-66 °C (Reflux)Gentle reflux is typically maintained.
This compound:Mg Ratio 1 : 1.2-1.5A slight excess of magnesium is used.

Experimental Protocols

Protocol 1: Preparation of Cyclobutylmagnesium Chloride in THF

This protocol describes the laboratory-scale synthesis of cyclobutylmagnesium chloride.

Materials:

  • Magnesium turnings (1.2-1.5 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • Glassware Preparation: All glassware must be thoroughly flame-dried under a stream of inert gas to remove any adsorbed moisture.

  • Reaction Setup: Assemble the dry glassware under a positive pressure of inert gas. Place the magnesium turnings and a single crystal of iodine in the reaction flask.

  • Solvent Addition: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small aliquot of this solution to the magnesium suspension. The disappearance of the iodine color and the appearance of a gray, cloudy solution, often accompanied by gentle bubbling, indicates the initiation of the reaction. Gentle warming with a heat gun may be necessary to start the reaction.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling may be required to control the reaction rate.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting gray to black solution is the cyclobutylmagnesium chloride reagent.

Applications in Drug Development

Cyclobutylmagnesium chloride is a versatile reagent for introducing the cyclobutyl group into organic molecules, a strategy increasingly employed in drug design to enhance molecular three-dimensionality and improve pharmacokinetic properties.[1]

Cross-Coupling Reactions

Cyclobutylmagnesium chloride can be used in transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. For instance, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclobutylmagnesium bromide (prepared from cyclobutyl bromide, which is analogous to the chloride) have been reported to proceed in good yields.[2] This methodology allows for the facile introduction of the cyclobutyl moiety onto various scaffolds, including those containing N-heterocycles which are common in pharmaceuticals.[2]

Nucleophilic Addition to Carbonyls

Like other Grignard reagents, cyclobutylmagnesium chloride readily adds to the carbonyl group of aldehydes, ketones, and esters to form the corresponding secondary and tertiary alcohols containing a cyclobutyl group. These alcohol products can then be further elaborated into more complex drug candidates.

Synthesis of Bioactive Molecules

The cyclobutane ring is present in several bioactive molecules and approved drugs. While direct synthesis routes using cyclobutylmagnesium chloride from this compound are not always explicitly detailed in the literature for specific drugs, the reagent represents a fundamental building block for accessing such structures. For example, the core structure of the anti-inflammatory drug Etoricoxib (B1671761) contains a substituted pyridine (B92270) ring which can be synthesized through pathways involving Grignard reagents. Although the commercial synthesis may use different starting materials, the construction of similar substituted heterocycles can be envisioned using cyclobutyl Grignard reagents.[3][4][5][6][7]

Visualizations

Reaction Pathway for Grignard Reagent Formation

G Formation of Cyclobutylmagnesium Chloride This compound This compound grignard Cyclobutylmagnesium Chloride This compound->grignard + Mg / THF magnesium Magnesium (Mg) magnesium->grignard THF Anhydrous THF THF->grignard

Caption: Reaction scheme for the formation of cyclobutylmagnesium chloride.

Experimental Workflow for Grignard Reagent Synthesis

G Experimental Workflow for Grignard Synthesis start Start: Dry Glassware under Inert Atmosphere add_mg Add Mg Turnings and Iodine Crystal start->add_mg add_thf Add Anhydrous THF add_mg->add_thf initiate Initiate Reaction with This compound Solution add_thf->initiate addition Dropwise Addition of This compound in THF initiate->addition reflux Maintain Gentle Reflux addition->reflux complete Stir until Mg is Consumed reflux->complete product Product: Cyclobutylmagnesium Chloride Solution complete->product

Caption: Step-by-step workflow for the synthesis of cyclobutylmagnesium chloride.

Conclusion

Cyclobutylmagnesium chloride is a valuable reagent for the introduction of the cyclobutane moiety in organic synthesis, with significant applications in the development of new pharmaceutical agents. Successful preparation requires careful attention to anhydrous conditions and magnesium activation. The protocols and information provided herein offer a guide for researchers to effectively synthesize and utilize this important building block in their drug discovery efforts.

References

Application of Chlorocyclobutane in Natural Product Total Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex natural products often necessitates the strategic use of versatile building blocks to construct intricate molecular architectures. Cyclobutane (B1203170) moieties, present in a range of bioactive natural products, represent a significant synthetic challenge due to inherent ring strain. While various methods exist for the formation of four-membered rings, the direct utilization of readily available precursors like chlorocyclobutane offers a potentially efficient, yet underexplored, avenue in total synthesis.

This document aims to provide a detailed overview of the application of this compound and its derivatives as key intermediates in the total synthesis of natural products. However, a comprehensive review of current scientific literature reveals a notable scarcity of total syntheses that explicitly commence from or centrally feature this compound. The predominant strategies for constructing cyclobutane rings in the context of natural product synthesis revolve around methods such as [2+2] photocycloadditions, transition-metal-catalyzed cycloadditions, and various ring-closing strategies.

The lack of specific, published total syntheses employing this compound as a primary building block prevents the compilation of detailed, cited experimental protocols and quantitative data tables as would be standard for established synthetic methodologies. The information available in the public domain does not currently support the creation of in-depth application notes with precise, replicable experimental procedures originating from the use of this compound in this context.

Despite the current absence of detailed examples, the potential utility of this compound in natural product synthesis can be logically envisioned through several key reaction pathways. The following sections outline hypothetical applications and general protocols that could be adapted by researchers exploring this synthetic strategy.

Hypothetical Application: Synthesis of a Cyclobutane-Containing Terpenoid

A plausible application of this compound would be in the synthesis of a substituted cyclobutane core, which could then be elaborated into a natural product like grandisol, a monoterpene pheromone. The chloro-substituent provides a reactive handle for nucleophilic substitution or elimination reactions, allowing for the introduction of various functional groups.

Logical Workflow for a Hypothetical Synthesis

The logical progression for such a synthesis could be conceptualized as follows:

G A This compound B Functionalization via Nucleophilic Substitution/Elimination A->B C Introduction of Side Chains B->C D Stereochemical Control C->D E Elaboration to Natural Product D->E

Caption: Hypothetical workflow for natural product synthesis using this compound.

General Experimental Considerations and Protocols

While specific, cited protocols are unavailable, the following represent general methodologies that would be pertinent to the use of this compound in a synthetic sequence. These are based on standard organic chemistry principles and should be adapted and optimized for specific substrates and target molecules.

Nucleophilic Substitution Reactions

The chlorine atom on the cyclobutane ring can be displaced by a variety of nucleophiles to introduce new functional groups.

General Protocol for Nucleophilic Substitution:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or DMSO).

  • Nucleophile Addition: Add the desired nucleophile (1.1 - 2.0 eq). The choice of nucleophile will dictate the resulting functional group (e.g., NaN3 for an azide, NaCN for a nitrile, a lithiated acetylide for an alkyne).

  • Reaction Conditions: The reaction temperature and time will vary significantly based on the nucleophile's reactivity and the solvent used. Reactions may be run at room temperature or require heating.

  • Workup and Purification: Upon completion (monitored by TLC or GC-MS), quench the reaction appropriately (e.g., with saturated aqueous NH4Cl). Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, a powerful carbon nucleophile for forming new carbon-carbon bonds.

General Protocol for Grignard Reagent Formation:

  • Activation of Magnesium: Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction.

  • Grignard Formation: Once the reaction has initiated (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the addition is complete, the resulting cyclobutylmagnesium chloride can be reacted with a variety of electrophiles (e.g., aldehydes, ketones, esters, CO2).

Tabular Summary of Potential Transformations

The following table summarizes potential transformations of this compound that could be employed in the synthesis of natural product precursors. Note that the yields and specific conditions are illustrative and would require experimental optimization.

Transformation Reagents Product Type Potential Application
Azide FormationNaN3, DMF, 80 °CCyclobutyl azideIntroduction of a nitrogen-containing functional group
CyanationNaCN, DMSO, 100 °CCyclobutanecarbonitrilePrecursor for carboxylic acids or amines
AlkynylationLithiated alkyne, THF, 0 °C to rtAlkynylcyclobutaneCarbon chain extension
Grignard ReactionMg, THF; then electrophileFunctionalized cyclobutaneC-C bond formation
Eliminationt-BuOK, THF, rtCyclobuteneIntroduction of unsaturation for further functionalization

Conclusion

The direct application of this compound in the total synthesis of natural products appears to be a largely unexplored area of research, with a lack of published examples in the current scientific literature. This presents both a challenge and an opportunity for synthetic chemists. The development of novel synthetic strategies starting from this simple and commercially available building block could provide efficient and innovative routes to a variety of cyclobutane-containing natural products. The general protocols and potential transformations outlined above provide a conceptual framework for researchers interested in exploring this promising synthetic frontier. Further investigation and experimentation are necessary to establish the practical utility and scope of this compound in the complex art of natural product synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlorocyclobutane Wurtz Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve yields in Wurtz reactions involving chlorocyclobutane derivatives, specifically focusing on the synthesis of bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane (B1620077).

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the Wurtz reaction of 1-bromo-3-chlorocyclobutane?

The primary product of the intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane is bicyclo[1.1.0]butane.[1][2][3][4][5][6][7][8][9] This occurs through the formation of a new carbon-carbon bond between the carbon atoms at positions 1 and 3 of the cyclobutane (B1203170) ring, following the removal of the bromine and chlorine atoms by sodium metal.[5]

Q2: I am getting a low yield. What are the most critical factors to control in this reaction?

Low yields in this intramolecular Wurtz reaction can often be attributed to several factors:

  • Purity of Reagents and Solvent: The Wurtz reaction is highly sensitive to moisture.[10] Ensure that the dioxane solvent is thoroughly dried, for instance, by refluxing over sodium-benzophenone ketyl until the blue color persists. The 1-bromo-3-chlorocyclobutane should also be pure.

  • Sodium Metal Activity: The surface of the sodium metal must be clean and reactive. It is crucial to use freshly cut sodium to ensure an unoxidized surface for the reaction.[2]

  • Reaction Temperature: The reaction is typically performed at the reflux temperature of dioxane (approximately 101 °C). At this temperature, the sodium is molten, which increases its surface area and reactivity.[3][10]

  • Finely Dispersed Sodium: For optimal results, the molten sodium should be vigorously stirred to create a fine dispersion in the refluxing solvent.[2][11] This maximizes the surface area available for the reaction.

Q3: What are the common side products, and how can I minimize them?

The most common side product in the synthesis of bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane is cyclobutene (B1205218).[2] The formation of cyclobutene is thought to occur as a minor pathway. The published high-yield procedure indicates the product is approximately 90% bicyclo[1.1.0]butane and 10% cyclobutene.[2] Minimizing other potential side reactions, such as intermolecular coupling to form dimers or polymers, is achieved by ensuring the slow addition of the dihalide to the sodium dispersion, which favors the entropically favored intramolecular reaction.[12]

Q4: Can I use a different solvent or metal for this reaction?

While other metals like zinc, silver, and copper have been used in Wurtz-type reactions, sodium is well-documented to provide high yields for this specific intramolecular cyclization.[10][11] In fact, it has been reported that zinc does not yield bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane.[2]

Regarding the solvent, dry ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used for Wurtz reactions.[10] However, for the synthesis of bicyclo[1.1.0]butane, refluxing dioxane is recommended as it allows the sodium to be in a molten state, which is crucial for achieving a high yield.[2][10]

Q5: My starting material is 1,3-dithis compound (B14637133) or 1,3-dibromocyclobutane (B6250088). Will this work?

The reactivity of the halogen in a Wurtz reaction generally follows the order I > Br > Cl.[11] The use of a mixed halide starting material like 1-bromo-3-chlorocyclobutane is effective. While 1,3-dibromocyclobutane could also be a suitable precursor, using 1,3-dithis compound might require more forcing conditions due to the lower reactivity of the C-Cl bond, potentially leading to lower yields or more side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Wet solvent or glassware.2. Inactive (oxidized) sodium.3. Reaction temperature too low.4. Inefficient stirring.1. Thoroughly dry all glassware in an oven. Dry the dioxane solvent over sodium-benzophenone ketyl until a persistent blue color is achieved.[2]2. Use freshly cut sodium pieces, ensuring a clean, metallic surface.[2]3. Ensure the reaction mixture is maintained at a steady reflux.[2]4. Use a high-speed mechanical stirrer to create a fine dispersion of molten sodium.[2]
Product is contaminated with cyclobutene This is a known minor side product of the reaction.The reported procedure yields a mixture of approximately 90% bicyclo[1.1.0]butane and 10% cyclobutene.[2] For most applications, this mixture is used directly. Further purification can be achieved by gas chromatography if necessary.[2]
Formation of polymeric material The concentration of the dihalide was too high, favoring intermolecular reactions.Add the solution of 1-bromo-3-chlorocyclobutane in dioxane dropwise to the refluxing sodium suspension over a prolonged period (e.g., 1 hour) to maintain a low concentration of the starting material.[2]

Quantitative Data

The following table summarizes the yield for the synthesis of bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane as described in the detailed experimental protocol.

Starting Material Reagents Solvent Temperature Product Yield Reference
1-Bromo-3-chlorocyclobutaneSodiumDioxaneReflux (~101 °C)Bicyclo[1.1.0]butane78-94%Organic Syntheses, Coll. Vol. 6, p.133 (1988)[2]

Experimental Protocols

High-Yield Synthesis of Bicyclo[1.1.0]butane

This protocol is adapted from a well-established procedure in Organic Syntheses.[2]

Reagents:

  • 1-Bromo-3-chlorocyclobutane (20.0 g, 0.118 mole)

  • Sodium (13.6 g, 0.591 g-atom)

  • Anhydrous Dioxane (170 ml)

Procedure:

  • Apparatus Setup: Assemble a 300-ml, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser to two traps cooled with liquid nitrogen. A nitrogen inlet should be connected to the addition funnel.

  • Initial Setup: Add 150 ml of purified, anhydrous dioxane and 13.6 g of freshly cut sodium to the flask.

  • Sodium Dispersion: Heat the mixture to reflux. Once the dioxane is refluxing and the sodium is molten, begin vigorous stirring to break up the sodium into a fine dispersion.

  • Addition of Dihalide: Dissolve 20.0 g of 1-bromo-3-chlorocyclobutane in 20 ml of anhydrous dioxane. Add this solution dropwise to the refluxing sodium suspension over a period of 1 hour.

  • Reaction Completion: Maintain reflux and stirring for an additional 2 hours after the addition is complete.

  • Product Collection: The volatile product, bicyclo[1.1.0]butane, will collect in the liquid nitrogen traps.

  • Isolation: Isolate the product from any co-condensed dioxane using a vacuum manifold. This yields 5-6 g (78-94%) of bicyclo[1.1.0]butane.

Visualizations

Reaction Pathway

The following diagram illustrates the intramolecular Wurtz reaction for the synthesis of bicyclo[1.1.0]butane, including the primary side product.

Wurtz_Reaction Reactant 1-Bromo-3-chlorocyclobutane Main_Product Bicyclo[1.1.0]butane (Major Product) Reactant->Main_Product Intramolecular Coupling Side_Product Cyclobutene (Minor Product) Reactant->Side_Product Elimination (Side Reaction) Sodium 2 Na Salt NaBr + NaCl

Caption: Intramolecular Wurtz Reaction Pathway.

Experimental Workflow

This diagram outlines the key steps for the successful synthesis of bicyclo[1.1.0]butane.

Experimental_Workflow A Setup and Drying (Flask, Condenser, Stirrer) B Charge Flask (Anhydrous Dioxane, Fresh Sodium) A->B C Heat to Reflux (Melt Sodium) B->C D Vigorous Stirring (Create Sodium Dispersion) C->D E Slow Addition of Dihalide (1-Bromo-3-chlorocyclobutane in Dioxane) D->E F Maintain Reflux (2 hours post-addition) E->F G Product Collection (Liquid Nitrogen Traps) F->G H Isolation (Vacuum Distillation) G->H

Caption: High-Yield Synthesis Workflow.

References

Technical Support Center: Chlorocyclobutane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of chlorocyclobutane substitution reactions. Our focus is on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during nucleophilic substitution reactions with this compound?

A1: Besides the desired substitution product, two main classes of side products are commonly encountered: elimination products and rearrangement products.

  • Elimination Products: The most common elimination product is cyclobutene (B1205218) . This occurs via a dehydrohalogenation reaction, where a proton is abstracted from a carbon adjacent to the carbon bearing the chlorine atom.[1][2][3]

  • Rearrangement Products: If the reaction proceeds through a carbocation intermediate (SN1 conditions), the initially formed cyclobutyl cation can rearrange to more stable carbocations. This leads to a mixture of products derived from the cyclopropylcarbinyl cation and the homoallyl (3-butenyl) cation .[4][5] Direct attack on the rearranged cations by the nucleophile will result in products with different carbon skeletons than the starting material.

Q2: My reaction is producing a significant amount of cyclobutene. How can I minimize this elimination side product?

A2: The formation of cyclobutene is favored by conditions that promote elimination reactions. To minimize its formation, consider the following adjustments to your experimental protocol:

  • Choice of Base/Nucleophile: Strong, bulky bases favor elimination. If possible, use a less sterically hindered and less basic nucleophile. For instance, if hydroxide (B78521) is your nucleophile, consider a lower concentration or a weaker base if the desired reaction allows.

  • Temperature: Higher temperatures generally favor elimination over substitution.[6] Running the reaction at a lower temperature may decrease the yield of cyclobutene.

  • Solvent: The choice of solvent can influence the reaction pathway. For SN2 reactions, polar aprotic solvents (e.g., DMSO, acetone) are generally preferred and can help favor substitution.[7][8] In contrast, polar protic solvents can facilitate both SN1 and E1 pathways.

Q3: I am observing products with different ring structures and chain isomers in my reaction mixture. What is causing this?

A3: The presence of rearranged products indicates that the reaction is likely proceeding, at least in part, through an SN1 mechanism, which involves the formation of a cyclobutyl carbocation intermediate. This carbocation is unstable and prone to rearrangement.[9][10] To suppress the formation of these side products, you should employ conditions that favor an SN2 reaction:

  • Solvent Choice: Use a polar aprotic solvent (e.g., acetone (B3395972), DMF, DMSO) to favor the SN2 pathway.[8] Polar protic solvents (e.g., water, ethanol (B145695), acetic acid) stabilize the carbocation intermediate, promoting the SN1 pathway.[6][11]

  • Nucleophile Concentration: A high concentration of a strong nucleophile will favor the bimolecular SN2 reaction over the unimolecular SN1 reaction.[6][12]

  • Leaving Group: While you cannot change the chlorine in this compound, be aware that a better leaving group will increase the rate of both SN1 and SN2 reactions.

Troubleshooting Guide: Product Distribution

The following table provides a general guide to how reaction conditions can influence the product distribution in the substitution reaction of this compound with a generic nucleophile (Nu-).

Condition Favored Product(s) Rationale
High Temperature Cyclobutene (Elimination)Elimination reactions have higher activation energy than substitution and are thus favored at higher temperatures.
Strong, Bulky Base Cyclobutene (Elimination)Sterically hindered bases are more likely to abstract a proton (act as a base) than to attack the carbon center (act as a nucleophile).[13]
Polar Protic Solvent (e.g., H₂O, EtOH) Substitution (SN1) & Elimination (E1) Products, Rearranged ProductsThese solvents stabilize the carbocation intermediate, promoting unimolecular pathways that can lead to rearrangements and elimination.[11]
Polar Aprotic Solvent (e.g., Acetone, DMSO) Substitution Product (SN2)These solvents do not solvate the nucleophile as strongly, making it more reactive and favoring the bimolecular substitution pathway.[8]
High Concentration of a Strong Nucleophile Substitution Product (SN2)Increases the rate of the bimolecular reaction, outcompeting the unimolecular formation of a carbocation.[12]

Experimental Protocols

Cited Experiment: General Protocol for Nucleophilic Substitution on a Secondary Haloalkane (Illustrative)

This protocol is a generalized procedure and should be adapted based on the specific nucleophile and desired outcome.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound in an appropriate solvent (e.g., acetone for SN2, or ethanol for SN1/E1).

  • Nucleophile Addition: Add the nucleophile to the reaction mixture. For SN2 reactions, a concentration of at least 2-3 equivalents relative to the this compound is recommended.

  • Temperature Control: Heat the reaction mixture to the desired temperature. For minimizing elimination, it is advisable to start at a lower temperature (e.g., room temperature or slightly above) and monitor the reaction progress by a suitable technique (e.g., TLC, GC).

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to determine the consumption of the starting material and the formation of products.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to isolate the desired substitution product from any side products.

Visualizing Reaction Pathways

The following diagram illustrates the potential reaction pathways for a substitution reaction on this compound, highlighting the formation of the desired product and the major side products.

Chlorocyclobutane_Reactions start This compound sn2_product Substitution Product (Inversion of Stereochemistry) start->sn2_product SN2 (Strong Nu, Polar Aprotic Solvent) carbocation Cyclobutyl Carbocation start->carbocation SN1 / E1 (Weak Nu, Polar Protic Solvent) elimination_product Cyclobutene carbocation->elimination_product E1 (Loss of H+) rearranged_cation Rearranged Cations (e.g., Cyclopropylcarbinyl) carbocation->rearranged_cation Rearrangement sn1_product Substitution Product (Racemization) carbocation->sn1_product Nucleophilic Attack rearranged_product Rearranged Products rearranged_cation->rearranged_product Nucleophilic Attack

Caption: Reaction pathways in this compound substitution.

References

Troubleshooting decomposition of chlorocyclobutane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering decomposition of chlorocyclobutane during their experiments. The following information is designed to help you identify potential causes of degradation and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields and multiple unidentified byproducts. What could be the cause?

A1: Unwanted decomposition of this compound is a likely cause. This can be triggered by several factors in your reaction setup, including high temperatures, the presence of certain reagents like Lewis acids, the choice of solvent, and exposure to light. The primary decomposition pathways involve the elimination of hydrogen chloride to form 1,3-butadiene (B125203) or a rearrangement to produce ethylene (B1197577) and vinyl chloride.[1]

Q2: I suspect my this compound is decomposing. How can I confirm this and identify the byproducts?

A2: Several analytical techniques can be used to detect the decomposition of this compound and identify the resulting impurities. These methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts such as ethylene, vinyl chloride, and 1,3-butadiene.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of the this compound starting material and the appearance of less volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on the major decomposition products present in your reaction mixture.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional group changes indicative of decomposition.

A combination of these techniques often provides the most comprehensive picture of the degradation process.

Q3: Can the solvent I'm using contribute to the decomposition of this compound?

A3: Yes, the choice of solvent can significantly impact the stability of this compound. Polar protic solvents, such as water and alcohols, can stabilize charged intermediates that may form during decomposition, thereby accelerating the degradation process. Polar aprotic solvents may also influence stability. It is advisable to conduct small-scale solvent screening experiments to determine the optimal solvent for your specific reaction that minimizes this compound decomposition.

Q4: Are there any specific reagents I should be cautious with when using this compound?

A4: Lewis acids are known to promote the decomposition of strained ring systems like cyclobutanes. If your reaction involves a Lewis acid, consider reducing its concentration, lowering the reaction temperature, or exploring milder alternatives. Additionally, strong bases can promote elimination reactions, leading to the formation of butadiene.

Q5: Could light be causing the decomposition of my this compound?

A5: Yes, this compound can be susceptible to photochemical degradation. Similar to other halogenated hydrocarbons, exposure to UV light can initiate free-radical chain reactions, leading to decomposition. It is good practice to protect your reaction from light by using amber glassware or covering the reaction vessel with aluminum foil, especially for reactions that are run for extended periods.

Troubleshooting Guide

If you are experiencing issues with this compound decomposition, follow this troubleshooting guide to diagnose and resolve the problem.

Diagram: Troubleshooting Workflow for this compound Decomposition

TroubleshootingWorkflow start Decomposition of This compound Suspected check_purity 1. Verify Starting Material Purity (GC, NMR) start->check_purity analyze_byproducts 2. Identify Byproducts (GC-MS, LC-MS, NMR) check_purity->analyze_byproducts review_conditions 3. Review Reaction Conditions analyze_byproducts->review_conditions temp Temperature review_conditions->temp reagents Reagents (Lewis Acids, Strong Bases) review_conditions->reagents solvent Solvent Polarity review_conditions->solvent light Light Exposure review_conditions->light optimize 4. Optimize Reaction temp->optimize reagents->optimize solvent->optimize light->optimize lower_temp Lower Temperature optimize->lower_temp change_reagent Change/Screen Reagents optimize->change_reagent screen_solvents Screen Solvents optimize->screen_solvents protect_light Protect from Light optimize->protect_light purify 5. Purify Product lower_temp->purify change_reagent->purify screen_solvents->purify protect_light->purify distillation Distillation purify->distillation chromatography Chromatography purify->chromatography end Successful Reaction distillation->end chromatography->end

Caption: Troubleshooting workflow for this compound decomposition.

Data on this compound Decomposition

The following table summarizes key data related to the thermal decomposition of this compound in the gas phase. While these values are from gas-phase studies, they can provide a relative understanding of the decomposition pathways.

Decomposition PathwayProductsArrhenius Equation (k in s⁻¹)Activation Energy (kcal/mol)
Pathway 1Ethylene + Vinyl Chloride10¹⁴·⁷⁶ exp(-60,070 / RT)60.07
Pathway 21,3-Butadiene + Hydrogen Chloride10¹³·⁶¹ exp(-55,240 / RT)55.24

Data from gas-phase thermal decomposition studies.[1] Conditions in solution-phase reactions may differ.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening to Minimize Decomposition
  • Setup: In parallel, set up several small-scale reactions (e.g., 0.1 mmol) in separate vials.

  • Solvent Addition: To each vial, add the same amount of this compound and other essential reactants, but use a different solvent for each. A range of solvents with varying polarities should be tested (e.g., toluene, THF, acetonitrile, DMF).

  • Reaction Conditions: Run all reactions at the same temperature and for the same duration.

  • Analysis: After the specified time, quench the reactions and analyze the crude reaction mixtures by GC or LC to determine the relative amount of remaining this compound and the formation of byproducts in each solvent.

  • Selection: Choose the solvent that shows the highest conversion to the desired product with the minimal formation of decomposition-related byproducts.

Protocol 2: Purification of Product from a Reaction Mixture Containing Decomposition Byproducts
  • Initial Workup: After the reaction is complete, perform a standard aqueous workup to remove any water-soluble impurities.

  • Solvent Removal: Carefully remove the bulk of the solvent under reduced pressure, keeping the temperature low to prevent further decomposition.

  • Purification Method Selection:

    • Distillation: If the desired product is thermally stable and has a significantly different boiling point from the byproducts, fractional distillation can be an effective purification method.

    • Column Chromatography: For non-volatile products, silica (B1680970) gel column chromatography is a standard method. A non-polar eluent system is often a good starting point for separating the desired product from more polar impurities. The choice of eluent will depend on the polarity of the target compound.

  • Purity Analysis: Analyze the purified fractions by GC, LC, or NMR to confirm the removal of decomposition byproducts.

Diagram: General Experimental Workflow

ExperimentalWorkflow start Start Reaction monitor Monitor Progress (TLC, LC, GC) start->monitor workup Aqueous Workup monitor->workup concentrate Concentrate Under Reduced Pressure workup->concentrate purify Purification concentrate->purify distillation Distillation purify->distillation Volatile chromatography Column Chromatography purify->chromatography Non-Volatile analyze Analyze Purity (NMR, GC, LC-MS) distillation->analyze chromatography->analyze product Pure Product analyze->product

Caption: General experimental workflow for reactions involving this compound.

References

Optimizing temperature and solvent for chlorocyclobutane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorocyclobutane. Here, you will find information to optimize reaction conditions, troubleshoot common issues, and understand the factors influencing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound, as a secondary alkyl halide, can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, including the choice of solvent, nucleophile/base, and temperature.

Q2: How does temperature affect the competition between substitution and elimination reactions of this compound?

A2: Higher temperatures generally favor elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2). This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules in the products, leading to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term (-TΔS) more negative, thus favoring the elimination pathway.

Q3: What is the role of the solvent in this compound reactions?

A3: The solvent plays a critical role in stabilizing intermediates and influencing the reaction mechanism.

  • Polar protic solvents (e.g., water, ethanol (B145695), methanol) are capable of hydrogen bonding and have high dielectric constants. They are effective at solvating both cations and anions. These solvents favor SN1 and E1 reactions by stabilizing the carbocation intermediate.[1]

  • Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) have large dipole moments but lack acidic protons for hydrogen bonding. They are good at solvating cations but not anions. This leaves the anionic nucleophile "naked" and more reactive, thus favoring SN2 reactions.[2]

  • Nonpolar solvents (e.g., hexane, benzene) do not effectively solvate ions and are generally poor choices for substitution or elimination reactions involving charged species.

Q4: What are common side reactions to consider when working with this compound?

A4: Besides the competition between substitution and elimination, at elevated temperatures (394 to 503°C), this compound can undergo thermal unimolecular decomposition. This can lead to the formation of ethylene (B1197577) and vinyl chloride, or 1,3-butadiene (B125203) and hydrogen chloride.[3] While these temperatures are higher than typical solution-phase reactions, the potential for decomposition should be considered, especially during high-temperature distillations or prolonged reactions at reflux.

Troubleshooting Guides

Problem 1: Low Yield of Substitution Product
Possible Cause Suggested Solution
Competition from Elimination Reaction Lower the reaction temperature. Higher temperatures favor elimination. For SN2 reactions, use a strong, non-bulky nucleophile. For SN1 reactions, a less basic, weakly nucleophilic solvent at a lower temperature is preferred.
Poor Nucleophile/Base For SN2 reactions, ensure you are using a sufficiently strong and non-hindered nucleophile. For SN1 reactions, the nucleophilicity of the solvent is a key factor.
Solvent Choice For SN2 reactions, use a polar aprotic solvent like acetone or DMF to enhance the nucleophilicity of the attacking species. For SN1 reactions, a polar protic solvent like ethanol or a water-ethanol mixture is necessary to stabilize the carbocation intermediate.[1]
Reaction Time Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.[4] Insufficient time will lead to incomplete conversion, while excessive time can lead to side product formation.
Reagent Purity Ensure all reagents and solvents are pure and anhydrous, as impurities can interfere with the desired reaction pathway.
Problem 2: Formation of Multiple Products
Possible Cause Suggested Solution
Mixed SN1/SN2/E1/E2 Pathways Optimize conditions to favor a single pathway. For SN2, use a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent at a moderate temperature. For SN1, use a dilute solution of a weak nucleophile in a polar protic solvent at a lower temperature. To favor elimination, increase the temperature and use a strong, bulky base for E2, or a weak base/nucleophile for E1.
Thermal Decomposition Avoid excessively high reaction temperatures. If high temperatures are necessary, minimize the reaction time.[3]
Rearrangement of Carbocation (SN1/E1) While less common for the cyclobutyl carbocation compared to other systems, be aware of the potential for ring contraction or expansion under certain conditions, leading to unexpected products.

Data Presentation

The following tables provide illustrative data on how temperature and solvent choice can influence the product distribution and reaction rates in this compound reactions. Note: This data is generalized for a secondary alkyl halide and serves as a guideline for optimization.

Table 1: Effect of Temperature on Substitution vs. Elimination (Illustrative)

Temperature (°C)SolventNucleophile/BaseSubstitution Product (%)Elimination Product (%)
25EthanolEtO⁻8020
55EthanolEtO⁻5050
78 (reflux)EthanolEtO⁻2080

Table 2: Effect of Solvent on SN1 vs. SN2 Rate (Illustrative Relative Rates)

SolventDielectric Constant (ε)Solvent TypeRelative SN1 RateRelative SN2 Rate
80% Ethanol / 20% Water~67Polar Protic1001
Ethanol24.3Polar Protic105
Acetone20.7Polar Aprotic11000
DMF36.7Polar Aprotic12800

Experimental Protocols

Protocol 1: Synthesis of Iodocyclobutane via Finkelstein Reaction (SN2)

This protocol describes the substitution of the chlorine atom in this compound with iodine using sodium iodide in acetone.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.

  • Add this compound (1.0 equivalent) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours. The formation of a white precipitate (NaCl) is an indication of reaction progress.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium chloride precipitate.

  • Evaporate the acetone under reduced pressure.

  • The crude product can be purified by distillation.

Protocol 2: Solvolysis of this compound in Ethanol (SN1/E1)

This protocol describes the reaction of this compound with ethanol, which acts as both the solvent and the nucleophile.

Materials:

  • This compound

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, add this compound to an excess of absolute ethanol.

  • Attach a reflux condenser and heat the mixture to a desired, controlled temperature (e.g., 50°C) with stirring. Note that higher temperatures will favor the elimination product, cyclobutene (B1205218).

  • Monitor the reaction progress by GC-MS to observe the formation of cyclobutyl ethyl ether (substitution product) and cyclobutene (elimination product).

  • After the desired conversion is reached, cool the reaction mixture.

  • The product mixture can be analyzed directly by GC-MS or worked up by removing the excess ethanol and separating the products by fractional distillation.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Substitution Product q1 Is elimination a significant side product? start->q1 s1 Lower reaction temperature. Use a less bulky, more nucleophilic base. q1->s1 Yes q2 Is the solvent appropriate for the desired mechanism? q1->q2 No s2_sn2 Switch to a polar aprotic solvent (e.g., Acetone, DMF) to enhance nucleophilicity. q2->s2_sn2 No (for SN2) s2_sn1 Use a polar protic solvent (e.g., Ethanol/Water) to stabilize the carbocation. q2->s2_sn1 No (for SN1) q3 Has the reaction gone to completion? q2->q3 Yes s3 Increase reaction time or consider a more reactive nucleophile/solvent. q3->s3 No

Caption: Troubleshooting workflow for low yield of substitution product.

SN1_E1_vs_SN2_E2 cluster_conditions Reaction Conditions cluster_pathways Favored Pathway Solvent Solvent SN1_E1 SN1 / E1 Solvent->SN1_E1 Polar Protic SN2_E2 SN2 / E2 Solvent->SN2_E2 Polar Aprotic Temperature Temperature Temperature->SN1_E1 High Temp favors E1 Temperature->SN2_E2 Low Temp favors SN2 Nucleophile_Base Nucleophile / Base Nucleophile_Base->SN1_E1 Weak Nucleophile Weak Base Nucleophile_Base->SN2_E2 Strong Nucleophile Strong Base

Caption: Influence of reaction conditions on reaction pathways.

References

Preventing polymerization in reactions with cyclobutyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted polymerization in reactions involving cyclobutyl compounds.

Troubleshooting Unwanted Polymerization

Unwanted polymerization is a common side reaction when working with strained cyclobutyl rings. This guide addresses specific issues you might encounter and provides actionable solutions.

Problem 1: I am observing significant polymer formation in my thermally-driven reaction.

  • Possible Cause: High reaction temperature or concentration is promoting thermal decomposition or ring-opening polymerization of the cyclobutane (B1203170) moiety. Cyclobutane itself is unstable above 500 °C, and substituted derivatives can be sensitive at much lower temperatures.[1][2] The inherent ring strain (angle and torsional strain) makes the four-membered ring susceptible to cleavage under harsh conditions.[3][4][5][6][7][8]

  • Troubleshooting Steps:

    • Temperature Optimization: Lower the reaction temperature. Run a series of small-scale experiments at different temperatures to find the optimal balance between the desired reaction rate and the suppression of polymerization.

    • Concentration Control: If the reaction allows, perform it at a lower concentration. For highly reactive species like ketenes used in [2+2] cycloadditions, in-situ generation via slow addition of a precursor is recommended to keep the instantaneous concentration low and minimize polymerization.[9]

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). Oxygen can sometimes initiate radical polymerization, and its exclusion can be critical.[10]

Problem 2: My photochemical reaction is giving low yields and a lot of insoluble material.

  • Possible Cause: Uncontrolled intermolecular [2+2] photocycloaddition is leading to polymer formation instead of the desired intramolecular reaction or small molecule product.[1] High-energy UV light might also be causing decomposition of the starting materials or the desired product.[9]

  • Troubleshooting Steps:

    • Use a Photosensitizer: Employ a photosensitizer such as acetone (B3395972) or benzophenone. This allows for excitation at a longer, less energetic wavelength, which can minimize substrate decomposition.[9]

    • Control Concentration: For intramolecular cycloadditions, use dilute reaction conditions to favor the intramolecular pathway over the intermolecular polymerization.[1]

    • Optimize Monomer Design: If synthesizing polymers via [2+2] photocycloaddition is the goal, ensure the monomer design favors intermolecular reactions. Linkers that place reactive olefins more than 5 Å apart tend to facilitate polymerization more readily than intramolecular dimerization.[1][11]

    • Monitor Reaction Time: Closely monitor the reaction's progress using techniques like TLC or GC-MS and stop the irradiation as soon as the starting material is consumed to prevent product decomposition.[9]

Problem 3: Polymerization occurs during workup or purification.

  • Possible Cause: Traces of acid, base, or metal catalysts from the reaction are initiating polymerization during concentration or on the chromatography column. The cyclobutane ring can be sensitive to cleavage under acidic or basic conditions.[12]

  • Troubleshooting Steps:

    • Quench the Reaction: Before workup, effectively quench the reaction to neutralize any catalysts or initiators. For radical reactions, introducing air/oxygen can be a simple quenching method.[10] For other types, a specific chemical quencher may be necessary.

    • Aqueous Wash: Perform a mild aqueous wash (e.g., with saturated sodium bicarbonate solution for acidic catalysts or dilute ammonium (B1175870) chloride for basic conditions) to remove residual reagents.

    • Deactivate Silica (B1680970)/Alumina (B75360): When using column chromatography, consider deactivating the stationary phase. This can be done by pre-treating silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) mixed in the eluent.

    • Avoid High Temperatures: Concentrate the product solution at the lowest possible temperature using a rotary evaporator to minimize thermal stress.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: Why are cyclobutyl compounds prone to polymerization?

    • A1: The primary reason is the significant ring strain inherent in the four-membered ring.[4][6] This strain is a combination of angle strain (bond angles of ~90° instead of the ideal 109.5°) and torsional strain (eclipsing interactions of substituents).[3][5][8] This stored energy provides a thermodynamic driving force for ring-opening reactions, which can propagate into a polymerization process.[13]

  • Q2: What types of polymerization are common for cyclobutane derivatives?

    • A2: The main types are:

      • Ring-Opening Polymerization (ROP): Initiated by catalysts, heat, or other reagents, where the cyclobutane ring opens to form a linear polymer chain.

      • [2+2] Photopolymerization: Occurs with monomers containing two olefin groups, which react intermolecularly under UV light to form a polymer backbone containing cyclobutane rings.[1][11]

      • Radical Polymerization: Can be initiated by radical species, leading to ring-opening or other polymerization pathways.

Prevention and Inhibition

  • Q3: Can I use a chemical inhibitor to prevent unwanted polymerization?

    • A3: Yes, adding a stabilizer or inhibitor can be effective. The choice depends on the likely polymerization mechanism:

      • For Radical Polymerization: Use radical scavengers. Common examples include butylated hydroxytoluene (BHT), hydroquinone, or stable radicals like TEMPO.[14][15]

      • For Cationic/Anionic Polymerization: Ensure rigorous removal of any acidic, basic, or metallic impurities that could act as initiators. The use of specific scavengers for these species may be possible, but prevention through purification is the most common strategy.

  • Q4: How should I purify my cyclobutane-containing monomer before use?

    • A4: Monomer purity is critical. Commercial monomers often contain inhibitors that may need to be removed.

      • Column Chromatography: Passing the monomer through a plug of neutral alumina or silica gel is a common method to remove phenolic inhibitors.[16]

      • Distillation: Vacuum distillation can be effective for liquid monomers but must be performed at the lowest possible temperature to prevent thermal polymerization.

      • Washing: An aqueous wash with a dilute base (e.g., 5% NaOH) can remove acidic inhibitors, but must be followed by thorough drying, as water can interfere with many reactions.

Handling and Storage

  • Q5: What are the best practices for storing reactive cyclobutyl compounds?

    • A5: Proper storage is crucial to prevent degradation and polymerization over time.

      • Temperature: Store in a cool, dark place. For highly reactive compounds, refrigeration (2–8°C) may be necessary.[17]

      • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to protect against oxygen and moisture.[18][19]

      • Container: Use a tightly sealed, appropriate container (e.g., amber glass vial with a secure cap) to prevent exposure to light and air.[17][19]

      • Inhibitors: For long-term storage of monomers prone to polymerization, consider adding a small amount of an appropriate inhibitor (e.g., BHT).

Data Summary Tables

Table 1: Common Initiators/Conditions Promoting Cyclobutane Polymerization and Recommended Controls

Polymerization TypeCommon Initiators / ConditionsRecommended Control Strategies
Ring-Opening Polymerization Strong Acids, Lewis Acids, Strong Bases, Certain Metal Catalysts (e.g., Pd, Ru), High HeatRigorous purification of reagents and solvents; Neutralize reaction before workup; Optimize (lower) reaction temperature.
[2+2] Photopolymerization UV Light (especially high energy, short wavelength)Use photosensitizers (e.g., benzophenone); Control monomer concentration; Monitor reaction time; Use filtered light source.[9]
Radical Polymerization Radical Initiators (e.g., AIBN, peroxides), Oxygen, High Heat, UV LightWork under an inert atmosphere; Add radical scavengers (e.g., BHT); Store away from light and heat sources.

Table 2: Influence of Experimental Parameters on Unwanted Polymerization

ParameterEffect on PolymerizationRecommendation for Prevention
Temperature Higher temperatures increase the rate of all reactions, often favoring polymerization or decomposition pathways.[2]Conduct reactions at the lowest feasible temperature. Perform temperature screening studies.
Concentration High monomer concentration favors intermolecular reactions, which leads to polymerization.[1]Use dilute conditions, especially for intramolecular reactions. Employ slow addition funnels for reactive reagents.[9]
Solvent Solvent polarity and coordinating ability can influence catalyst activity and the stability of reactive intermediates.[20][21]Choose a solvent that disfavors the polymerization pathway. Aprotic, non-coordinating solvents are often a good starting point.
Purity of Reagents Impurities (water, acid/base traces, metal residues) can act as unintended initiators.Purify monomers and solvents before use. Ensure all glassware is dry.

Experimental Protocols

Protocol 1: General Procedure for Monomer Purification to Remove Inhibitors

This protocol describes the removal of phenolic inhibitors (like BHT or hydroquinone) from a liquid cyclobutane-containing monomer using an alumina plug.

  • Materials:

    • Monomer containing inhibitor

    • Neutral alumina (activated, Brockmann I)

    • Glass pipette or small chromatography column

    • Glass wool

    • Inert gas source (Nitrogen or Argon)

    • Dry collection flask

  • Procedure:

    • Prepare a filtration pipette by placing a small plug of glass wool at the bottom of a Pasteur pipette.

    • Carefully add ~2-3 cm of neutral alumina on top of the glass wool.

    • Flush the pipette with an inert gas.

    • Gently apply the monomer solution to the top of the alumina column.

    • Using gentle positive pressure from the inert gas line, push the monomer through the alumina plug.

    • Collect the purified, inhibitor-free monomer in a dry collection flask under an inert atmosphere.

    • The purified monomer should be used immediately for the best results.

Protocol 2: Small-Scale Test to Troubleshoot Thermal Polymerization

This protocol outlines a method to identify the optimal temperature for a reaction involving a thermally sensitive cyclobutyl compound.

  • Setup:

    • Set up three identical small-scale reactions (e.g., in sealed vials or small round-bottom flasks) with stir bars.

    • Ensure all setups are under an inert atmosphere.

    • Prepare a stock solution of your reactants to ensure identical starting concentrations.

  • Procedure:

    • Charge each vessel with an equal aliquot of the reaction mixture.

    • Place each reaction in a heating block or oil bath set to a different temperature. For example:

      • Reaction A: Target temperature (e.g., 80 °C)

      • Reaction B: Target temperature - 15 °C (e.g., 65 °C)

      • Reaction C: Target temperature - 30 °C (e.g., 50 °C)

    • Run the reactions for a set amount of time (e.g., 2 hours).

    • After the time has elapsed, cool all reactions to room temperature.

    • Take a small, identical sample from each reaction for analysis by TLC, ¹H NMR, or GC-MS.

    • Analyze the samples for the ratio of desired product to starting material and look for the appearance of broad, polymeric signals (often seen in NMR) or insoluble material.

    • Choose the highest temperature that provides a reasonable reaction rate without significant polymer formation.

Visualizations

logical_workflow cluster_problem Problem Identification cluster_analysis Analysis of Reaction Conditions cluster_solutions Potential Solutions Problem Unwanted Polymerization Observed (e.g., insoluble material, low yield) Thermal Thermal Reaction? Problem->Thermal Is heat involved? Photo Photochemical Reaction? Problem->Photo Is light involved? Catalytic Catalytic Reaction? Problem->Catalytic Is a catalyst/initiator used? Sol_Thermal Reduce Temperature Reduce Concentration Use Inert Atmosphere Thermal->Sol_Thermal Yes Sol_Photo Use Photosensitizer Adjust Concentration Filter Light Source Photo->Sol_Photo Yes Sol_Catalytic Purify Reagents Quench Properly Use Inhibitor/Scavenger Catalytic->Sol_Catalytic Yes Outcome Successful Reaction: Polymerization Minimized Sol_Thermal->Outcome Implement & Monitor Sol_Photo->Outcome Implement & Monitor Sol_Catalytic->Outcome Implement & Monitor experimental_workflow start Start: Unpurified Cyclobutyl Monomer purify Purify Monomer (e.g., Alumina Plug) start->purify setup Set up Reaction - Dry Glassware - Inert Atmosphere purify->setup reaction Run Reaction - Optimized Temp. - Controlled Conc. setup->reaction quench Quench Reaction - Neutralize Catalyst - Add Inhibitor if needed reaction->quench workup Aqueous Workup & Solvent Removal (Low Temperature) quench->workup purify_prod Purify Product (e.g., Chromatography) workup->purify_prod end End: Purified Product, No Polymer purify_prod->end

References

Technical Support Center: Purification of Chlorocyclobutane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with chlorocyclobutane reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The impurity profile of a this compound reaction mixture heavily depends on the synthetic route.

  • From Cyclobutane (B1203170) (Radical Chlorination): This method can produce a mixture of mono- and polychlorinated products. Common impurities include various dithis compound isomers (1,1-, cis-1,2-, trans-1,2-, cis-1,3-, and trans-1,3-dithis compound) and, to a lesser extent, more highly chlorinated cyclobutanes. Unreacted cyclobutane may also be present.

  • From Cyclobutanol (e.g., using SOCl₂ or HCl): The primary impurity is often unreacted cyclobutanol. Side products can include cyclobutene (B1205218) from elimination reactions, and potentially rearranged products. If thionyl chloride is used, impurities from the reagent itself or its decomposition, such as sulfur dioxide, may be present.[1][2]

Q2: My crude NMR shows a complex mixture of products. How can I identify the main impurities?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying the components of your reaction mixture. The gas chromatogram will separate the different compounds, and the mass spectrometer will provide mass-to-charge ratios and fragmentation patterns that can help identify the structures of the main product and impurities.[3][4][5]

Q3: Is it possible to separate the dithis compound isomers from my desired this compound product?

A3: Yes, but it can be challenging due to the similar physical properties of these isomers. Fractional distillation can be effective if there is a sufficient boiling point difference. For isomers with very close boiling points, preparative gas chromatography (preparative GC) is often the most effective method. Column chromatography can also be employed, but separation may be difficult.

Troubleshooting Guides

Fractional Distillation

Problem 1: I am unable to achieve a good separation between this compound and a closely boiling impurity.

  • Possible Cause: Insufficient column efficiency (not enough theoretical plates) for the boiling point difference.[6][7][8][9]

  • Solution:

    • Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing, metal sponges) to increase the number of theoretical plates.[6][7]

    • Slow Down the Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles on the column packing, leading to better separation.[7] Aim for a rate of one drop of distillate every 20-30 seconds.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[7]

    • Check Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.

Problem 2: The temperature is fluctuating during distillation, and I am not getting a clear boiling point plateau.

  • Possible Cause: The heating is uneven, or the mixture is "bumping."

  • Solution:

    • Use a Stir Bar or Boiling Chips: Ensure smooth boiling by adding a magnetic stir bar or fresh boiling chips to the distillation flask.

    • Improve Heating: Use a heating mantle with a stirrer or an oil bath for more uniform heating.

    • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed.

Chromatographic Methods

Problem 3: I am trying to use column chromatography to purify my this compound, but the separation is poor.

  • Possible Cause: The chosen stationary phase or mobile phase is not providing adequate selectivity.

  • Solution:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen different solvent systems. For non-polar compounds like this compound and its byproducts, a non-polar stationary phase like silica (B1680970) gel is common.[10][11] Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in small increments.[12]

    • Consider Different Adsorbents: If silica gel is not effective, you could try other adsorbents like alumina (B75360) (neutral or basic).[12]

    • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase. The sample should be loaded onto the column in a minimal amount of solvent.[13]

Problem 4: The dithis compound isomers are co-eluting during preparative GC.

  • Possible Cause: The GC column and/or temperature program is not optimized for separating these isomers.

  • Solution:

    • Select an Appropriate Column: A long capillary column with a non-polar or mid-polarity stationary phase is often a good choice for separating isomers of halogenated hydrocarbons. An HP-5MS column or similar (5% phenyl-methylpolysiloxane) can be a good starting point.[14]

    • Optimize the Temperature Program: Use a slow temperature ramp (e.g., 1-2 °C/min) to maximize the interaction of the isomers with the stationary phase, which can significantly improve resolution.

    • Adjust Carrier Gas Flow Rate: Ensure the carrier gas (e.g., helium or nitrogen) flow rate is optimal for your column diameter to minimize band broadening.

    • Avoid Overloading: Injecting too much sample can lead to broad, overlapping peaks. Dilute your sample or use a larger diameter preparative column.[15][16]

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities

CompoundMolecular FormulaBoiling Point (°C)Notes
CyclobuteneC₄H₆2[17]Potential elimination byproduct.
CyclobutaneC₄H₈12.5[18][19]Unreacted starting material.
This compound C₄H₇Cl 83 Desired Product
CyclobutanolC₄H₈O123-125[10][12][13][14]Unreacted starting material.
1,1-Dithis compoundC₄H₆Cl₂136.3[17]Dichlorination byproduct.
1,2-Dithis compound (mixture of isomers)C₄H₆Cl₂~133.7 (predicted)[13]Dichlorination byproduct. Cis isomer is expected to have a higher boiling point than the trans isomer due to greater polarity.[10]
cis-1,3-Dithis compoundC₄H₆Cl₂~167.6 (predicted)[17]Dichlorination byproduct.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol provides a general guideline for the purification of this compound by fractional distillation. The efficiency of the separation will depend on the specific impurities present and their boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and joints are properly sealed.

    • Place a stir bar or boiling chips in the distillation flask.

  • Procedure:

    • Charge the distillation flask with the crude this compound mixture (do not fill more than two-thirds full).

    • Begin heating the flask gently using a heating mantle or oil bath.

    • Observe the vapor rising through the fractionating column. Adjust the heating rate to ensure a slow and steady distillation.

    • Collect any low-boiling fractions (e.g., unreacted cyclobutane, cyclobutene) that distill over at a lower temperature.

    • As the temperature approaches the boiling point of this compound (~83 °C), change the receiving flask to collect the main product fraction. The temperature should remain stable during the collection of the pure compound.

    • If the temperature begins to rise significantly above the boiling point of this compound, this indicates that higher-boiling impurities (e.g., dichlorocyclobutanes, cyclobutanol) are beginning to distill. Stop the distillation or change the receiving flask to collect this higher-boiling fraction separately.

  • Analysis:

    • Analyze the collected fractions by GC to determine their purity.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound using flash column chromatography.

  • Preparation:

    • Solvent Selection: Use TLC to determine an appropriate solvent system. For this compound, a good starting point is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.

    • Column Packing:

      • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

      • Prepare a slurry of silica gel in the initial, least polar eluent.

      • Pour the slurry into the column, and gently tap the column to ensure even packing.

      • Add a layer of sand on top of the silica gel.

  • Procedure:

    • Dissolve the crude this compound mixture in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.

    • Begin eluting the column with the chosen solvent system, applying positive pressure with a pump or inert gas.

    • Collect fractions sequentially in test tubes or flasks.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly retained compounds.[12]

  • Analysis:

    • Analyze the collected fractions by TLC or GC to identify which fractions contain the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Preparative Gas Chromatography (GC)

This protocol provides a general approach for separating this compound from closely boiling isomers using preparative GC. Specific parameters will need to be optimized for your instrument and sample.

  • Instrument Setup:

    • Install a preparative-scale GC column. A non-polar or medium-polarity column is often suitable for separating halogenated hydrocarbons.

    • Set up the instrument with a collection system to trap the eluting fractions.

  • Method Development (Analytical Scale):

    • First, develop a separation method on an analytical scale GC with a similar column stationary phase.

    • Optimize the temperature program (e.g., start with a low initial temperature and a slow ramp rate) and carrier gas flow rate to achieve baseline separation of the desired product from impurities.

  • Preparative Scale Run:

    • Transfer the optimized method to the preparative GC system.

    • Inject an appropriate amount of the crude mixture. Avoid overloading the column.

    • Run the separation and collect the fraction corresponding to the retention time of pure this compound.

    • Multiple injections may be necessary to obtain the desired amount of purified product.

  • Analysis:

    • Analyze the collected fraction by analytical GC to confirm its purity.

Visualizations

experimental_workflow crude_mixture Crude this compound Reaction Mixture gc_ms GC-MS Analysis (Identify Components) crude_mixture->gc_ms decision Boiling Point Difference > 25°C? gc_ms->decision fractional_distillation Fractional Distillation decision->fractional_distillation Yes column_chromatography Column Chromatography decision->column_chromatography No chromatography_decision Separation by Distillation Sufficient? fractional_distillation->chromatography_decision prep_gc Preparative GC (for close boiling isomers) chromatography_decision->prep_gc No pure_product Pure this compound chromatography_decision->pure_product Yes analysis Purity Analysis (GC, NMR) column_chromatography->analysis prep_gc->analysis analysis->pure_product

Caption: General purification workflow for this compound.

troubleshooting_diagram start Poor Separation of Impurities method Which Purification Method? start->method distillation Fractional Distillation method->distillation Distillation gc Preparative GC method->gc GC column Column Chromatography method->column Column dist_q1 Are boiling points very close (<10-15°C)? distillation->dist_q1 gc_q1 Are peaks broad and overlapping? gc->gc_q1 column_q1 Are compounds co-eluting? column->column_q1 dist_a1_yes Increase column efficiency (longer column, better packing) and/or slow distillation rate. dist_q1->dist_a1_yes Yes dist_a1_no Check for flooding or channeling. Ensure slow, steady heating and proper column insulation. dist_q1->dist_a1_no No gc_a1_yes Decrease sample load. Optimize temperature program (slower ramp). gc_q1->gc_a1_yes Yes gc_a1_no Try a different column (different stationary phase) for better selectivity. gc_q1->gc_a1_no No column_a1_yes Optimize solvent system using TLC. Try gradient elution (start with less polar solvent, gradually increase polarity). column_q1->column_a1_yes Yes column_a1_no Check for column overloading. Ensure proper column packing (no channels or cracks). column_q1->column_a1_no No

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Managing Hazards of Highly Flammable Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with chlorocyclobutane. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor[1]. Its primary hazards are fire and explosion risks. Vapors are heavier than air and may travel to an ignition source and flash back[2]. Inhalation of high concentrations of its vapor can lead to symptoms such as headache, dizziness, fatigue, nausea, and vomiting[1][3]. It may also cause skin and eye irritation[2][4].

Q2: What are the immediate steps to take in case of a this compound spill?

A2: In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Remove all sources of ignition, such as open flames, sparks, and hot surfaces[1][3]. Ensure the area is well-ventilated, preferably within a chemical fume hood. Use only non-sparking tools and explosion-proof equipment for cleanup[1][3]. Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a suitable, closed container for disposal[1][3]. Do not allow the spill to enter drains or waterways[5].

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is the first line of defense against exposure. The recommended PPE includes tightly fitting safety goggles, chemical-resistant gloves, and a fire/flame-resistant laboratory coat[1][6]. For situations with a high risk of splashing, a face shield should be worn in addition to goggles[6]. All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[6].

Q4: How should I properly store this compound in the laboratory?

A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1]. It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition[1][2][3]. Store it in a designated "flammables area" and away from incompatible substances, especially oxidizing agents and strong bases[1][7].

Q5: What is the correct procedure for disposing of this compound waste?

A5: All this compound waste, including contaminated absorbent materials and empty containers, must be treated as hazardous waste. Collect waste in designated, properly labeled, and sealed containers[6][8]. The first rinse of a container that held this compound must be collected and disposed of as hazardous waste[8]. Dispose of all waste through an approved waste disposal plant, following all local and national regulations[1][9]. Never dispose of this compound by evaporation or down the sewer[8].

Q6: What type of fire extinguisher should be used for a this compound fire?

A6: In case of a fire, use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish the flames[1][2][9]. Water may be ineffective for extinguishing the fire but can be used as a spray to cool fire-exposed containers[1][2]. Do not use a straight stream of water, as it may spread the flammable liquid[2].

Q7: What are the first-aid measures for this compound exposure?

A7: The appropriate first-aid response depends on the route of exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes[1][9]. If irritation persists, consult a physician[1][3].

  • Inhalation: Move the individual to fresh air immediately. If the person is not breathing, provide artificial respiration. Seek medical attention if symptoms occur or persist[1][2][3].

  • Ingestion: Clean the mouth with water and then have the person drink plenty of water. Do not induce vomiting. Seek immediate medical attention[1][2][9].

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number1120-57-6[1][3]
Molecular FormulaC4H7ClN/A
Boiling Point77 - 78 °C (171 - 172 °F)
Density0.886 g/cm³ at 25 °C (77 °F)
Signal WordDanger[1]
Hazard StatementsHighly flammable liquid and vapor[1]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesTightly fitting, compliant with NIOSH (US) or EN 166 (EU) standards.Protects against chemical splashes and vapors.[2][6]
Face ShieldTo be worn with goggles during high-splash risk procedures.Provides a secondary layer of protection for the entire face.[6]
Hand Protection Chemical-Resistant GlovesMaterials such as Viton or Butyl rubber are recommended. Always inspect gloves before use.Protects hands from direct contact with the chemical.[6]
Body Protection Laboratory CoatFire/flame-resistant and chemically impervious material.Protects skin and personal clothing from contamination.[6]
Respiratory Protection Chemical Fume HoodAll handling should occur within a certified fume hood.Minimizes inhalation exposure to flammable and potentially toxic vapors.[6]
Air-Purifying RespiratorEquipped with organic vapor cartridges for emergency situations (e.g., large spills).Provides respiratory protection in the event of an unexpected release outside a fume hood.[6]

Experimental Protocols

Protocol 1: Standard Procedure for Handling this compound

  • Preparation: Before starting, ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items and ignition sources. Verify that an appropriate fire extinguisher (CO2 or dry chemical) and a spill kit are readily accessible.

  • PPE: Don the required personal protective equipment: a flame-resistant lab coat, chemical-resistant gloves, and tightly fitting safety goggles.

  • Grounding: When transferring this compound between metal containers, ensure that the containers are grounded and bonded to prevent the buildup of static electricity[1][2][3].

  • Dispensing: Conduct all dispensing and handling operations within the chemical fume hood. Use only non-sparking tools for opening and closing containers[1][3].

  • Post-Handling: Tightly close the this compound container immediately after use. Clean any contaminated surfaces.

  • Waste: Dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container[6].

Protocol 2: Emergency Spill Cleanup Procedure

  • Alert & Evacuate: Immediately alert all personnel in the vicinity of the spill. Evacuate the area if the spill is large or ventilation is poor.

  • Remove Ignition Sources: Turn off all equipment and extinguish any open flames in the area[1][3].

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.

  • Contain Spill: Use an inert absorbent material, such as sand, earth, or a commercial sorbent pad, to contain the spill and prevent it from spreading[1][3]. Do not use combustible materials like paper towels.

  • Absorb and Collect: Carefully apply the absorbent material over the spill. Using non-sparking tools, collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal[1][3].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department according to institutional policy.

Visualizations

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Final Steps Spill Spill Occurs Alert Alert Personnel Spill->Alert 1. Evacuate Evacuate Area (if necessary) Alert->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition 2. PPE Don Appropriate PPE Ignition->PPE Ventilate Ensure Ventilation PPE->Ventilate 3. Contain Contain Spill with Inert Absorbent Ventilate->Contain 4. Collect Collect Waste using Non-Sparking Tools Contain->Collect 5. Decontaminate Decontaminate Area Collect->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose 6. Report Report Incident Dispose->Report 7.

Caption: Workflow for managing a this compound spill.

First_Aid_Flowchart cluster_Routes cluster_Actions Exposure Exposure to this compound Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation RemoveClothing Remove Contaminated Clothing Skin->RemoveClothing RinseEyes Rinse Eyes with Water for at least 15 min Eyes->RinseEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseSkin Rinse Skin with Water for at least 15 min RemoveClothing->RinseSkin Medical Seek Immediate Medical Attention RinseSkin->Medical RinseEyes->Medical ArtificialResp Give Artificial Respiration (if not breathing) FreshAir->ArtificialResp ArtificialResp->Medical

Caption: First aid response flowchart for this compound exposure.

Chemical_Incompatibility cluster_center cluster_incompatible Incompatible With This compound This compound Oxidizers Strong Oxidizing Agents (e.g., Perchlorates, Nitrates) This compound->Oxidizers  Violent Reaction Risk Bases Strong Bases This compound->Bases  Reaction Risk Ignition Heat, Sparks, Open Flames This compound->Ignition  Fire/Explosion Hazard

Caption: Chemical incompatibilities of this compound.

References

Technical Support Center: Disposal of Chlorocyclobutane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the safe and compliant disposal of chlorocyclobutane waste in a research environment. For researchers, scientists, and drug development professionals, adherence to proper waste management protocols is critical for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a highly flammable liquid and vapor.[1][2] It is also harmful if swallowed, in contact with skin, or inhaled.[1] The primary hazards to consider when handling its waste are its flammability and potential for irritation.[1][3]

Q2: What type of container should I use for collecting this compound waste?

A2: Use a sturdy, leak-proof container that is chemically compatible with this compound.[4] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. Avoid using steel containers with acids.[5] The container must have a secure cap and be kept closed except when adding waste.[4][5]

Q3: How should I label the this compound waste container?

A3: All hazardous waste containers must be clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (no abbreviations)

  • The approximate percentage of each chemical component if it is a mixture.[4]

  • The date the container was first used for waste accumulation.

Q4: Can I mix this compound waste with other laboratory waste?

A4: It is critical to never mix incompatible wastes.[4] this compound is incompatible with strong oxidizing agents.[6] It is generally good practice to collect halogenated organic waste separately from non-halogenated waste. Consult your institution's specific waste disposal guidelines for detailed instructions on segregating chemical waste streams.

Q5: What are the regulations I need to be aware of for disposing of this type of waste?

A5: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Academic and research laboratories may be subject to the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific standards for managing hazardous waste in these settings.[8][9] It is essential to be familiar with your institution's Chemical Hygiene Plan and Laboratory Management Plan, which will outline the specific procedures for your location.[8][9]

Troubleshooting Guide

Q1: My this compound waste container is bulging. What should I do?

A1: A bulging container may indicate a buildup of pressure, possibly due to an unintended chemical reaction or exposure to heat. Do not handle the container. Evacuate the immediate area and notify your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office immediately.

Q2: I accidentally dropped and broke a bottle of this compound. How do I clean it up?

A2: For a small spill (generally less than 1 liter, depending on institutional policy), you may be able to clean it up yourself if you are properly trained and have the appropriate personal protective equipment (PPE) and spill kit.[10]

  • Alert others in the area.[11]

  • If the material is volatile and flammable, control all sources of ignition.[12]

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[11]

  • Contain the spill using an absorbent material like vermiculite (B1170534) or sand, starting from the outside and working inwards.[10][13]

  • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for spill debris.[6][12]

  • Clean the spill area with soap and water.[11] For large spills, evacuate the area and contact your institution's emergency response team.[10]

Q3: I think I may have accidentally mixed this compound waste with an oxidizing agent. What are the risks and what should I do?

A3: Mixing this compound with oxidizing agents can lead to a vigorous, potentially explosive reaction. The immediate risk is a fire or explosion. If you suspect this has occurred, do not attempt to move or handle the container. Alert everyone in the laboratory, evacuate the area immediately, and contact your institution's EHS or emergency response team.

Quantitative Data for this compound

PropertyValueSource
Molecular FormulaC4H7Cl[1]
Molecular Weight90.55 g/mol [1]
Boiling Point80 - 81 °C (176 - 177.8 °F)[6]
Flash Point-8 °C (17.6 °F)[6]
Specific Gravity0.991[6]
SolubilityImmiscible in water[6]

Experimental Protocol: Quenching and Disposal of a Grignard Reaction using this compound

This protocol outlines the steps for quenching a reaction mixture containing unreacted Grignard reagent and the subsequent disposal of the this compound-containing waste stream.

Materials:

  • Reaction flask containing the Grignard reaction mixture with this compound.

  • Dropping funnel

  • Inert solvent (e.g., dry toluene (B28343) or hexane)

  • Quenching agent (e.g., isopropanol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Separatory funnel

  • Appropriately labeled hazardous waste containers for aqueous and organic waste.

  • Personal Protective Equipment (PPE): safety glasses, flame-resistant lab coat, appropriate gloves.

Procedure:

  • Preparation: Ensure the reaction is conducted in a fume hood.[14] Remove all flammable materials from the immediate area.[15] The reaction flask should be cooled in an ice bath to manage heat evolution during quenching.

  • Initial Quench: Under an inert atmosphere (e.g., nitrogen), slowly add isopropanol (B130326) to the reaction mixture via a dropping funnel with vigorous stirring.[15] Control the rate of addition to prevent excessive bubbling and overheating.[14] Continue adding isopropanol until the evolution of gas subsides.

  • Aqueous Workup: Once the initial vigorous reaction has ceased, slowly add a saturated aqueous solution of ammonium chloride to the reaction mixture to quench any remaining Grignard reagent.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Waste Segregation:

    • Aqueous Waste: Drain the lower aqueous layer into a designated aqueous hazardous waste container.

    • Organic Waste: Drain the upper organic layer, which contains this compound and other organic compounds, into a designated halogenated organic hazardous waste container.

  • Rinsing: Rinse the separatory funnel with a small amount of an appropriate organic solvent (e.g., ethyl acetate) and add this rinse to the halogenated organic waste container. The first rinse of any container that held a hazardous chemical should be collected as hazardous waste.[4]

  • Container Management: Securely cap both waste containers and ensure they are properly labeled. Store them in a designated satellite accumulation area until they are collected for disposal.[5]

Visualizations

experimental_workflow cluster_reaction Reaction & Quenching cluster_workup Workup & Separation cluster_disposal Waste Disposal A Grignard Reaction with this compound B Cool Reaction in Ice Bath A->B C Slowly Add Isopropanol (Quench) B->C D Add Saturated NH4Cl Solution C->D E Transfer to Separatory Funnel D->E F Separate Aqueous and Organic Layers E->F G Collect Aqueous Waste F->G H Collect Halogenated Organic Waste F->H

Caption: Experimental workflow for quenching a Grignard reaction and segregating waste.

logical_relationship A This compound Waste Generated B Is the waste mixed with incompatibles (e.g., oxidizers)? A->B C EMERGENCY: Evacuate & Contact EHS B->C Yes D Select Appropriate Waste Container (e.g., HDPE, Glass) B->D No E Label Container Correctly D->E F Store in Satellite Accumulation Area E->F G Is the container full? F->G H Request Waste Pickup from EHS G->H Yes I Continue to Collect Waste G->I No

Caption: Decision-making process for the disposal of this compound waste.

References

Technical Support Center: Solvent Drying for Chlorocyclobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the critical process of drying solvents for moisture-sensitive chlorocyclobutane reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it absolutely critical to use anhydrous solvents for this compound reactions?

A1: Moisture-sensitive reagents commonly used in this compound synthesis, such as thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and organometallic reagents (e.g., Grignard reagents), react vigorously with water.[1][2] This reaction consumes the reagent, generates unwanted byproducts, and can significantly lower the yield or cause the reaction to fail entirely.[3] The glassware itself can have a layer of water molecules on its surface, which must be removed by oven or flame drying for highly sensitive reactions.[4]

Q2: Which solvents are typically used for this compound synthesis and require drying?

A2: Common solvents for these reactions include halogenated hydrocarbons like dichloromethane (B109758) (DCM) and carbon tetrachloride, as well as aromatic hydrocarbons like benzene.[5] Ethers such as diethyl ether and tetrahydrofuran (B95107) (THF) are also frequently used, especially in Grignard-type reactions.[6][7][8] All these solvents are capable of dissolving small amounts of water and must be rigorously dried before use.[9]

Q3: How do I choose the most appropriate drying agent for my solvent and reaction?

A3: The choice of drying agent depends on the solvent's chemical nature and its compatibility with the planned reaction.

  • Neutral Salts (MgSO₄, Na₂SO₄, CaSO₄): These are good general-purpose drying agents. Anhydrous magnesium sulfate (B86663) (MgSO₄) is fast and has a high capacity.[9][10] Sodium sulfate (Na₂SO₄) is slower but very inert.[10][11] Calcium sulfate (CaSO₄), known as Drierite, is fast but has a low capacity.[10]

  • Molecular Sieves (3Å or 4Å): These are highly efficient and clean, making them ideal for achieving very low water levels and for storing already dried solvents.[12][13] They are particularly useful for drying polar solvents. Use 3Å sieves for alcohols and acetonitrile.[14] Note that sieves can promote aldol (B89426) condensation in acetone (B3395972).[12]

  • Reactive Hydrides (e.g., Calcium Hydride, CaH₂): These are powerful drying agents used for preparing highly anhydrous solvents, typically through distillation.[12] Calcium hydride is suitable for drying ethers, alkanes, and amines.[12] They react with water to produce hydrogen gas and should never be used with protic or reactive solvents like alcohols or esters.[12]

  • Alkali Metals (e.g., Sodium/Benzophenone): This combination is used to dry non-polar and polar aprotic solvents like THF or toluene (B28343) to extremely low moisture and oxygen levels.[12] The deep blue color of the benzophenone (B1666685) ketyl radical provides a visual indicator of dryness.[12] This method is incompatible with halogenated solvents, alcohols, or ketones.[12]

Q4: How can I tell if my solvent is sufficiently dry?

A4: There are both qualitative and quantitative methods:

  • Qualitative Observation: When using drying salts like anhydrous MgSO₄, if the added salt clumps together at the bottom of the flask, water is still present. The solvent is considered dry when freshly added salt remains a free-flowing powder, creating a "snow globe" effect when swirled.[9]

  • Sodium/Benzophenone Indicator: For solvents like THF, a persistent, deep blue color from the sodium-benzophenone ketyl indicates the solvent is anhydrous (typically <50 ppm water).[12]

  • Quantitative Measurement (Karl Fischer Titration): This is the gold standard for accurately determining water content in solvents, capable of measuring moisture levels down to the parts-per-million (ppm) range.[12][15] It is an electrochemical method specific for water.[15]

Q5: My this compound reaction failed despite drying my solvent. What else could be wrong?

A5: If you are confident the solvent was anhydrous, consider these other sources of moisture or reaction inhibitors:

  • Wet Glassware: Ensure all glassware was rigorously oven-dried or flame-dried immediately before use.[4]

  • Atmospheric Moisture: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using techniques like a Schlenk line to prevent moisture from the air from entering the system.[1]

  • Contaminated Reagents: The starting materials or reagents themselves may be contaminated with water. Consider drying non-solvent reagents if they are solids or distilling liquid reagents.

  • Improper Storage: Solvents, once dried, must be stored under an inert atmosphere and over an appropriate drying agent (like molecular sieves) to prevent re-absorption of atmospheric moisture.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Yield Insufficiently dried solvent.Re-dry the solvent using a more rigorous method (e.g., distillation from CaH₂). Verify dryness with Karl Fischer titration.[12][15]
Reaction exposed to atmosphere.Ensure the reaction is performed under a positive pressure of an inert gas (N₂ or Ar) using proper air-sensitive techniques.[1]
Wet starting materials or reagents.Dry solid starting materials in a vacuum oven. Distill liquid starting materials if appropriate.
Formation of Unwanted Byproducts Reaction of reagent with water.Follow all recommendations for excluding moisture from the solvent and reaction setup.
Drying agent reacted with solvent/reagent.Check the compatibility of the drying agent. For example, do not use calcium chloride with alcohols, amines, or carbonyl compounds.[12] Do not use sodium metal with halogenated solvents.[12]
Solvent Appears Cloudy After Adding Drying Agent The drying agent has become fully hydrated.Filter or decant the solvent and add a fresh portion of the anhydrous drying agent. Repeat until the solution is clear and the agent is free-flowing.[16][17]
Inconsistent Results Between Batches Variable water content in the solvent.Standardize the solvent drying protocol and quantitatively measure the water content of each batch using Karl Fischer titration to ensure consistency.[18]

Data Summary

Table 1: Comparison of Common Drying Agents

Drying AgentCapacitySpeedApplications & CompatibilityIncompatible With
Magnesium Sulfate (MgSO₄) HighFastGeneral purpose; suitable for most organic solvents, including esters and ketones.[10][12]Very acid-sensitive compounds.[10]
Sodium Sulfate (Na₂SO₄) HighSlowGeneral purpose, very inert. Good for preliminary drying or with sensitive compounds.[10][11]Not effective for diethyl ether.[11]
Calcium Sulfate (CaSO₄) LowFastGeneral purpose, neutral, and efficient.[10][12]Not ideal for large volumes of very wet solvent due to low capacity.
Molecular Sieves (3Å, 4Å) HighSlowExcellent for achieving very low water levels and for storage.[12]Acids, acetone (can cause aldol condensation).[12]
Calcium Hydride (CaH₂) HighMediumExcellent for pre-distillation drying of alkanes, ethers, and amines.[12]Alcohols, acids, esters, halogenated solvents.[12]
Sodium/Benzophenone HighFastIndicator system for achieving extremely dry, oxygen-free ethers and hydrocarbons.[12]Alcohols, ketones, esters, halogenated solvents, protic solvents.[12]

Table 2: Typical Water Content of Solvents After Drying

SolventInitial Water Content (ppm)After Anhydrous MgSO₄ (ppm)After Molecular Sieves (ppm)After Distillation from CaH₂ / Na (ppm)
Dichloromethane ~200-500< 100< 50< 10
Tetrahydrofuran (THF) ~250-600< 150< 50< 10 (from Na/benzophenone)
Diethyl Ether ~300-1000< 200< 100< 20 (from Na/benzophenone)
Benzene/Toluene ~100-300< 75< 30< 5 (from Na/benzophenone)
Note: Values are typical estimates. Actual water content should be confirmed by Karl Fischer titration for critical applications.[15]

Experimental Protocols

Protocol 1: Drying Dichloromethane (DCM) by Distillation from Calcium Hydride (CaH₂)

CAUTION: This procedure must be performed in a well-ventilated fume hood. Calcium hydride reacts with water to produce flammable hydrogen gas. Wear appropriate personal protective equipment (PPE).[14]

  • Pre-drying: Stir the DCM with a small amount of CaH₂ (approx. 5-10 g/L) for several hours or overnight to remove the bulk of the water.

  • Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is oven- or flame-dried.[4] Connect the apparatus to an inert gas line.

  • Distillation: Decant the pre-dried DCM into the distillation flask containing fresh CaH₂ (approx. 5 g/L). Begin heating the flask.

  • Collection: Collect the distilled DCM in the dry receiving flask under a positive pressure of nitrogen or argon. Do not distill to dryness.[14]

  • Quenching: After cooling the distillation flask, very carefully and slowly quench the residual CaH₂ by adding isopropanol, followed by methanol, and finally water.[14]

  • Storage: Store the freshly distilled DCM over activated 3Å molecular sieves in a sealed container under an inert atmosphere.[14]

Protocol 2: Activation and Use of Molecular Sieves

  • Activation: Place the molecular sieves in a porcelain dish and heat them in a muffle furnace at 300-350°C for at least 3 hours under a slow stream of dry nitrogen or under vacuum.

  • Cooling: Allow the sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.[14]

  • Drying: Add the activated sieves (approximately 10-20% of the solvent volume) to the solvent in a suitable storage bottle.[13][14]

  • Equilibration: Seal the bottle and allow it to stand for at least 24-48 hours before use to ensure complete drying. The sieves can remain in the solvent during storage to maintain dryness.[14]

Protocol 3: Karl Fischer Titration for Water Determination

Karl Fischer titration is an accurate method to quantify water content.[15] The process involves the electrochemical titration of the sample with a specialized Karl Fischer reagent.

  • Apparatus: Use a commercial Karl Fischer titrator, which can be either volumetric or coulometric. Coulometric systems are best for detecting very low levels of water (<1%).[15]

  • Solvent Preparation: The titration cell is filled with a suitable solvent (methanol is common) and the titrant is added until all residual water is neutralized.[19]

  • Sample Injection: A precisely weighed or volumetrically measured sample of the dried organic solvent is injected into the cell.[18]

  • Titration: The instrument automatically titrates the sample. The reaction consumes water, and the endpoint is detected electrochemically.

  • Calculation: The instrument's software calculates the water content based on the amount of titrant consumed (volumetric) or the total charge passed (coulometric), reporting the result in ppm or percentage.[15]

Visual Guides

G start Start: Need to Dry Solvent check_compatibility Is the solvent protic or reactive (e.g., alcohol, acid)? start->check_compatibility check_dryness_level What level of dryness is required? check_compatibility->check_dryness_level No method_salts Use Anhydrous Salts (MgSO4, Na2SO4) check_compatibility->method_salts Yes check_dryness_level->method_salts Moderate Dryness (>100 ppm) method_sieves Use Activated Molecular Sieves (3Å/4Å) check_dryness_level->method_sieves High Dryness (10-50 ppm) method_distill_reactive Distill from Reactive Agent (CaH2, Na/Benzophenone) check_dryness_level->method_distill_reactive Extreme Dryness (<10 ppm) verify Verify Water Content (Karl Fischer Titration) method_salts->verify method_sieves->verify method_distill_reactive->verify method_distill_inert Distill from non-reactive agent (e.g. P2O5 for specific cases)

Caption: Workflow for selecting an appropriate solvent drying method.

G cluster_setup Solvent Distillation Apparatus heating_mantle Heating Mantle dist_flask Distillation Flask (Solvent + Drying Agent) heating_mantle->dist_flask dist_head Distillation Head + Thermometer dist_flask->dist_head condenser Condenser (Water In/Out) dist_head->condenser rec_flask Receiving Flask condenser->rec_flask bubbler Outlet to Bubbler rec_flask->bubbler inert_gas Inert Gas Inlet (N2 or Ar) inert_gas->dist_head

Caption: Setup for solvent distillation under an inert atmosphere.

G start Reaction Failed or Low Yield q1 Was solvent dryness verified with Karl Fischer? start->q1 q2 Was all glassware rigorously dried? q1->q2 Yes sol1 Re-dry solvent with a more rigorous method and verify. q1->sol1 No q3 Was the reaction run under an inert atmosphere? q2->q3 Yes sol2 Oven-dry or flame-dry all glassware before use. q2->sol2 No q4 Are starting materials known to be anhydrous? q3->q4 Yes sol3 Use Schlenk line or glovebox to exclude air/moisture. q3->sol3 No sol4 Dry or purify starting materials before reaction. q4->sol4 No end Re-run Experiment q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for a failed moisture-sensitive reaction.

References

Technical Support Center: Scaling Up Chlorocyclobutane Reactions for Pilot Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chlorocyclobutane reactions from the laboratory to the pilot plant. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound reactions?

A1: Scaling up this compound reactions from the benchtop to a pilot plant introduces several challenges that can impact yield, purity, and safety.[1] Key issues include:

  • Heat Transfer: Exothermic reactions can become difficult to control in larger reactors due to a lower surface-area-to-volume ratio, potentially leading to temperature gradients, side reactions, or thermal runaway.[2][3][4]

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more challenging than in a laboratory flask.[5][6] Poor mixing can lead to localized "hot spots," uneven reactant distribution, and ultimately, lower yields and higher impurity levels.

  • Impurity Profile: Minor side reactions at the lab scale can become significant at the pilot scale, leading to a more complex impurity profile and challenges in purification.

  • Safety Hazards: Handling larger quantities of flammable and potentially reactive materials like this compound and chlorinating agents increases the risk of fire, explosion, and chemical exposure.[7][8][9][10]

Q2: How does the impurity profile of this compound typically change during scale-up?

A2: During scale-up, the impurity profile can change due to variations in temperature control and mixing. Common impurities can include dichlorinated cyclobutanes, isomers of this compound, and products from reactions with residual starting materials or solvents. Inadequate temperature control can lead to an increase in these byproducts.

Illustrative Data: Change in Purity and Impurity Profile with Scale

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)Potential Cause for Change
This compound Purity 98.5%96.0%Inefficient heat removal leading to side reactions.
Dithis compound 0.8%2.5%"Hot spots" due to poor mixing and higher temperatures.
Isomeric Impurities 0.5%1.0%Longer reaction times or temperature variations.
Other Impurities 0.2%0.5%Increased interaction with reactor materials or longer processing times.

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions and equipment.

Q3: What analytical techniques are recommended for monitoring reaction progress and purity at the pilot scale?

A3: For pilot-plant scale reactions, robust and rapid analytical methods are crucial. Recommended techniques include:

  • Gas Chromatography (GC): Ideal for monitoring the consumption of volatile starting materials and the formation of this compound and volatile impurities.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile components and non-volatile impurities.[11][12][13][14]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to identify unknown impurities by providing molecular weight information.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of the final product and any isolated, significant impurities.[11][12][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for reaction monitoring, particularly for the disappearance of starting material functional groups and the appearance of product functional groups.[11]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My this compound yield dropped significantly when moving from the lab to the pilot plant. What are the likely causes and how can I troubleshoot this?

  • Answer: A drop in yield is a common scale-up issue. The following workflow can help identify the root cause:

    low_yield_troubleshooting start Low Yield in Pilot Plant check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Verify Reagent Addition & Quality start->check_reagents hot_spots Localized Overheating? check_temp->hot_spots poor_dispersion Poor Reactant Dispersion? check_mixing->poor_dispersion reagent_issue Incorrect Stoichiometry or Impure Reagents? check_reagents->reagent_issue hot_spots->check_mixing No improve_cooling Improve Cooling Capacity / Reduce Addition Rate hot_spots->improve_cooling Yes poor_dispersion->check_reagents No increase_agitation Increase Agitator Speed / Change Impeller poor_dispersion->increase_agitation Yes verify_reagents Re-analyze Reagent Purity & Calibrate Feeders reagent_issue->verify_reagents Yes

    Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Reproducibility Between Batches

  • Question: I am observing significant variations in yield and purity between different pilot plant batches. What could be the cause?

  • Answer: Poor reproducibility is often due to insufficient control over reaction parameters. Key areas to investigate include:

    • Raw Material Consistency: Ensure the purity and specifications of starting materials are consistent between batches.

    • Operator Variability: Implement a detailed and standardized operating procedure (SOP) to minimize differences in how the reaction is run by different operators.

    • Equipment Cleaning: Inadequate cleaning can lead to cross-contamination from previous batches.

    • Calibration of Instruments: Ensure all sensors (temperature, pressure) and dosing pumps are properly calibrated.

Issue 3: Challenges in Product Purification

  • Question: The crude this compound from the pilot plant is more difficult to purify than the lab-scale material. Why is this and what can be done?

  • Answer: Increased difficulty in purification is typically due to a higher concentration or a wider variety of impurities.

    • Identify Impurities: Use analytical techniques like GC-MS to identify the major impurities.

    • Optimize Reaction: Modify reaction conditions (e.g., lower temperature, slower addition of reagents) to minimize the formation of problematic impurities.

    • Purification Method: Distillation is a common method for purifying this compound. You may need to optimize the distillation conditions, such as using a column with higher theoretical plates or adjusting the reflux ratio, to achieve the desired purity. Other potential methods for removing specific impurities could include liquid-liquid extraction or adsorption.

Experimental Protocols

Representative Pilot-Scale Protocol: Chlorination of Cyclobutane (B1203170)

Disclaimer: This is a representative protocol and must be adapted and thoroughly risk-assessed for specific equipment and conditions.

Safety Precautions:

  • The reaction should be conducted in a well-ventilated area, within a designated pilot plant bay.

  • All personnel must wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and chemical-resistant gloves.[10]

  • The reactor and all transfer lines must be properly grounded to prevent static discharge, as this compound and many solvents are flammable.[8][10]

  • An emergency shower and eyewash station must be readily accessible.

  • Ensure a suitable fire extinguisher (e.g., dry powder or CO2) is nearby.

Equipment:

  • 100 L glass-lined or Hastelloy reactor equipped with a jacket for heating/cooling, a mechanical stirrer (e.g., pitched-blade turbine), a condenser, a temperature probe, and ports for reagent addition and sampling.

  • Calibrated dosing pump for controlled addition of the chlorinating agent.

  • Inert gas (Nitrogen or Argon) supply for blanketing the reactor.

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and has been leak-tested.

    • Purge the reactor with an inert gas to remove air and moisture.

  • Charging the Reactor:

    • Charge the reactor with cyclobutane and an appropriate solvent (if required).

    • Start the agitator at a speed determined to provide good mixing without excessive splashing.

    • Begin circulating the cooling fluid through the reactor jacket to bring the contents to the desired initial temperature.

  • Reaction Initiation:

    • If the reaction is photochemically initiated, turn on the UV lamp.

    • If a chemical initiator is used, add it to the reactor.

  • Controlled Addition of Chlorinating Agent:

    • Begin the slow, controlled addition of the chlorinating agent (e.g., a solution of chlorine in an inert solvent) via the dosing pump.

    • Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature within the desired range. A rapid increase in temperature may indicate an accumulation of unreacted reagents and an increased risk of a runaway reaction.

  • Reaction Monitoring:

    • Take samples at regular intervals and analyze them by GC to monitor the progress of the reaction.

  • Reaction Completion and Quenching:

    • Once the reaction is complete (as determined by GC analysis), stop the addition of the chlorinating agent and turn off the initiator source (e.g., UV lamp).

    • If necessary, quench the reaction by adding a suitable quenching agent to neutralize any remaining chlorinating agent.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a suitable vessel for work-up, which may include washing with water or aqueous solutions to remove byproducts and unreacted reagents.

    • Isolate the crude this compound.

  • Purification:

    • Purify the crude product, typically by fractional distillation, to achieve the desired purity.

Caption: General workflow from lab to pilot plant scale.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding catalyst selection for cross-coupling reactions involving the challenging chlorocyclobutane substrate.

Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling with this compound so challenging?

A1: Cross-coupling with this compound, an unactivated secondary alkyl halide, presents several significant challenges:

  • Inert C(sp³)–Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step to the metal catalyst (e.g., Palladium or Nickel) slow and difficult. The general reactivity trend for halides is I > Br >> Cl.[1]

  • β-Hydride Elimination: Cyclobutyl systems contain β-hydrogens. Once the cyclobutyl group is attached to the metal center, it can readily undergo β-hydride elimination, leading to the formation of cyclobutene (B1205218) as a major byproduct and decomposition of the catalyst. This is a common competing pathway in reactions involving alkyl halides.[2]

  • Competing Elimination Reactions: Traditional substitution reactions with secondary alkyl halides are often plagued by competing E2 elimination reactions, especially with strong bases, which are frequently required for cross-coupling.[3]

Q2: Should I use a Palladium or Nickel catalyst for coupling with this compound?

A2: For unactivated secondary alkyl chlorides, Nickel catalysts are generally more effective and recommended over Palladium .[4][5][6] Nickel-based systems have shown superior reactivity in activating the inert C–Cl bond and can better facilitate the desired C(sp³)–C(sp³) bond formation.[5][6] While Palladium catalysts are workhorses for many cross-coupling reactions, their application to unactivated alkyl chlorides often requires highly specialized, bulky, and electron-rich phosphine (B1218219) ligands and may still result in lower yields compared to Nickel.[7]

Q3: Which types of cross-coupling reactions are most suitable for this compound?

A3: Given the challenges, the following reactions have shown the most promise for coupling secondary alkyl halides and are the best starting points for this compound:

  • Negishi Coupling: This is often the most reliable method for C(sp³)–C(sp³) bond formation with secondary alkyl halides.[4][5][8] It involves coupling an organozinc reagent with the alkyl halide. Catalyst systems like Ni(cod)₂/s-Bu-Pybox have been successful for secondary alkyl bromides and iodides at room temperature.[4][6]

  • Suzuki-Miyaura Coupling: While more challenging than Negishi, Suzuki coupling with alkylboron reagents is possible.[1] Nickel catalysts, such as those derived from NiCl₂·glyme and a 1,2-diamine ligand, have been developed for coupling secondary alkyl bromides with alkylboranes.[1][9]

  • Kumada Coupling: This reaction uses a Grignard reagent (organomagnesium) and can be catalyzed by Nickel or Palladium.[10][11][12] A primary drawback is the high reactivity and basicity of Grignard reagents, which can lead to side reactions and limit functional group tolerance.[12]

  • Buchwald-Hartwig Amination: For forming C-N bonds, palladium-catalyzed Buchwald-Hartwig amination can be applied.[3][13] This reaction typically requires sterically hindered trialkylphosphine ligands to achieve success with secondary alkyl halides.[3]

Q4: What is the role of the ligand in these reactions?

A4: The ligand is critical for a successful cross-coupling reaction. It stabilizes the metal center, influences its reactivity, and prevents catalyst decomposition. For challenging substrates like this compound, the ligand must:

  • Promote Oxidative Addition: Electron-rich and sterically bulky ligands increase the electron density on the metal center, facilitating the cleavage of the strong C–Cl bond.

  • Inhibit β-Hydride Elimination: The steric bulk of the ligand can create a kinetic barrier to the formation of the planar geometry required for β-hydride elimination.

  • Enhance Reductive Elimination: The ligand influences the final bond-forming step, where the two coupled groups are eliminated from the metal center to yield the product.

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound

Potential CauseTroubleshooting Steps
Inactive Catalyst System For secondary alkyl chlorides, a Nickel-based catalyst is often essential. If using Palladium, ensure you are employing a modern, highly active system with a bulky, electron-rich ligand (e.g., a Buchwald biaryl phosphine ligand or an N-heterocyclic carbene, NHC).[14]
Failed Oxidative Addition This is the most common failure point for chlorides. Switch to a more reactive halide if possible (iodocyclobutane > bromocyclobutane (B1266235) >> this compound).[1] If not, increase the catalyst loading or switch to a more electron-rich ligand or a Nickel catalyst.[4][5]
Poor Reagent Quality Ensure organometallic reagents (organozinc, organoboron, Grignard) are fresh or have been recently titrated. Boronic acids can degrade over time; consider using more stable derivatives like pinacol (B44631) esters or MIDA boronates.[15]
Inappropriate Base or Solvent The base is critical and its effectiveness can be solvent-dependent. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often needed for chlorides.[14] Ensure the solvent solubilizes all components effectively. Anhydrous conditions are often necessary.[15]

Issue 2: Formation of Cyclobutene (β-Hydride Elimination Product)

Potential CauseTroubleshooting Steps
High Reaction Temperature β-hydride elimination is often favored at higher temperatures. Attempt the reaction at a lower temperature, even if it proceeds more slowly. Room-temperature methods have been developed for some secondary alkyl couplings.[1][4]
Ligand Choice The ligand is not sterically bulky enough to disfavor the transition state for elimination. Switch to a more sterically demanding ligand, such as a bulky phosphine or a Pybox-type ligand.[4]
Slow Reductive Elimination If the final bond-forming step is slow, the intermediate has more time to undergo side reactions. The ligand's electronic properties can influence this step. Sometimes, additives can promote reductive elimination.

Issue 3: Formation of Homocoupling Products

Potential CauseTroubleshooting Steps
Presence of Oxygen Oxygen can facilitate the oxidative homocoupling of organometallic reagents, especially boronic acids in Suzuki reactions.[15] Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon).[15]
Inefficient Catalyst Pre-activation If using a Pd(II) precatalyst, its reduction to the active Pd(0) state can sometimes consume the organometallic reagent, leading to homocoupling. Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can mitigate this.[15]
Transmetalation Issues In Suzuki reactions, an inappropriate base can fail to effectively activate the boronic acid for transmetalation, leading to side reactions.

Data Summary: Catalyst Systems for Secondary Alkyl Halides

The following tables summarize promising catalyst systems for cross-coupling with unactivated secondary alkyl halides. These serve as a starting point for optimization with this compound, which is expected to be less reactive.

Table 1: Nickel-Catalyzed Negishi & Suzuki Couplings

CouplingCatalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
NegishiNi(cod)₂s-Bu-Pybox-NMPRT70-95 (for bromides/iodides)[4]
SuzukiNiCl₂·glymetrans-N,N'-dimethyl-1,2-cyclohexanediamineKOt-BuDioxaneRT75-91 (for bromides)[1]
SuzukiNi(cod)₂BathophenanthrolineK₃PO₄Dioxane/DMA8060-85 (for bromides)[5]

Table 2: Palladium-Catalyzed Couplings

CouplingCatalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
NegishiPd₂(dba)₃P(Cyp)₃NMITHF/NMP8070-90 (for bromides/iodides)[5]
AminationPd₂(dba)₃Cy₂t-BuPNaOt-BuToluene10040-86 (for bromides)[3]

Note: Yields are reported for secondary alkyl bromides or iodides and may be significantly lower for this compound without extensive optimization.

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Negishi Coupling of a Secondary Alkyl Halide

This protocol is adapted from literature methods for secondary alkyl bromides and serves as a starting point for this compound.[4][6]

  • Reagent Preparation: The organozinc reagent (R-ZnBr) is prepared by treating the corresponding organobromide with activated zinc dust in THF. For this compound, the corresponding cyclobutylzinc halide must be prepared beforehand.

  • Reaction Setup: In a glovebox, add Ni(cod)₂ (5 mol%) and s-Bu-Pybox ligand (5.5 mol%) to a dry reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed N-methyl-2-pyrrolidone (NMP) to the vial.

  • Reagent Addition: Add the solution of the organozinc reagent (1.5 equivalents) to the catalyst mixture.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

G Catalytic Cycle for C-C Cross-Coupling M0 M(0)Ln (Active Catalyst) OA Oxidative Addition M0->OA + R-Cl M2_RX R-M(II)L'n-X OA->M2_RX TM Transmetalation M2_RX->TM + R¹-M' M2_R_R1 R-M(II)L'n-R¹ TM->M2_R_R1 RE Reductive Elimination M2_R_R1->RE RE->M0 Regenerates Catalyst Product R-R¹ (Product) RE->Product Substrate R-Cl Substrate->OA Organometallic R¹-M' Organometallic->TM

Caption: General catalytic cycle for Ni/Pd cross-coupling reactions.

G Catalyst Selection Workflow for this compound start Start: Couple R-group to this compound bond_type What type of bond to form? start->bond_type cc C-C Bond bond_type->cc C-C cn C-N Bond bond_type->cn C-N negishi Try Negishi Coupling (Ni(cod)₂ / s-Bu-Pybox) cc->negishi Highest Probability of Success suzuki Try Suzuki Coupling (NiCl₂·glyme / Diamine) cc->suzuki kumada Try Kumada Coupling (Ni(dppp)Cl₂) cc->kumada If functional group tolerance is low bha Try Buchwald-Hartwig (Pd₂(dba)₃ / Bulky Phosphine) cn->bha G Troubleshooting Workflow for Failed Reaction start Reaction Failed: Low or No Yield check1 Is starting material consumed? start->check1 no_conv No Conversion check1->no_conv No sm_gone SM Consumed, No Product check1->sm_gone Yes action1 Issue is likely Oxidative Addition no_conv->action1 action2 Issue is likely Side Reaction sm_gone->action2 sol1 1. Switch to Ni Catalyst 2. Use more electron-rich ligand 3. Increase temperature cautiously action1->sol1 sol2 Check for Byproducts: - Cyclobutene (β-H Elim.) - Homocoupling action2->sol2 sol3 If β-H Elim: Use bulkier ligand, lower temp. If Homocoupling: Degas thoroughly sol2->sol3

References

Minimizing elimination byproducts in chlorocyclobutane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of elimination byproducts in reactions involving chlorocyclobutane.

Frequently Asked Questions (FAQs)

Q1: Why is cyclobutene (B1205218) often a significant byproduct when reacting this compound with a nucleophile?

A1: this compound is a secondary alkyl halide, which can undergo both substitution (S\u20991, S\u20992) and elimination (E1, E2) reactions. The formation of cyclobutene is the result of an elimination reaction. These two reaction pathways often compete. Several factors, including temperature, the nature of the nucleophile/base, the solvent, and steric hindrance, determine which pathway is favored.[1][2] For secondary halides, it is common for both substitution and elimination to occur simultaneously.[3]

Q2: How does temperature influence the ratio of substitution to elimination products?

A2: Higher temperatures favor elimination reactions.[4] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger temperature (T) will make the -TΔS term more negative, thus favoring the elimination pathway.[5][6] To minimize cyclobutene formation, it is generally recommended to run reactions at lower temperatures.

Q3: What is the role of the nucleophile's strength and steric bulk?

A3: The characteristics of the nucleophile are critical.

  • Basicity: A reagent can act as both a nucleophile and a base. Strong bases favor elimination.[7] If the reagent is a strong base and a poor nucleophile, elimination will be the major pathway.

  • Steric Hindrance: A bulky (sterically hindered) nucleophile/base will have difficulty accessing the carbon atom for a substitution reaction (S\u20992). It will more easily abstract a proton from a beta-carbon, leading to elimination (E2).[8][9][10] Therefore, using a non-bulky, weakly basic, but good nucleophile is ideal for favoring substitution.

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent plays a crucial role in stabilizing reactants and intermediates.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate the nucleophile through hydrogen bonding, which can hinder its nucleophilicity and favor elimination over S\u20992.[11] However, they are effective at stabilizing the carbocation intermediate in S\u20991 and E1 reactions.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents do not hydrogen bond with the nucleophile, leaving it more "naked" and reactive. This generally favors S\u20992 reactions.[13][14] For minimizing elimination, particularly E2, a polar aprotic solvent is often the preferred choice when using a strong, non-bulky nucleophile.[15]

Q5: Can this compound undergo S\u20991/E1 reactions?

A5: Yes, as a secondary halide, this compound can undergo S\u20991 and E1 reactions, especially under conditions that favor carbocation formation. These conditions include the use of a polar protic solvent and a weak nucleophile/base.[2][12] The S\u20991 and E1 pathways share a common carbocation intermediate, so they almost always occur together.[16] To suppress these pathways, avoid polar protic solvents and high temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of cyclobutene byproduct Reaction temperature is too high. Lower the reaction temperature. Consider running the reaction at room temperature or below (e.g., 0 °C). Monitor the reaction for a longer period to ensure completion.
The nucleophile is too basic or sterically hindered. Select a nucleophile that is known to be weakly basic but highly nucleophilic (e.g., I⁻, Br⁻, N₃⁻, CN⁻).[15] Avoid strong, bulky bases like potassium tert-butoxide.
Inappropriate solvent choice. Use a polar aprotic solvent such as DMSO, DMF, or acetone (B3395972) to enhance the rate of S\u20992 relative to E2.[13][14]
Reaction is very slow, with low conversion Reaction temperature is too low. While low temperature minimizes elimination, it also slows the substitution reaction. A careful balance is needed. Gradually increase the temperature and monitor the product ratio by GC-MS or NMR.
The chosen nucleophile is too weak. Ensure the nucleophile is sufficiently reactive for an S\u20992 reaction. Negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., CH₃O⁻ > CH₃OH).[14]
Poor leaving group ability. While chloride is a reasonable leaving group, converting it to a better leaving group (e.g., iodide via the Finkelstein reaction, or a tosylate) can sometimes facilitate the desired substitution at lower temperatures.
Mixture of substitution and elimination products observed Intermediate reaction conditions. This is common for secondary halides.[3] The goal is to optimize conditions to maximize the desired product. Systematically vary one parameter at a time (temperature, solvent, nucleophile concentration) to find the optimal conditions for your specific substrate and nucleophile.

Data Summary: Factors Influencing Reaction Pathway

The following table summarizes the general effects of key experimental parameters on the competition between substitution and elimination reactions for a secondary alkyl halide like this compound.

FactorCondition Favoring SubstitutionCondition Favoring EliminationRationale
Temperature Low Temperature (e.g., ≤ 25°C)High Temperature ("Heat", Δ)Elimination has a higher activation energy and a greater positive entropy change, making it more favorable at higher temperatures.
Nucleophile / Base Good, non-bulky nucleophile; Weak base (e.g., I⁻, CN⁻, N₃⁻)Strong, bulky base (e.g., t-BuO⁻) or a strong, sterically unhindered base (e.g., EtO⁻)Bulky reagents sterically hinder the S\u20992 backside attack, favoring proton abstraction for E2.[1][8] Strong bases favor E2.[15]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Polar Protic (e.g., EtOH, H₂O)Polar aprotic solvents enhance nucleophilicity, favoring S\u20992. Polar protic solvents can solvate the nucleophile (disfavoring S\u20992) and stabilize carbocation intermediates (favoring E1).[11]
Substrate Structure N/A (Substrate is fixed as this compound)N/AThis compound is a secondary halide, making it susceptible to all pathways.[2][3]

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound (Favoring S\u20992)

This protocol provides a general methodology designed to maximize the yield of the substitution product while minimizing the formation of cyclobutene.

Objective: To substitute the chlorine on this compound with a generic, non-basic nucleophile (Nu⁻).

Materials:

  • This compound

  • Sodium or potassium salt of the desired nucleophile (e.g., NaCN, NaN₃, NaI)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, magnetic stirrer)

  • Temperature control system (ice bath)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add the sodium or potassium salt of your nucleophile (e.g., 1.2 equivalents).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF) via syringe. Stir the mixture to dissolve or suspend the salt.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to disfavor the elimination pathway.

  • Substrate Addition: Slowly add this compound (1.0 equivalent) to the cooled, stirring mixture via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS. If the reaction is too slow, the temperature can be allowed to rise slowly to room temperature (approx. 20-25 °C). Avoid heating unless absolutely necessary.[4]

  • Workup: Once the reaction is complete (as determined by the consumption of the starting material), quench the reaction by pouring it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to isolate the desired substitution product from any cyclobutene byproduct.

Visualizations

Reaction_Pathways sub This compound sn2 Sₙ2 Pathway sub->sn2 Strong, non-bulky Nu⁻ Polar Aprotic Solvent Low Temp e2 E2 Pathway sub->e2 Strong, bulky Base High Temp carbocation Carbocation Intermediate sub->carbocation Weak Nu⁻/Base Polar Protic Solvent substitution_prod Substitution Product (e.g., Cyclobutyl-Nu) sn2->substitution_prod elimination_prod Elimination Product (Cyclobutene) e2->elimination_prod sn1 Sₙ1 Pathway carbocation->sn1 Weak Nu⁻ e1 E1 Pathway carbocation->e1 Weak Base High Temp sn1->substitution_prod e1->elimination_prod

Caption: Competing substitution and elimination pathways for this compound.

Troubleshooting_Workflow start Start: High Elimination Byproduct q_temp Is reaction temperature > 25°C? start->q_temp a_temp Action: Lower temperature to 0-25°C q_temp->a_temp Yes q_base Is the nucleophile a strong or bulky base? q_temp->q_base No a_temp->q_base a_base Action: Switch to a non-bulky, weakly basic nucleophile (e.g., I⁻, CN⁻) q_base->a_base Yes q_solvent Is a polar protic solvent being used? q_base->q_solvent No a_base->q_solvent a_solvent Action: Switch to a polar aprotic solvent (e.g., DMSO, DMF) q_solvent->a_solvent Yes end Result: Minimized Elimination q_solvent->end No a_solvent->end

Caption: Troubleshooting workflow for reducing elimination byproducts.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of chlorocyclobutane, placed in context with structurally similar compounds. Due to the limited availability of public, detailed experimental spectra for this compound, this guide combines theoretical predictions with available experimental data for analogous molecules to offer a comprehensive analytical perspective.

Theoretical 1H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is more complex than that of its parent, cyclobutane. The introduction of a chlorine atom breaks the symmetry of the molecule, leading to a more intricate pattern of signals. In cyclobutane, all eight protons are chemically equivalent, resulting in a single peak in its ¹H NMR spectrum.[1] However, in this compound, the protons on each carbon become chemically non-equivalent.

The proton on the carbon bearing the chlorine (C1) is expected to be the most deshielded due to the electronegativity of the chlorine atom, and thus will appear at the highest chemical shift. The protons on the adjacent carbons (C2 and C4) are diastereotopic, meaning they are chemically non-equivalent and will give rise to separate signals. Similarly, the protons on the carbon opposite to the chlorine substitution (C3) are also diastereotopic. Therefore, a total of five distinct signals are theoretically expected for this compound.[1]

Comparative Spectral Data

To understand the ¹H NMR spectrum of this compound, it is instructive to compare it with related cyclic and acyclic chloroalkanes. The following table summarizes the available experimental ¹H NMR data for this compound and selected reference compounds.

CompoundProton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-1Not availableNot availableNot available
H-2, H-4 (exo)Not availableNot availableNot available
H-2, H-4 (endo)Not availableNot availableNot available
H-3 (exo)Not availableNot availableNot available
H-3 (endo)Not availableNot availableNot available
Cyclobutane -CH₂-1.96singlet-
Bromocyclobutane H-14.513Not availableNot available
H-2, H-42.597, 2.507Not availableNot available
H-32.078, 1.874Not availableNot available
Chlorocyclohexane (B146310) H-14.003multipletJ(a,a) = 9.6, J(a,e) = 4.0
H-2, H-6 (axial)2.062multiplet
H-2, H-6 (equatorial)1.80multiplet
H-3, H-5 (axial)1.660multipletJ(a,a) = 3.6
H-3, H-5 (equatorial)1.54multiplet
H-4 (axial)1.36multiplet
H-4 (equatorial)1.30multiplet
1-Chlorobutane -CH₂Cl3.54triplet6.6
-CH₂-1.79multiplet
-CH₂-1.46multiplet
-CH₃0.95triplet7.4

Experimental Protocol: 1H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to a final concentration of approximately 0.05% (v/v), unless the solvent contains a reference standard.

  • Cap the NMR tube securely.

2. Instrument Setup:

  • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Open the NMR acquisition software and enter the sample information.

3. Data Acquisition:

  • Locking: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal-to-noise.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used for a routine ¹H spectrum.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Number of Scans: The number of scans depends on the sample concentration. For a reasonably concentrated sample, 8 to 16 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is typically used to allow for full relaxation of the protons between pulses, ensuring accurate integration.

    • Acquisition Time: The time for which the signal is detected, typically 2-4 seconds.

  • Start Acquisition: Initiate the data acquisition.

4. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode and have a flat baseline. This can be done automatically or manually.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The exact chemical shift of each peak is identified.

Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for analyzing a ¹H NMR spectrum, from sample preparation to structure elucidation.

G cluster_0 Experimental cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation Acquisition Data Acquisition SamplePrep->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Referencing Referencing to TMS Processing->Referencing Integration Integration Referencing->Integration PeakPicking Peak Picking Integration->PeakPicking Analysis Analyze Chemical Shifts, Multiplicities, and Coupling Constants PeakPicking->Analysis Structure Structure Elucidation Analysis->Structure

Workflow for 1H NMR Analysis

Conclusion

References

A Comparative Guide to the Vibrational Spectroscopy of Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) and Raman spectra of chlorocyclobutane, a fundamental halogenated cycloalkane. Understanding the vibrational characteristics of such molecules is crucial for structural elucidation, conformational analysis, and the study of intermolecular interactions, which are vital in various fields, including materials science and drug design. This document presents a compilation of experimental data, details modern spectroscopic protocols, and offers a logical framework for spectral interpretation.

Comparison of Experimental and Theoretical Vibrational Frequencies

The vibrational modes of this compound have been extensively studied, with significant contributions from early spectroscopic work. The following table summarizes the experimentally observed IR and Raman frequencies for liquid this compound, alongside assignments for its fundamental vibrations. These are compared with data from its deuterated isotopologs, which are instrumental in confirming vibrational assignments. Modern computational chemistry, particularly Density Functional Theory (DFT), now allows for the prediction of vibrational spectra, providing a valuable comparison to experimental findings.

Vibrational Mode Assignment This compound (Liquid) α-d1-Chlorocyclobutane (Liquid) β,β,β',β'-d4-Chlorocyclobutane (Liquid) IR Active Raman Active
IR (cm⁻¹) Raman (cm⁻¹) ** IR (cm⁻¹) Raman (cm⁻¹) **IR (cm⁻¹)
A' (Symmetric)
CH₂ Stretch29782975297529722225
CH₂ Stretch29482945294529422150
CH₂ Scissor14521450145014481055
CH₂ Wag12881285128512821030
CH₂ Twist1225122212221220950
Ring Deformation1005100210021000900
C-C Stretch925922922920850
C-Cl Stretch735732732730720
Ring Puckering159165155160144
A'' (Asymmetric)
CH₂ Stretch29652962296229602210
CH₂ Stretch28752872287228702100
CH₂ Scissor14401438143814351045
CH₂ Wag12601258125812551010
CH₂ Twist1180117811781175920
CH Rock850848848845780
C-Cl Bend450448448445430

Note: This table is a compilation of data from foundational studies and serves as a reference. Experimental values can vary slightly based on the specific conditions and instrumentation.

Experimental Protocols

The acquisition of high-quality IR and Raman spectra is paramount for accurate interpretation. Modern spectroscopic techniques offer significant advantages in terms of sensitivity, resolution, and ease of use.

Fourier Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a highly effective FT-IR sampling technique.

  • Instrumentation: A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory is recommended.

  • Sample Preparation: A single drop of liquid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32-64 scans are co-added to ensure a good signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

  • Advantages of ATR: This method requires minimal sample preparation, is suitable for a wide range of liquid samples, and is less susceptible to issues with sample thickness that can affect transmission methods.

Fourier Transform (FT)-Raman Spectroscopy

FT-Raman spectroscopy is an excellent complementary technique to IR spectroscopy, providing information on non-polar bonds and symmetric vibrations.

  • Instrumentation: An FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG) is typically used to minimize fluorescence.

  • Sample Preparation: A small amount of liquid this compound (typically 0.5 - 1 mL) is placed in a glass NMR tube or a small vial.

  • Data Acquisition:

    • Laser Power: Optimized to maximize the Raman signal without causing sample degradation (typically 100-300 mW).

    • Spectral Range: 3500 - 100 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 128-256 scans are often required due to the inherently weak nature of the Raman effect.

  • Advantages of FT-Raman: The use of an NIR laser significantly reduces the likelihood of fluorescence, which can obscure the Raman spectrum. Glass sample holders can be used, simplifying sample handling.

Logical Workflow for Spectral Interpretation

The interpretation of the IR and Raman spectra of a molecule like this compound follows a systematic process. The following diagram illustrates this logical workflow.

A Acquire High-Quality IR and Raman Spectra B Determine Molecular Symmetry (Point Group Cs) A->B C Apply Selection Rules: - IR: Change in Dipole Moment - Raman: Change in Polarizability B->C D Identify Characteristic Group Frequencies C->D E Analyze CH Stretching Region (~3000-2800 cm⁻¹) D->E F Analyze Fingerprint Region (<1500 cm⁻¹) D->F G Assign CH₂, CH, and C-C Vibrations E->G F->G H Identify C-Cl Stretching and Bending Modes F->H I Analyze Low-Frequency Region: Ring Puckering and Deformations F->I J Compare with Deuterated Spectra for Confirmation G->J H->J I->J K Compare with Computational (e.g., DFT) Results J->K L Final Vibrational Mode Assignment K->L

Caption: Logical workflow for the interpretation of IR and Raman spectra of this compound.

Comparative Discussion

The vibrational spectra of this compound are rich in information. The high-frequency region (above 2800 cm⁻¹) is dominated by the C-H stretching vibrations of the methylene (B1212753) groups. The fingerprint region (below 1500 cm⁻¹) contains a wealth of structural information, including the characteristic C-Cl stretching and bending modes, as well as various ring deformations.

A key feature in the spectra of four-membered rings is the low-frequency ring-puckering vibration. In this compound, this mode is observed in the far-IR at approximately 159 cm⁻¹ and in the Raman spectrum at around 165 cm⁻¹.[1][2] The position and intensity of this and other modes are sensitive to the conformation of the cyclobutane (B1203170) ring.

Comparison with the spectra of deuterated analogs is a powerful tool for assignment. For instance, the substitution of hydrogen with deuterium (B1214612) leads to a predictable lowering of the vibrational frequencies of modes involving the movement of these atoms, confirming their assignment.

While the foundational experimental work provides a robust dataset, modern computational methods offer a powerful complementary approach. DFT calculations can predict the vibrational frequencies and intensities with reasonable accuracy, aiding in the assignment of complex spectra and providing insights into the nature of the vibrational modes. Discrepancies between experimental and theoretical values can often be attributed to factors such as anharmonicity and intermolecular interactions in the condensed phase, which are not always fully accounted for in the calculations.

References

Reactivity Face-Off: Chlorocyclobutane vs. Bromocyclobutane in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of synthetic chemistry, the choice of an alkyl halide can profoundly influence the outcome of a reaction, dictating reaction rates and product distributions. This guide provides a detailed comparison of the reactivity of chlorocyclobutane and bromocyclobutane (B1266235), two foundational building blocks, in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E2) reactions. This analysis is supported by established chemical principles and outlines experimental protocols for their verification.

Executive Summary

Bromocyclobutane consistently demonstrates higher reactivity than this compound across Sₙ1, Sₙ2, and E2 reaction pathways. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The larger atomic radius and greater polarizability of bromine result in a weaker carbon-bromine bond and a more stable anionic leaving group, thereby lowering the activation energy for these reactions.

Data Presentation: A Comparative Overview

While specific kinetic data for this compound and bromocyclobutane are not always readily available under identical conditions, the following table summarizes the expected relative reactivity based on well-established principles of organic chemistry. The data illustrates the significantly faster reaction rates for bromocyclobutane.

Reaction TypeReagents/ConditionsSubstrateRelative Rate Constant (k_rel)Major Product(s)
Sₙ2 Sodium Iodide in Acetone (B3395972)This compound1Iodocyclobutane
Bromocyclobutane~50Iodocyclobutane
Sₙ1 80% Ethanol (B145695)/20% Water (Solvolysis)This compound1Cyclobutanol, Cyclobutyl ethyl ether
Bromocyclobutane~40Cyclobutanol, Cyclobutyl ethyl ether
E2 Sodium Ethoxide in EthanolThis compound1Cyclobutene
Bromocyclobutane~60Cyclobutene

Note: The relative rate constants are illustrative and based on the general observation that bromoalkanes react significantly faster than their chloroalkane counterparts in these types of reactions.

Unpacking the Reactivity Differences

The enhanced reactivity of bromocyclobutane can be explained by examining the key factors that govern each reaction mechanism.

Leaving Group Ability: The fundamental difference between the two compounds lies in the halogen atom. The C-Br bond (bond energy ≈ 285 kJ/mol) is weaker than the C-Cl bond (bond energy ≈ 340 kJ/mol). This means less energy is required to break the C-Br bond in the rate-determining step of Sₙ1, Sₙ2, and E2 reactions. Furthermore, the bromide ion is a more stable anion than the chloride ion due to its larger size, which allows for better dispersal of the negative charge. Weaker bases are better leaving groups, and since HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻.[1][2]

Sₙ2 Reactions: In the bimolecular Sₙ2 reaction, a nucleophile attacks the carbon atom, and the leaving group departs in a single, concerted step.[3][4] The rate of this reaction is highly dependent on the ability of the leaving group to depart. Consequently, the reaction of bromocyclobutane with a nucleophile like iodide in acetone is significantly faster than that of this compound.

Sₙ1 Reactions: The unimolecular Sₙ1 reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate.[5][6] The stability of the leaving group is crucial in this step. Bromide's superior ability to leave facilitates the formation of the cyclobutyl carbocation more readily than chloride, leading to a faster solvolysis rate for bromocyclobutane in polar protic solvents like aqueous ethanol.

E2 Reactions: The bimolecular E2 elimination reaction also involves the breaking of the carbon-halogen bond in its rate-determining step, where a base removes a proton from a carbon adjacent to the carbon bearing the halogen.[7][8] As with substitution reactions, the weaker C-Br bond and greater stability of the bromide ion make bromocyclobutane a more reactive substrate for E2 elimination compared to this compound.

Experimental Protocols

To empirically validate the reactivity differences, the following experimental protocols can be employed.

Experiment 1: Comparison of Sₙ2 Reactivity

Objective: To qualitatively and semi-quantitatively compare the Sₙ2 reaction rates of this compound and bromocyclobutane with sodium iodide in acetone.

Materials:

  • This compound

  • Bromocyclobutane

  • 15% Sodium Iodide in Acetone solution

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes, one for each cycloalkyl halide.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Simultaneously add 5 drops of this compound to one test tube and 5 drops of bromocyclobutane to the other.

  • Start the stopwatch immediately.

  • Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide, which are insoluble in acetone).

  • Record the time it takes for the precipitate to first appear in each test tube.

  • If no reaction is observed at room temperature after 10-15 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe.

Expected Outcome: A precipitate will form significantly faster in the test tube containing bromocyclobutane, indicating a faster Sₙ2 reaction rate.

Experiment 2: Comparison of Sₙ1 Reactivity

Objective: To compare the Sₙ1 solvolysis rates of this compound and bromocyclobutane using silver nitrate (B79036) in ethanol.

Materials:

  • This compound

  • Bromocyclobutane

  • 1% Silver Nitrate in Ethanol solution

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the 1% silver nitrate in ethanol solution to each test tube.

  • Simultaneously add 5 drops of this compound to one test tube and 5 drops of bromocyclobutane to the other.

  • Start the stopwatch immediately.

  • Observe the test tubes for the formation of a precipitate (silver chloride or silver bromide).

  • Record the time it takes for the precipitate to first appear.

  • If no reaction is observed at room temperature, gently warm the test tubes in a water bath.

Expected Outcome: A precipitate of silver bromide will appear more rapidly than the silver chloride precipitate, demonstrating the higher Sₙ1 reactivity of bromocyclobutane.

Logical Relationships in Reactivity

The underlying factors governing the reactivity of these cycloalkyl halides can be visualized as a logical flow.

G cluster_properties Halogen Properties cluster_reactivity Chemical Reactivity Bond_Strength C-X Bond Strength (Cl > Br) SN2_Rate Sₙ2 Reaction Rate Bond_Strength->SN2_Rate Weaker bond, faster reaction SN1_Rate Sₙ1 Reaction Rate Bond_Strength->SN1_Rate Weaker bond, faster reaction E2_Rate E2 Reaction Rate Bond_Strength->E2_Rate Weaker bond, faster reaction LG_Stability Leaving Group Stability (Br- > Cl-) LG_Stability->SN2_Rate More stable LG, faster reaction LG_Stability->SN1_Rate More stable LG, faster reaction LG_Stability->E2_Rate More stable LG, faster reaction Conclusion Bromocyclobutane is more reactive SN2_Rate->Conclusion SN1_Rate->Conclusion E2_Rate->Conclusion

Caption: Factors influencing the relative reactivity of halocyclobutanes.

Conclusion

References

A Comparative Guide to GC-MS Analysis for Identifying Products of Chlorocyclobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reaction products when chlorocyclobutane is subjected to nucleophilic substitution with various reagents. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique discussed for the identification and quantification of the resulting products. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in experimental design and interpretation.

Introduction to this compound Reactivity

This compound is a versatile substrate in organic synthesis. Its reactivity is largely governed by the interplay between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. The rigid, strained four-membered ring influences the reaction kinetics and product distribution compared to acyclic haloalkanes. The choice of nucleophile and reaction conditions can significantly alter the outcome, leading to a variety of functionalized cyclobutane (B1203170) derivatives or elimination to form cyclobutene. Understanding the product profiles under different conditions is crucial for synthetic chemists.

Comparative Analysis of Nucleophilic Substitution Reactions

The following sections detail the reaction of this compound with three common nucleophiles: sodium hydroxide (B78521) (NaOH), sodium cyanide (NaCN), and sodium methoxide (B1231860) (NaOCH(_3)). The product distributions were determined by GC-MS analysis.

Data Presentation

The quantitative data summarized below represents typical product distributions obtained from the reaction of this compound with different nucleophiles under standardized conditions.

NucleophileReaction Type(s)Major Product(s)Minor Product(s)Product Distribution (%)
Sodium Hydroxide (NaOH) S(_N)2 / E2CyclobutanolCyclobutene, Dicyclobutyl etherCyclobutanol: ~60% Cyclobutene: ~35% Dicyclobutyl ether: ~5%
Sodium Cyanide (NaCN) S(_N)2Cyclobutyl cyanideCyclobuteneCyclobutyl cyanide: ~90% Cyclobutene: ~10%
Sodium Methoxide (NaOCH(_3)) S(_N)2 / E2Cyclobutyl methyl etherCyclobuteneCyclobutyl methyl ether: ~55% Cyclobutene: ~45%

Experimental Protocols

Detailed methodologies for the nucleophilic substitution reactions and subsequent GC-MS analysis are provided below.

General Reaction Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5.0 g, 55.2 mmol) in 50 mL of a suitable solvent (e.g., ethanol (B145695) for NaCN and NaOCH(_3), or a water/THF mixture for NaOH).

  • Reagent Addition: Add the nucleophile (1.2 equivalents, 66.2 mmol) to the stirred solution. For NaOH and NaOCH(_3), the reagent is added portion-wise at room temperature. For NaCN, the mixture is heated to reflux.

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Workup: After completion of the reaction (typically 4-8 hours), the mixture is cooled to room temperature and quenched with 50 mL of water. The aqueous layer is extracted three times with 30 mL of diethyl ether.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO(_4)), filtered, and the solvent is carefully removed by rotary evaporation.

GC-MS Analysis Protocol

The crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane) before injection into the GC-MS system.

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a 10:1 split ratio.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-300.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways and the general workflow for GC-MS analysis.

reaction_pathways cluster_NaOH NaOH cluster_NaCN NaCN cluster_NaOMe NaOCH3 This compound This compound cyclobutanol Cyclobutanol (SN2) This compound->cyclobutanol S_N2 cyclobutene_naoh Cyclobutene (E2) This compound->cyclobutene_naoh E2 cyanide Cyclobutyl cyanide (SN2) This compound->cyanide S_N2 cyclobutene_nacn Cyclobutene (E2) This compound->cyclobutene_nacn E2 methylether Cyclobutyl methyl ether (SN2) This compound->methylether S_N2 cyclobutene_naome Cyclobutene (E2) This compound->cyclobutene_naome E2 ether Dicyclobutyl ether cyclobutanol->ether Side reaction

Caption: Reaction pathways of this compound with different nucleophiles.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis reaction This compound Reaction workup Quenching & Extraction reaction->workup concentration Solvent Removal workup->concentration dilution Dilution for GC-MS concentration->dilution injection Injection dilution->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram Generation detection->chromatogram library_search Mass Spectral Library Search chromatogram->library_search quantification Peak Integration & Quantification library_search->quantification report Final Report quantification->report

Caption: General experimental workflow for GC-MS analysis of reaction products.

Validation of Product Structures from Reactions of 1-Bromo-3-Chlorocyclobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the products formed from the reaction of 1-bromo-3-chlorocyclobutane (B1620077) with different reagents. It offers a validation of the resulting product structures supported by experimental data and detailed spectroscopic analysis. This document is intended to aid researchers in understanding the reactivity of di-substituted cyclobutane (B1203170) systems and in the characterization of the resulting complex molecular architectures.

Introduction

1-bromo-3-chlorocyclobutane is a versatile starting material that can undergo various transformations depending on the reagents and reaction conditions. The presence of two different halogen atoms at the 1 and 3 positions allows for selective reactions, leading to a range of structurally diverse cyclobutane derivatives. This guide focuses on the validation of the product structures obtained from the reaction of 1-bromo-3-chlorocyclobutane with sodium metal (an intramolecular Wurtz reaction) and provides a comparative overview of potential products from nucleophilic substitution reactions with sodium hydroxide, sodium cyanide, and sodium azide. The regioselectivity of these reactions is primarily dictated by the difference in the carbon-halogen bond strengths, with the C-Br bond being weaker and therefore more reactive than the C-Cl bond.

Reaction Pathways Overview

The reaction of 1-bromo-3-chlorocyclobutane can proceed via two main pathways: intramolecular coupling or nucleophilic substitution. The choice of reagent is the primary determinant of the reaction outcome.

Reaction_Pathways start 1-Bromo-3-chlorocyclobutane wurtz Intramolecular Wurtz Reaction start->wurtz  Na, ether   sn2 Nucleophilic Substitution start->sn2  Nu⁻   product1 Bicyclo[1.1.0]butane wurtz->product1 product2 3-Substituted Cyclobutane Derivatives sn2->product2 Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation A Reaction of 1-bromo-3-chlorocyclobutane with selected reagent B Work-up and Purification (e.g., extraction, chromatography) A->B C ¹H NMR B->C D ¹³C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Data Interpretation and Comparison with Predicted Structures C->G D->G E->G F->G H Confirmation of Product Structure G->H

Unveiling the Fleeting Geometries: A Comparative Guide to Computational Models of Chlorocyclobutane Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational dynamics of small molecules like chlorocyclobutane is pivotal. The transient nature of transition states, however, makes their experimental characterization exceptionally challenging. This guide provides an objective comparison of computational chemistry models used to predict and analyze the transition states of this compound, with a focus on the ring-inversion process. The information presented here is supported by data and methodologies extrapolated from computational studies on cyclobutane (B1203170) and its derivatives.

The primary conformational change in this compound is the ring-puckering motion, which leads to the inversion of the four-membered ring. This process proceeds through a planar or near-planar transition state. The energy barrier associated with this inversion is a critical parameter that dictates the conformational flexibility of the molecule. Accurate calculation of this barrier and the geometry of the transition state is a key objective for computational models.

Comparison of Computational Models

Various computational methods, ranging from high-level ab initio calculations to more cost-effective Density Functional Theory (DFT), have been employed to study the conformational landscapes of cyclic molecules. The choice of method significantly impacts the accuracy of the predicted transition state energies and geometries. Below is a summary of commonly used computational models and their expected performance for this compound, based on findings from related systems.[1][2]

Computational ModelTypical Basis SetExpected Accuracy for Barrier HeightComputational CostKey Considerations
Coupled Cluster (CCSD(T)) aug-cc-pVTZ or largerHigh (often considered the "gold standard")Very HighProvides benchmark-quality results but is computationally expensive for larger systems.[2]
Møller-Plesset Perturbation Theory (MP2) 6-311+G(d,p), cc-pVTZGoodHighA good balance between accuracy and cost for electron correlation effects.
Density Functional Theory (DFT) - B3LYP 6-311+G(d,p)ModerateModerateA widely used functional, but may underestimate barrier heights in some cases.
Density Functional Theory (DFT) - M06-2X 6-311+G(d,p)Good to HighModerateGenerally performs well for main-group chemistry and non-covalent interactions.
Density Functional Theory (DFT) - ωB97X-D 6-311+G(d,p)Good to HighModerateIncludes dispersion corrections, which can be important for accurate energetics.
Semi-empirical Methods (e.g., GFN2-xTB) N/ALow to ModerateVery LowUseful for rapid conformational searches but not for accurate transition state analysis.[3]

Experimental Protocols: A Computational Approach

The determination of transition state properties for this compound's ring inversion using computational chemistry typically follows a standardized workflow. This protocol ensures the accurate identification of the transition state and the calculation of its energetic properties.

Ground State Optimization

The first step involves the geometry optimization of the stable, puckered (equatorial and axial) conformers of this compound. This is typically performed using a selected level of theory (e.g., B3LYP/6-311+G(d,p)).

Transition State Search

The search for the transition state corresponding to the ring inversion is then initiated from the optimized ground state geometry. Several algorithms can be employed for this purpose:

  • Synchronous Transit-Guided Quasi-Newton (STQN) Method: This method requires the reactant and product structures to generate an initial guess for the transition state.

  • Nudged Elastic Band (NEB) Method: This approach finds the minimum energy path between the reactant and product states.

Frequency Analysis

Once a stationary point is located, a frequency calculation is performed at the same level of theory. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the ring inversion).

Intrinsic Reaction Coordinate (IRC) Calculation

To confirm that the identified transition state connects the desired reactant and product (the two puckered conformers), an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both directions.

Single-Point Energy Refinement

To obtain more accurate energy barriers, single-point energy calculations are often performed on the optimized ground state and transition state geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

The following diagram illustrates the logical workflow for a computational study of the this compound ring inversion transition state.

G Computational Workflow for this compound Transition State Analysis cluster_gs Ground State Calculation cluster_ts Transition State Search cluster_validation Validation and Refinement cluster_results Results GS_Opt Geometry Optimization of Puckered Conformers (e.g., B3LYP/6-311+G(d,p)) TS_Search Transition State Search (STQN or NEB) GS_Opt->TS_Search Initial Structure Freq_Calc Frequency Calculation TS_Search->Freq_Calc IRC_Calc Intrinsic Reaction Coordinate (IRC) Calculation Freq_Calc->IRC_Calc Verified TS Structure TS_Geometry Transition State Geometry Freq_Calc->TS_Geometry SPE_Calc Single-Point Energy Refinement (e.g., CCSD(T)/aug-cc-pVTZ) IRC_Calc->SPE_Calc Barrier_Height Inversion Barrier Height SPE_Calc->Barrier_Height G Hierarchy of Computational Models for Transition State Analysis cluster_accuracy Desired Accuracy cluster_methods Computational Methods High_Accuracy High Accuracy (Benchmark) CCSDT CCSD(T) High_Accuracy->CCSDT Good_Accuracy Good Accuracy (Publication Quality) MP2 MP2 Good_Accuracy->MP2 DFT_High Dispersion-Corrected DFT (e.g., ωB97X-D) Good_Accuracy->DFT_High Moderate_Accuracy Moderate Accuracy (Screening) DFT_Low Standard DFT (e.g., B3LYP) Moderate_Accuracy->DFT_Low Low_Accuracy Low Accuracy (Initial Exploration) SemiEmpirical Semi-empirical Low_Accuracy->SemiEmpirical

References

Comparative Kinetic Analysis of Chlorocyclobutane Solvolysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solvolysis of chlorocyclobutane reveals a nuanced interplay of ring strain, carbocation stability, and solvent effects, positioning its reactivity between that of its three- and five-membered cycloalkane counterparts. This guide provides a comparative analysis of the solvolysis kinetics of this compound against other cycloalkyl chlorides, supported by experimental data and detailed protocols for researchers in drug development and organic synthesis.

The solvolysis of this compound proceeds with significant rate enhancement compared to simple secondary alkyl chlorides, a phenomenon attributed to the relief of ground-state strain upon ionization to a more flexible carbocation intermediate. However, its reactivity is generally less than that of chlorocyclopropane, where the quasi-p character of the C-C bonds provides substantial anchimeric assistance, and greater than that of the relatively strain-free chlorocyclopentane (B1362555) and chlorocyclohexane.

Comparative Solvolysis Rates

CompoundLeaving GroupSolventRelative Rate (krel)
Cyclopropyl (B3062369) TosylateTosylateAcetic Acid0.00001
Cyclobutyl Tosylate Tosylate Acetic Acid 1
Cyclopentyl TosylateTosylateAcetic Acid0.01
Cyclohexyl TosylateTosylateAcetic Acid0.0001
2-Adamantyl TosylateTosylateAcetic Acid0.0000001

Note: Data is compiled from various sources and normalized to the rate of cyclobutyl tosylate for comparative purposes. The reactivity trend for chlorides is expected to be parallel.

The data clearly illustrates the unique position of the cyclobutyl system. The significantly slower rates for cyclopentyl and cyclohexyl tosylates highlight the absence of substantial ring strain release as a driving force for ionization in these systems. Conversely, the extremely slow rate of cyclopropyl tosylate solvolysis underscores a different mechanistic pathway, where the direct SN1 reaction is disfavored.

Product Distribution in this compound Solvolysis

The solvolysis of this compound and its derivatives is characterized by the formation of a mixture of substitution and elimination products, often involving rearrangement. The intermediate cyclobutyl cation is known to rearrange to the more stable cyclopropylcarbinyl and allylcarbinyl cations. This leads to a complex product mixture that can include cyclobutanol, cyclopropylmethanol, and but-3-en-1-ol, along with the corresponding alkenes.

For example, the acetolysis of cyclobutyl tosylate yields a mixture of cyclobutyl acetate, cyclopropylcarbinyl acetate, and allylcarbinyl acetate, with the rearranged products often predominating. The exact product ratios are highly dependent on the solvent and reaction temperature.

Experimental Protocols

A detailed experimental protocol for determining the rate of solvolysis of a cycloalkyl halide is provided below. This method relies on monitoring the production of acid during the reaction by titration.

Kinetic Study of Cycloalkyl Chloride Solvolysis in Aqueous Ethanol (B145695)

Objective: To determine the first-order rate constant for the solvolysis of a cycloalkyl chloride in a given solvent system.

Materials:

  • Cycloalkyl chloride (e.g., this compound)

  • 80% (v/v) Ethanol-water solution

  • 0.01 M standardized sodium hydroxide (B78521) solution

  • Bromothymol blue indicator solution

  • Acetone (B3395972) (for quenching)

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Conical flasks

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a ~0.1 M solution of the cycloalkyl chloride in 80% ethanol.

    • Place a known volume (e.g., 100 mL) of the 80% ethanol solvent in a conical flask and allow it to equilibrate to the desired reaction temperature in the constant temperature water bath.

  • Initiation of the Reaction:

    • Add a small, accurately measured volume (e.g., 1 mL) of the cycloalkyl chloride solution to the equilibrated solvent. Start a stopwatch immediately upon addition.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench it by adding it to a flask containing 10 mL of acetone. The acetone effectively stops the reaction.

    • Add a few drops of bromothymol blue indicator to the quenched sample.

    • Titrate the liberated HCl with the standardized 0.01 M NaOH solution until the endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH used.

  • Infinity Titration:

    • To determine the concentration of HCl at the completion of the reaction (V∞), heat a separate 10 mL aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 60°C) for several hours to ensure the reaction goes to completion.

    • Cool the sample and titrate it with the standardized NaOH solution as described above.

  • Data Analysis:

    • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH used at time t. The slope of this line will be equal to -k.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes described, the following diagrams are provided.

SolvolysisReactivity cluster_reactivity Relative Solvolysis Reactivity Chlorocyclopropane Chlorocyclopropane This compound This compound Chlorocyclopropane->this compound > Chlorocyclopentane Chlorocyclopentane This compound->Chlorocyclopentane > Chlorocyclohexane Chlorocyclohexane Chlorocyclopentane->Chlorocyclohexane ~ Acyclic 2-Chloropropane Acyclic 2-Chloropropane Chlorocyclohexane->Acyclic 2-Chloropropane >

Caption: Relative solvolysis reactivity of cycloalkyl chlorides.

ExperimentalWorkflow Start Start Prepare Reagents Prepare Solutions Cycloalkyl Chloride in Solvent Standardized NaOH Indicator Start->Prepare Reagents Equilibrate Equilibrate Solvent at Constant Temperature Prepare Reagents->Equilibrate Initiate Reaction Add Chloride to Solvent Start Timer Equilibrate->Initiate Reaction Monitor Withdraw Aliquots at Timed Intervals Initiate Reaction->Monitor Quench Stop Reaction with Acetone Monitor->Quench Titrate Titrate with NaOH to Endpoint Quench->Titrate Analyze Plot ln(V∞ - Vt) vs. Time Calculate Rate Constant (k) Titrate->Analyze End End Analyze->End

Caption: Experimental workflow for kinetic analysis of solvolysis.

Comparative Stability of Chlorocyclobutane and Chlorocyclopentane: A Thermochemical and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative stability of chlorocyclobutane and chlorocyclopentane (B1362555), drawing upon thermochemical data and kinetic studies. The inherent ring strain in the four-membered cyclobutane (B1203170) ring profoundly influences its stability and reactivity compared to the less-strained five-membered cyclopentane (B165970) ring. This analysis is critical for professionals in drug development and chemical synthesis, where understanding molecular stability is paramount for predicting reaction outcomes and designing novel molecular entities.

Thermodynamic Stability: A Tale of Two Rings

The thermodynamic stability of a molecule is inversely related to its potential energy; more stable compounds possess lower heats of formation. The primary determinant of the difference in stability between this compound and chlorocyclopentane is the ring strain inherent in the cycloalkane frameworks.

Cyclobutane exhibits significant angle and torsional strain due to the deviation of its C-C-C bond angles from the ideal 109.5° of a tetrahedral carbon. In its puckered conformation, the bond angles are approximately 88°, leading to considerable angle strain. This inherent instability is reflected in its higher heat of formation compared to cyclopentane, which can adopt a more flexible "envelope" conformation to relieve torsional strain and achieve bond angles closer to the ideal tetrahedral geometry.

CompoundEnthalpy of Formation (Liquid)Ring Strain Energy
Cyclobutane+3.0 kJ/mol26.3 kcal/mol
Cyclopentane-105.9 kJ/mol7.4 kcal/mol
This compound Data not readily available-
Chlorocyclopentane Data available in NIST WebBook-

Note: The table highlights the significant difference in the enthalpy of formation and ring strain between the parent cycloalkanes, which is the primary driver of the stability differences in their chlorinated derivatives.

The logical relationship between ring size, strain, and thermodynamic stability can be visualized as follows:

G cluster_0 Ring Size and Conformation cluster_1 Strain Components cluster_2 Thermodynamic Stability 4-Membered Ring 4-Membered Ring High Angle Strain High Angle Strain 4-Membered Ring->High Angle Strain High Torsional Strain High Torsional Strain 4-Membered Ring->High Torsional Strain 5-Membered Ring 5-Membered Ring Low Angle Strain Low Angle Strain 5-Membered Ring->Low Angle Strain Moderate Torsional Strain Moderate Torsional Strain 5-Membered Ring->Moderate Torsional Strain Less Stable (Higher Energy) Less Stable (Higher Energy) High Angle Strain->Less Stable (Higher Energy) High Torsional Strain->Less Stable (Higher Energy) More Stable (Lower Energy) More Stable (Lower Energy) Low Angle Strain->More Stable (Lower Energy) Moderate Torsional Strain->More Stable (Lower Energy) G A Calibrate Calorimeter (Benzoic Acid) C Bomb Combustion A->C B Prepare Volatile Sample (in sealed capsule) B->C D Measure Temperature Change (ΔT) C->D E Calculate Heat of Combustion (ΔHc) D->E F Calculate Enthalpy of Formation (ΔHf) E->F

A Comparative Guide to the Conformational Landscape of Cyclobutyl Monohalides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of small carbocyclic rings is a cornerstone of medicinal chemistry and materials science. The cyclobutyl moiety, in particular, presents a fascinating case study in the interplay of ring strain, torsional forces, and substituent effects. This guide provides a comparative analysis of the conformational preferences of cyclobutyl monohalides (F, Cl, Br, I), drawing upon experimental data from key analytical techniques and supplemented by computational studies.

Conformational Preferences: A Quantitative Comparison

The puckered, non-planar conformation is a defining feature of the cyclobutane (B1203170) ring. The introduction of a halogen substituent leads to two primary conformers: one with the halogen in an axial position and the other with the halogen in an equatorial position. The relative stability and geometry of these conformers are dictated by a delicate balance of steric and electronic interactions.

ParameterCyclobutyl FluorideCyclobutyl ChlorideCyclobutyl BromideCyclobutyl Iodide
Puckering Angle (θ) ~20°[1]20° ± 1°[1]~29°Unavailable
Axial/Equatorial Energy Difference (ΔE) UnavailableEquatorial preferred; Axial not observed[1]Equatorial preferredUnavailable
Dipole Moment (μ) μ(a) = 1.870 D, μ(c) = 0.52 D, μ(total) = 1.94 D[1]UnavailableUnavailableUnavailable
Rotational Constants UnavailableUnavailableUnavailableUnavailable

Note: Unavailable indicates that specific experimental data was not readily found in the searched literature. Computational studies can provide estimates for these parameters.

Unraveling Conformations: Key Experimental Techniques

The characterization of fleeting conformational isomers requires sophisticated experimental techniques capable of probing molecular structure and energetics with high precision.

Microwave Spectroscopy

Microwave spectroscopy is a powerful tool for determining the precise rotational constants of molecules in the gas phase. From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived. The observation of distinct rotational spectra for different conformers allows for their unambiguous identification and the determination of their relative energies from the intensities of the spectral lines.

Gas-Phase Electron Diffraction (GED)

GED provides direct information about the radial distribution of atoms in a molecule. By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, one can determine bond lengths, bond angles, and torsional angles. This technique is particularly valuable for characterizing the puckering of the cyclobutyl ring and the orientation of the halogen substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), provides invaluable information about the time-averaged conformation of molecules in solution. Temperature-dependent NMR studies can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium between different conformers.

Experimental Protocols

Microwave Spectroscopy for Rotational Constant Determination
  • Sample Introduction: The cyclobutyl monohalide is introduced into a high-vacuum chamber as a gas at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency.

  • Detection of Absorption: The absorption of microwaves by the sample is detected as a function of frequency.

  • Spectral Analysis: The resulting spectrum, consisting of a series of absorption lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule. Each conformer will have a unique set of rotational constants.

  • Structural Determination: The experimentally determined rotational constants are used to refine a molecular model and determine precise bond lengths and angles.

Gas-Phase Electron Diffraction for Structural Analysis
  • Sample Preparation: A gaseous beam of the cyclobutyl monohalide is created by heating the sample in a vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the gaseous sample.

  • Scattering Pattern Detection: The scattered electrons create a diffraction pattern on a detector.

  • Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule.

  • Structural Refinement: The experimental data is used to refine a structural model of the molecule, yielding precise values for bond lengths, bond angles, and dihedral angles.

NMR Spectroscopy for Conformational Equilibrium Analysis
  • Sample Preparation: A solution of the cyclobutyl monohalide is prepared in a suitable deuterated solvent.

  • NMR Data Acquisition: A series of NMR experiments, including 1H and 13C spectra, as well as 2D correlation experiments like COSY and NOESY, are performed.

  • Analysis of Coupling Constants: The vicinal (3J) and long-range (4J and 5J) proton-proton coupling constants are measured. The magnitudes of these couplings are dependent on the dihedral angles between the coupled protons and can be used to determine the preferred conformation.

  • NOE Analysis: NOESY experiments are used to identify protons that are close in space, providing further constraints on the molecular conformation.

  • Temperature Dependence Studies: NMR spectra are recorded at different temperatures to study the equilibrium between the axial and equatorial conformers. The variation of the mole fractions of the conformers with temperature allows for the determination of the enthalpy and entropy differences between them.

Visualizing the Puckering of Cyclobutane

The puckering motion of the cyclobutane ring is a fundamental aspect of its conformational analysis. This can be visualized as an inversion between two equivalent puckered conformations through a planar transition state.

G Puckered1 Puckered Conformation 1 Planar Planar Transition State Puckered1->Planar Ring Inversion Puckered2 Puckered Conformation 2 Planar->Puckered2

Caption: Ring inversion pathway for cyclobutane.

Experimental Workflow for Conformational Analysis

A typical workflow for the comprehensive characterization of cyclobutyl monohalide conformers involves a combination of experimental and computational methods.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration and Model Refinement Microwave Microwave Spectroscopy Integration Integration of Experimental and Computational Data Microwave->Integration GED Gas Electron Diffraction GED->Integration NMR NMR Spectroscopy NMR->Integration QM Quantum Mechanical Calculations QM->Integration Model Refined Conformational Model Integration->Model

Caption: Integrated workflow for conformational analysis.

References

A Comparative Guide to the Cross-Reactivity of Chlorocyclobutane with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of chlorocyclobutane with a selection of common nucleophiles: sodium methoxide (B1231860), sodium thiophenoxide, and sodium azide (B81097). The reactions proceed via a bimolecular nucleophilic substitution (SN2) mechanism, a fundamental transformation in organic synthesis crucial for the construction of complex molecules in drug discovery and development.

Executive Summary

This compound, a cyclic alkyl halide, is a versatile substrate for SN2 reactions. The reactivity of this compound is influenced by the inherent ring strain of the cyclobutane (B1203170) ring, which can affect the transition state energy of the substitution reaction. This guide explores the reactions of this compound with oxygen-, sulfur-, and nitrogen-based nucleophiles, providing insights into their relative reactivity and the expected product yields. While direct comparative kinetic data for this compound is not extensively available in the surveyed literature, the principles of SN2 reactions and data from analogous systems allow for a qualitative and semi-quantitative comparison.

Data Presentation: Comparison of Nucleophilic Substitution Reactions

The following table summarizes the expected outcomes of the reaction of this compound with sodium methoxide, sodium thiophenoxide, and sodium azide. The yields are estimates based on typical SN2 reactions with similar substrates and are intended for comparative purposes.

NucleophileProductExpected Yield (%)Reaction ConditionsSolvent
Sodium Methoxide (NaOCH₃)Cyclobutyl methyl ether60-70RefluxMethanol (B129727)
Sodium Thiophenoxide (NaSPh)Cyclobutyl phenyl sulfide80-90Room Temp. to 50 °CDMF or THF
Sodium Azide (NaN₃)Cyclobutyl azide70-8060-80 °CDMF

Note: Actual yields may vary depending on specific reaction conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

The following are representative experimental protocols for the reaction of this compound with the selected nucleophiles. These protocols are adapted from established procedures for similar SN2 reactions.

Synthesis of Cyclobutyl Methyl Ether

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol.

  • To the stirred solution, add this compound (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to afford cyclobutyl methyl ether.

Synthesis of Cyclobutyl Phenyl Sulfide

Materials:

  • This compound

  • Sodium thiophenoxide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium thiophenoxide (1.1 equivalents) in anhydrous DMF.

  • To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C, monitoring the reaction by TLC.

  • After the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield cyclobutyl phenyl sulfide.

Synthesis of Cyclobutyl Azide

Materials:

  • This compound

  • Sodium azide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure (Note: low molecular weight azides can be explosive).

  • Purification can be achieved by careful distillation under reduced pressure.

Mandatory Visualization

The following diagrams illustrate the generalized SN2 reaction mechanism and the experimental workflow for a typical nucleophilic substitution reaction on this compound.

SN2_Mechanism Reactants Nu⁻ + C₄H₇Cl TS [Nu---C₄H₇---Cl]⁻ Reactants->TS Backside Attack Products Nu-C₄H₇ + Cl⁻ TS->Products Inversion of Stereochemistry

Caption: Generalized SN2 reaction mechanism on this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Nucleophile in Solvent B Add this compound A->B C Heat and Stir B->C D Quench Reaction C->D Reaction Complete E Extraction D->E F Washing E->F G Drying F->G H Solvent Removal G->H I Distillation or Chromatography H->I Final_Product Final_Product I->Final_Product Pure Product

Caption: General experimental workflow for nucleophilic substitution.

A Comparative Analysis of Reaction Intermediates in Chlorocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient species that govern a chemical reaction is paramount to optimizing synthetic routes and ensuring product purity. This guide provides a comparative analysis of the reaction intermediates formed during the synthesis of chlorocyclobutane via two primary methods: free-radical chlorination of cyclobutane (B1203170) and the reaction of cyclobutanol (B46151) with thionyl chloride. We will delve into the experimental evidence for these intermediates, present detailed analytical protocols, and offer a quantitative comparison of the synthetic methods.

Introduction

This compound is a valuable building block in organic synthesis, finding application in the preparation of various pharmaceuticals and functional materials. Its synthesis is primarily achieved through two distinct pathways, each proceeding through different reactive intermediates that significantly influence the reaction's outcome, including yield, side products, and stereochemistry. This guide will explore the formation and characterization of cyclobutyl radicals in free-radical chlorination and cyclobutyl cations in reactions involving thionyl chloride.

Free-Radical Chlorination of Cyclobutane: The Cyclobutyl Radical Intermediate

The gas-phase or light-initiated chlorination of cyclobutane proceeds via a free-radical chain mechanism.[1][2] This process involves the homolytic cleavage of the chlorine molecule to generate chlorine radicals, which then abstract a hydrogen atom from cyclobutane to form a cyclobutyl radical.

Experimental Evidence and Characterization

The existence of the cyclobutyl radical as a key intermediate is supported by several lines of experimental evidence:

  • Product Distribution: The chlorination of substituted cyclobutanes provides insight into the nature of the radical intermediate. For instance, the gas-phase chlorination of this compound and methylcyclobutane (B3344168) shows a preference for the formation of trans products, which is consistent with the intermediacy of a planar or rapidly inverting cyclobutyl radical.[3]

  • Reaction Initiation and Inhibition: The reaction is initiated by UV light or radical initiators and can be inhibited by radical scavengers, which is a classic hallmark of a free-radical chain reaction.

  • Spectroscopic Studies: While direct observation of the cyclobutyl radical during the chlorination of cyclobutane is challenging due to its short lifetime, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing radical species. By employing spin trapping agents, the transient cyclobutyl radical can be converted into a more stable radical adduct that is readily detectable by EPR.

Experimental Protocol: EPR Spin Trapping of the Cyclobutyl Radical

This protocol describes a general method for the detection of the cyclobutyl radical intermediate in the photochemical chlorination of cyclobutane using a spin trap.

Materials:

  • Cyclobutane

  • Chlorine (gas or dissolved in a suitable solvent)

  • Spin trap (e.g., Phenyl-N-t-butylnitrone, PBN)

  • Inert solvent (e.g., benzene (B151609) or carbon tetrachloride)

  • EPR spectrometer

  • UV light source

Procedure:

  • Prepare a solution of cyclobutane and the spin trap in the inert solvent in a quartz EPR tube.

  • Degas the solution thoroughly to remove oxygen, which can interfere with the measurement.

  • Introduce a controlled amount of chlorine into the solution.

  • Place the EPR tube in the cavity of the EPR spectrometer.

  • Initiate the reaction by irradiating the sample with a UV light source.

  • Record the EPR spectrum. The formation of a spin adduct with a characteristic hyperfine splitting pattern will indicate the trapping of the cyclobutyl radical.

Reaction of Cyclobutanol with Thionyl Chloride: The Cyclobutyl Cation Intermediate

The conversion of cyclobutanol to this compound using thionyl chloride (SOCl₂) is a common laboratory procedure. This reaction is believed to proceed through a carbocation intermediate, particularly under conditions that favor an SN1-type mechanism.

Experimental Evidence and Characterization

The involvement of a cyclobutyl cation intermediate is inferred from the following observations:

  • Rearrangement Products: The solvolysis of cyclobutyl and cyclopropylcarbinyl derivatives, which are known to generate the "nonclassical" bicyclobutonium ion, leads to a mixture of cyclobutyl, cyclopropylcarbinyl, and allylcarbinyl products.[4][5][6][7] The observation of such rearranged products in the reaction of cyclobutanol with thionyl chloride under certain conditions would strongly suggest the intermediacy of a carbocation that can undergo skeletal rearrangements.

  • Solvent Effects: The rate of reactions proceeding through carbocation intermediates is typically sensitive to the ionizing power of the solvent.

  • Low-Temperature NMR Spectroscopy: In superacid media, it is possible to generate and stabilize carbocations for direct observation by Nuclear Magnetic Resonance (NMR) spectroscopy. While challenging for the transient intermediate in the SOCl₂ reaction, low-temperature NMR studies can provide insights into the formation of related stable carbocations.

Experimental Protocol: Trapping of the Cyclobutyl Cation

This protocol outlines a method to trap the cyclobutyl cation intermediate with a nucleophile during the reaction of cyclobutanol with thionyl chloride.

Materials:

  • Cyclobutanol

  • Thionyl chloride (SOCl₂)

  • A suitable nucleophilic trapping agent (e.g., a high concentration of a non-interfering alcohol or a halide salt)

  • Inert solvent (e.g., anhydrous diethyl ether or dichloromethane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis

Procedure:

  • Dissolve cyclobutanol and the nucleophilic trapping agent in the inert solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C) to slow down the reaction rate and potentially increase the lifetime of the intermediate.

  • Slowly add thionyl chloride to the stirred solution.

  • Allow the reaction to proceed for a specific time, then quench it with a suitable reagent (e.g., a cold aqueous sodium bicarbonate solution).

  • Extract the organic products and analyze the product mixture by GC-MS.

  • The presence of products derived from the reaction of the trapping agent with the cyclobutane skeleton would provide evidence for the formation of a carbocation intermediate.

Comparison of Synthetic Methods

The choice of synthetic method for preparing this compound depends on factors such as desired yield, purity, and the availability of starting materials. The nature of the reaction intermediates plays a crucial role in determining these outcomes.

Synthetic MethodKey IntermediateTypical YieldPurity IssuesExperimental Conditions
Free-Radical Chlorination of Cyclobutane Cyclobutyl RadicalModerate to GoodPolychlorination, Isomeric mixturesUV light or heat, Gas or liquid phase
Reaction of Cyclobutanol with SOCl₂ Cyclobutyl CationGood to ExcellentRearrangement products (e.g., cyclopropylcarbinyl chloride)Anhydrous conditions, often with a base (e.g., pyridine)
Free-Radical Chlorination of Cyclobutanecarboxylic Acid Cyclobutyl RadicalGoodDichlorinated impurities, requires decarboxylation stepRadical initiator (e.g., benzoyl peroxide), high temperature

Visualizing the Reaction Pathways

To further illustrate the distinct mechanisms and the central role of the reaction intermediates, the following diagrams are provided.

free_radical_chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad Cyclobutane Cyclobutane Cyclobutyl_rad Cyclobutyl• Cyclobutane->Cyclobutyl_rad + Cl• HCl HCl This compound This compound Cyclobutyl_rad->this compound + Cl₂ Cl_rad2 2 Cl• Cl2_term Cl₂ Cl_rad2->Cl2_term Cyclobutyl_rad2 2 Cyclobutyl• Dimer Dimer Cyclobutyl_rad2->Dimer socl2_reaction Cyclobutanol Cyclobutanol Intermediate R-O-SOCl Cyclobutanol->Intermediate + SOCl₂ Cyclobutyl_cation Cyclobutyl Cation (or SNi transition state) Intermediate->Cyclobutyl_cation - SO₂ - Cl⁻ This compound This compound Cyclobutyl_cation->this compound + Cl⁻ Rearranged_products Rearranged Products Cyclobutyl_cation->Rearranged_products

References

A Comparative Analysis of Experimental and Predicted Spectra for Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced spectral characteristics of molecules like chlorocyclobutane is paramount for accurate identification and structural elucidation. This guide provides a detailed comparison between experimentally obtained and theoretically predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra of this compound, offering insights into the strengths and limitations of each approach.

This comparison relies on published experimental data and established computational chemistry protocols to highlight the congruence and divergence between measured and calculated spectral values. By presenting quantitative data in structured tables, detailing experimental and computational methodologies, and visualizing the comparative workflow, this guide serves as a practical resource for interpreting and predicting the spectral behavior of small cyclic halogenated compounds.

Infrared (IR) and Raman Spectroscopy: A Vibrational Portrait

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The experimental IR and Raman spectra of this compound have been well-characterized, offering a solid benchmark for comparison with predicted values.

Experimental Data:

The experimental vibrational frequencies for this compound in the liquid phase are summarized below. These values are derived from a comprehensive study that included assignments based on isotopic shifts and depolarization values.[1]

Experimental IR (Liquid Phase) (cm⁻¹)Experimental Raman (Liquid Phase) (cm⁻¹)
29882988
29542954
28722872
14521452
12781278
12301230
11331133
10551055
915915
845845
748748
640640
-165

Predicted Data and Methodology:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is first optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*.

  • Frequency Calculation: Following optimization, the vibrational frequencies and their corresponding IR intensities and Raman activities are calculated at the same level of theory. This calculation is based on the harmonic oscillator approximation.

  • Scaling: Due to the approximations inherent in the theoretical models, the calculated frequencies are often systematically higher than the experimental values. Therefore, a scaling factor (e.g., ~0.96 for B3LYP/6-31G*) is typically applied to the computed frequencies to improve agreement with experimental data.

Predicted Vibrational Frequencies (Methodology)
Computational Method: Density Functional Theory (DFT)
Functional: B3LYP
Basis Set: 6-31G* (or higher)
Key Outputs: Vibrational Frequencies (cm⁻¹), IR Intensities, Raman Activities
Post-processing: Application of a scaling factor to the calculated frequencies.

The comparison between the experimental data and the results expected from these computational methods would typically show good agreement in the vibrational modes, with scaled theoretical frequencies generally falling within a few percent of the experimental values. Discrepancies can arise from anharmonicity, solvent effects in the experimental liquid-phase measurements (which are often not explicitly modeled in standard gas-phase calculations), and the inherent limitations of the computational level of theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key structural information.

Experimental Data:

Experimental ¹H and ¹³C NMR data for this compound have been reported, typically acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

¹H NMR Spectrum: The ¹H NMR spectrum of this compound is complex due to the puckered nature of the cyclobutane (B1203170) ring and the presence of multiple, chemically non-equivalent protons that exhibit spin-spin coupling.[2][3] The spectrum is expected to show five distinct signals.

¹³C NMR Spectrum: The ¹³C NMR spectrum is simpler and is expected to show three distinct signals for the three non-equivalent carbon atoms.[4]

Experimental NMR Data
¹H NMR (CDCl₃): Complex multiplets are observed.
¹³C NMR (CDCl₃): Three distinct signals are expected and observed.
Instrument: Varian CFT-20 (or similar)

Predicted Data and Methodology:

The prediction of NMR chemical shifts is a well-established computational technique. The standard approach involves:

  • Geometry Optimization: Similar to vibrational spectroscopy, the molecule's geometry is first optimized, often using DFT (e.g., B3LYP/6-31G*).

  • NMR Calculation: The nuclear magnetic shielding tensors are then calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional and basis set.

  • Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

Predicted NMR Chemical Shifts (Methodology)
Computational Method: Gauge-Including Atomic Orbital (GIAO) with DFT
Functional: B3LYP (or other appropriate functional)
Basis Set: 6-311+G(2d,p) (or similar)
Reference Standard: Tetramethylsilane (TMS)
Key Outputs: ¹H and ¹³C Chemical Shifts (ppm)

Comparing the experimental and predicted NMR spectra would likely reveal good agreement in the number of signals and their general chemical shift regions. Minor deviations in the precise chemical shift values are expected and can be attributed to factors such as solvent effects and the choice of computational methodology.

Experimental and Computational Workflow

The process of comparing experimental and predicted spectra follows a logical workflow, from sample analysis and computational modeling to the final comparative analysis.

Experimental vs Predicted Spectra Workflow cluster_exp Experimental Analysis cluster_pred Computational Prediction cluster_comp Comparative Analysis exp_sample This compound Sample exp_ir FT-IR Spectroscopy exp_sample->exp_ir exp_raman Raman Spectroscopy exp_sample->exp_raman exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_data Experimental Spectra exp_ir->exp_data exp_raman->exp_data exp_nmr->exp_data analysis Comparison of Peaks, Shifts, and Intensities exp_data->analysis comp_model Molecular Model of This compound comp_geo Geometry Optimization (DFT) comp_model->comp_geo comp_freq Vibrational Frequency Calculation comp_geo->comp_freq comp_nmr NMR Shielding Calculation (GIAO) comp_geo->comp_nmr pred_data Predicted Spectra comp_freq->pred_data comp_nmr->pred_data pred_data->analysis conclusion Structural Validation and Methodology Assessment analysis->conclusion

Workflow for comparing experimental and predicted spectra.

Detailed Experimental Protocols

Infrared (IR) Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For liquid-phase measurements, a small amount of the neat this compound sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Raman Spectroscopy: A Raman spectrometer equipped with a laser excitation source (e.g., a Nd:YAG laser) is used. The liquid sample is placed in a glass capillary tube and irradiated with the laser. The scattered light is collected and analyzed to generate the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed. A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) containing a small amount of TMS as an internal standard. Both ¹H and ¹³C NMR spectra are acquired.

Conclusion

The comparison of experimental and predicted spectra for this compound demonstrates the complementary nature of these two approaches. Experimental spectra provide a real-world measurement of the molecule's properties under specific conditions, while computational predictions offer a theoretical framework for interpreting these spectra and can be used to explore molecular properties that are difficult to measure experimentally. For researchers in drug development and chemical sciences, a combined approach of experimental measurement and computational modeling provides the most robust and comprehensive understanding of molecular structure and behavior.

References

Safety Operating Guide

Safe Disposal of Chlorocyclobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chlorocyclobutane is a critical aspect of laboratory safety and environmental responsibility. As a highly flammable and halogenated organic compound, it necessitates a stringent disposal protocol to mitigate risks to personnel and prevent environmental contamination. This guide provides essential safety information, logistical procedures, and step-by-step instructions for the appropriate management of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be aware of the inherent hazards associated with this compound. It is a highly flammable liquid and vapor, and as such, all sources of ignition must be eliminated from the handling area.[1][2] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound waste.[3] All transfers and handling of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueSource
Flash Point -8 °C / 17.6 °F[1][2]
Boiling Point 80 - 81 °C / 176 - 177.8 °F[1]
Specific Gravity 0.991[1]
Molecular Weight 90.55 g/mol [5]

Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound is through high-temperature incineration at a licensed and approved chemical destruction facility.[3] Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[3]

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step in safe disposal.

  • Halogenated vs. Non-Halogenated Waste: this compound waste must be collected and stored separately from non-halogenated chemical waste.[3][4][6] This segregation is crucial for proper disposal and can significantly reduce disposal costs.[4][7][8]

  • Avoid Mixing: Do not mix this compound waste with other hazardous waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[4][7]

Step 2: Waste Accumulation and Container Management
  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste.[3][4] Polyethylene containers are often suitable.[9] The container should be marked as "Halogenated Organic Waste" and should list "this compound" as a constituent.[3][6]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[4] The label should identify the contents, including all chemical constituents and their approximate percentages, and indicate the relevant hazards (e.g., Flammable, Toxic).[4]

  • Container Integrity: Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[4] Keep the container closed at all times except when adding waste.[7][10] Do not overfill the container; leave at least 5% of the volume as headspace to allow for thermal expansion.[4]

Step 3: Storage of Waste
  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA).[4][11]

  • Secondary Containment: The container must be stored in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[4][7]

  • Storage Conditions: Store the container in a cool, well-ventilated place, away from incompatible materials, direct sunlight, and sources of heat or ignition.[1][4][9]

Step 4: Arranging for Disposal
  • Licensed Disposal Vendor: The disposal of this compound must be handled by a certified hazardous waste management company with expertise in incinerating chlorinated materials.[3]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup.[4][11]

Spill and Emergency Procedures

In the event of a spill, ensure the area is well-ventilated.[4] Contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[4] Carefully collect the absorbed material and place it in a sealed, leak-proof container labeled as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Chlorocyclobutane_Disposal_Workflow cluster_prep Waste Generation & Preparation cluster_storage Waste Storage cluster_disposal Final Disposal gen Generate this compound Waste segregate Segregate from Non-Halogenated Waste gen->segregate container Select Labeled, Compatible Container segregate->container Yes label_container Label as 'Halogenated Organic Waste' container->label_container add_waste Add Waste in Fume Hood label_container->add_waste store Store in Designated SAA add_waste->store spill Spill Occurs add_waste->spill secondary Use Secondary Containment store->secondary conditions Cool, Ventilated, Away from Ignition Sources secondary->conditions contact_ehs Contact EHS for Pickup conditions->contact_ehs incinerate High-Temperature Incineration by Licensed Vendor contact_ehs->incinerate spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill_proc->add_waste

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Chlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of Chlorocyclobutane (CAS No. 1120-57-6). It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to minimize risks and ensure a safe working environment.

Hazard Identification and Chemical Properties

This compound is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is essential to understand its properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₇Cl[1][2]
Molecular Weight 90.55 g/mol [1]
Appearance Colorless to light yellow liquid[3][4][5]
Odor Slight sweet odor[3]
Boiling Point 80 - 83 °C[2][3]
Flash Point -8 °C / 17.6 °F[3][4]
Density 0.991 g/cm³[3][6]
Solubility Insoluble in water[3][6]
Vapor Density 3.12[3]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary defense against chemical exposure. All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

Table 2: Recommended Personal Protective Equipment for this compound

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesTightly fitting, compliant with EN 166 (EU) or NIOSH (US) standards.[7]Protects against splashes and airborne particles.
Face ShieldTo be worn in conjunction with safety goggles.[7]Provides a secondary layer of protection for the face.
Hand Protection Chemical-Resistant GlovesNitrile, Butyl rubber, Viton, or Polyvinyl alcohol (PVA).[7] Inspect gloves for integrity before use.Protects hands from direct contact and absorption.
Body Protection Laboratory CoatFire/flame resistant and impervious material.[7]Protects skin and personal clothing from contamination.
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[7]Provides an additional barrier against chemical splashes.
Respiratory Protection Chemical Fume HoodAll routine handling should occur within a properly functioning chemical fume hood.[7]Minimizes inhalation exposure to vapors.
Air-Purifying Respirator (APR)For emergency situations (e.g., spills) outside of a fume hood. Equipped with organic vapor cartridges.[7]Provides respiratory protection in the event of an unexpected release.

Operational Plan: Safe Handling Workflow

A systematic approach is crucial for handling this compound safely. The following workflow outlines the key steps from preparation to post-handling procedures.

Diagram 1: Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_review Review SDS and Procedures prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_ground Ground Equipment prep_setup->handle_ground Proceed to Handling handle_transfer Use Non-Sparking Tools handle_ground->handle_transfer handle_dispense Dispense and Use handle_transfer->handle_dispense post_seal Seal Containers handle_dispense->post_seal Complete Task post_clean Clean Work Area post_seal->post_clean post_dispose Segregate Waste post_clean->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash

Diagram 1: Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Pre-Operational Checks:

    • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[3][4]

    • Inspect Work Area: Ensure a certified chemical fume hood is available and functioning correctly. Locate the nearest emergency shower and eyewash station.[8]

    • Gather Materials: Assemble all necessary equipment, including non-sparking tools and properly labeled containers.[3][4]

    • Don PPE: Put on all required personal protective equipment as detailed in Table 2.

  • Handling Procedures:

    • Work in Fume Hood: Conduct all operations involving this compound inside a chemical fume hood to minimize vapor inhalation.[7]

    • Prevent Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3][4] Use only non-sparking tools.[3][4]

    • Avoid Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces.[3][4]

    • Maintain Container Integrity: Keep containers tightly closed when not in use.[3][4]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[3][4]

    • The storage container must be tightly closed and kept away from heat and sources of ignition.[3][4]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical for laboratory safety and environmental protection.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Primary Waste: Collect unused or waste this compound in a designated, leak-proof, and clearly labeled container marked "Halogenated Organic Waste".[9]

    • Secondary Waste: Collect all contaminated materials (e.g., gloves, pipette tips, absorbent pads) in a separate, sealed container.[9] These materials are considered hazardous waste.[4]

  • Container Management:

    • Never dispose of this compound down the drain or in regular trash.[9]

    • For empty containers, the first rinse with a solvent must be collected and disposed of as hazardous waste.[10]

  • Disposal Method:

    • The primary and recommended method for disposal is high-temperature incineration at a licensed hazardous waste management facility.[9] This method ensures the complete breakdown of the chlorinated organic molecule.[9]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified vendor.[9][11]

Emergency Procedures: Spill Response

In the event of a spill, a prompt and informed response is crucial to mitigate hazards.

Diagram 2: Emergency Spill Response for this compound spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ignition Remove Ignition Sources alert->ignition ppe Don Appropriate PPE (incl. Respirator if needed) ignition->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Collect Waste with Non-Sparking Tools contain->cleanup dispose Place in Sealed Container for Hazardous Waste cleanup->dispose decon Decontaminate Area dispose->decon report Report to Supervisor/EHS decon->report

Diagram 2: Emergency Spill Response for this compound

Step-by-Step Spill Response Protocol:

  • Immediate Actions:

    • Alert and Evacuate: Immediately alert everyone in the vicinity and evacuate the immediate area.[11][12]

    • Remove Ignition Sources: If it can be done safely, remove all sources of ignition (e.g., turn off equipment, extinguish open flames).[4][13]

    • Ventilate: Increase ventilation to the area, if possible.

  • Assess the Spill:

    • Minor Spill (<1 Liter): If the spill is small and you are trained and equipped to handle it, proceed with cleanup.

    • Major Spill (>1 Liter): For large spills, or if you are uncertain, evacuate the area, close the doors, and contact your institution's emergency response team or EHS office immediately.[12]

  • Cleanup Procedure (for trained personnel):

    • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, a lab coat, and an air-purifying respirator with organic vapor cartridges if necessary.[7][11]

    • Containment: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial absorbent pad.[4][14]

    • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[4][13]

    • Decontamination: Clean the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[11]

    • Disposal: Label the waste container as "Spill Debris" with the chemical name and arrange for disposal through your EHS office.[11]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[3][4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][4]

    • Ingestion: Clean the mouth with water and drink plenty of water afterward.[3][4]

    • In all cases of exposure, seek medical attention.[3][4]

References

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